molecular formula C12H21NO4 B14130784 N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

Cat. No.: B14130784
M. Wt: 243.30 g/mol
InChI Key: XCZVBYOXRSFQBH-QVDQXJPCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

3-hydroxy-N-[(3R)-2-oxooxolan-3-yl]octanamide

InChI

InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15)/t9?,10-/m1/s1

InChI Key

XCZVBYOXRSFQBH-QVDQXJPCSA-N

Isomeric SMILES

CCCCCC(CC(=O)N[C@@H]1CCOC1=O)O

Canonical SMILES

CCCCCC(CC(=O)NC1CCOC1=O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is a significant milestone in the study of bacterial communication, a field that has revolutionized our understanding of microbial behavior and pathogenesis. This technical guide provides an in-depth history of its discovery, detailing the key experiments, methodologies, and the scientific context that led to the identification of this important quorum-sensing molecule.

The story of N-acyl-homoserine lactones (AHLs) begins in the late 1960s and early 1970s with the study of bioluminescence in the marine bacterium Vibrio fischeri.[1][2] Researchers observed that these bacteria would only produce light when they reached a high population density. This phenomenon, termed "autoinduction," was found to be mediated by a small, diffusible signaling molecule that the bacteria released into their environment.[3][4] This foundational work laid the groundwork for the concept of "quorum sensing," where bacteria coordinate their gene expression based on population density.[2][5] The first of these signaling molecules to be identified was N-(3-oxohexanoyl)-homoserine lactone.[6] This initial discovery opened the door to the identification of a wide array of AHLs with varying acyl chain structures, each playing a specific role in regulating bacterial physiology.

The First Identification of this compound

The first documented discovery of this compound was reported in a seminal 1997 paper by Shaw and colleagues, titled "Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography," published in the Proceedings of the National Academy of Sciences.[7][8] In this study, the researchers were developing a novel method for detecting AHLs using a combination of thin-layer chromatography (TLC) and an Agrobacterium tumefaciens-based biosensor.

During their investigation, they analyzed the AHL profiles of various Gram-negative bacteria. An isolate of Pseudomonas fluorescens was found to produce five distinct AHLs.[7][8] Three of these had novel chromatographic properties and were subsequently identified as the 3-hydroxy forms of N-hexanoyl-, N-octanoyl-, and N-decanoyl-L-homoserine lactone.[7][8] This marked the first time N-(3-Hydroxyoctanoyl)-homoserine lactone was identified as a naturally occurring bacterial signaling molecule.

Key Experiments and Methodologies

The identification of this compound by Shaw et al. was made possible by a combination of innovative techniques for the separation and detection of these signaling molecules. The following sections detail the experimental protocols that were central to this discovery.

Experimental Protocols

Bacterial Strains and Culture Conditions:

  • An isolate of Pseudomonas fluorescens was cultured in a standard laboratory medium to a sufficient cell density to allow for the accumulation of AHLs in the supernatant.

Extraction of Acyl-Homoserine Lactones:

  • Bacterial cultures were grown to the stationary phase.

  • The culture supernatant was collected by centrifugation to remove bacterial cells.

  • The supernatant was then extracted with an organic solvent, typically acidified ethyl acetate, to partition the AHLs from the aqueous phase.

  • The organic extract was evaporated to dryness and the residue containing the AHLs was redissolved in a small volume of a suitable solvent for further analysis.

Thin-Layer Chromatography (TLC) Analysis:

  • Stationary Phase: C18 reversed-phase TLC plates were used for the separation of the AHLs.

  • Mobile Phase: A mixture of methanol and water (typically 60:40, v/v) was used as the developing solvent.

  • Detection: After development, the TLC plate was overlaid with a thin layer of agar seeded with a reporter strain of Agrobacterium tumefaciens. This reporter strain was engineered to produce a detectable signal (e.g., β-galactosidase activity, leading to a color change) in the presence of AHLs. The location of the AHLs on the TLC plate was then visualized as spots where the reporter strain was activated.

Mass Spectrometry (MS) for Structural Elucidation:

  • The spots corresponding to the novel AHLs were scraped from the TLC plate, and the compounds were eluted.

  • The purified compounds were then analyzed by mass spectrometry to determine their molecular weight and fragmentation patterns.

  • MS/MS analysis of N-(3-Hydroxyoctanoyl)-homoserine lactone revealed a characteristic daughter ion at an m/z of 102, which corresponds to the protonated homoserine lactone ring, a hallmark of AHL molecules. The parent ion and other fragment ions were used to deduce the structure of the acyl side chain.

Quantitative Data

The original publication by Shaw et al. (1997) demonstrated a proportional relationship between the intensity of the spot on the TLC plate and the amount of the AHL present. While precise concentrations from the initial discovery are not extensively detailed in the publication, subsequent studies have quantified the production of N-(3-Hydroxyoctanoyl)-homoserine lactone in various bacterial strains.

ParameterValueReference
Molecular Formula C₁₂H₂₁NO₄[9]
Molecular Weight 243.30 g/mol [9]
Mass Spectrometry (MS/MS) Daughter Ion m/z 102[10]

Signaling Pathway and Experimental Workflow

The discovery of this compound in Pseudomonas fluorescens highlighted its role in the complex regulatory networks of this bacterium. This AHL is part of a quorum-sensing system that controls the expression of various genes, often involved in processes such as biofilm formation, motility, and the production of secondary metabolites.

Diagrams

experimental_workflow cluster_extraction AHL Extraction cluster_analysis Analysis culture P. fluorescens Culture centrifuge Centrifugation culture->centrifuge supernatant Supernatant centrifuge->supernatant extraction Ethyl Acetate Extraction supernatant->extraction extract AHL Extract extraction->extract tlc TLC Separation extract->tlc bioassay A. tumefaciens Bioassay tlc->bioassay Detection ms Mass Spectrometry tlc->ms Elution & Analysis identification Structural Identification ms->identification

Fig. 1: Experimental workflow for the discovery of this compound.

signaling_pathway cluster_cell Pseudomonas fluorescens Cell synthase AHL Synthase (e.g., LuxI homolog) ahl N-(3-Hydroxyoctanoyl)-HSL synthase->ahl synthesis ahl->ahl receptor Transcriptional Regulator (e.g., LuxR homolog) ahl->receptor binding & activation ahl_ext Extracellular AHL Pool ahl->ahl_ext diffusion gene_expression Target Gene Expression (e.g., biofilm, motility) receptor->gene_expression regulation ahl_ext->ahl diffusion

Fig. 2: Generalized signaling pathway of N-(3-Hydroxyoctanoyl)-HSL in Pseudomonas fluorescens.

Conclusion

The discovery of this compound by Shaw and colleagues was a pivotal moment in the expanding field of quorum sensing. It not only broadened the known diversity of AHL signal molecules but also provided a robust and accessible methodology for their detection and characterization. This foundational work has paved the way for numerous studies into the role of this specific AHL in bacterial physiology and its potential as a target for novel anti-virulence therapies. The in-depth understanding of its history and the experimental techniques employed in its discovery continue to inform and inspire researchers in the ongoing exploration of the intricate world of bacterial communication.

References

The Synthesis of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone: A Deep Dive into its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the biosynthesis of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL), a key signaling molecule in bacterial quorum sensing. This document details the enzymatic pathways, precursor molecules, and regulatory mechanisms involved in its production. Furthermore, it offers a compilation of experimental protocols and quantitative data to facilitate further research and drug development in this area.

Introduction to 3-OH-C8-HSL and Quorum Sensing

This compound is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1] These molecules are integral to quorum sensing, a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in a population-density-dependent manner.[2][3] The biosynthesis and perception of AHLs regulate a wide array of physiological processes in Gram-negative bacteria, including biofilm formation, virulence factor production, and antibiotic resistance.[3][4] Understanding the biosynthesis of specific AHLs like 3-OH-C8-HSL is therefore of paramount importance for the development of novel anti-infective strategies that target bacterial communication.

The Primary Biosynthetic Pathway of 3-OH-C8-HSL

The primary route for the synthesis of 3-OH-C8-HSL is catalyzed by enzymes belonging to the LuxI family of AHL synthases.[5] These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone moiety and an acylated acyl carrier protein (acyl-ACP) or, in some cases, acyl-coenzyme A (acyl-CoA) as the source of the acyl side chain.[3][5]

The biosynthesis can be summarized in the following two key steps:

  • Acyl Chain Precursor Formation: The fatty acid biosynthesis pathway generates octanoyl-ACP. A subsequent hydroxylation step, catalyzed by a specific hydroxylase, produces the precursor molecule, 3-hydroxyoctanoyl-ACP.

  • AHL Synthase Catalysis: A LuxI-type synthase, such as PhzI in Pseudomonas chlororaphis or CinI in Agrobacterium tumefaciens, catalyzes the condensation of 3-hydroxyoctanoyl-ACP with SAM.[6][7] This reaction involves the formation of an amide bond between the carboxyl group of the 3-hydroxyoctanoyl chain and the amino group of SAM, followed by an intramolecular cyclization and the release of 5'-methylthioadenosine (MTA), resulting in the formation of 3-OH-C8-HSL.

Primary Biosynthesis of 3-OH-C8-HSL cluster_precursors Precursor Synthesis cluster_synthesis AHL Synthesis Fatty Acid Biosynthesis Fatty Acid Biosynthesis Octanoyl-ACP Octanoyl-ACP Fatty Acid Biosynthesis->Octanoyl-ACP Hydroxylase Hydroxylase Octanoyl-ACP->Hydroxylase 3-Hydroxyoctanoyl-ACP 3-Hydroxyoctanoyl-ACP Hydroxylase->3-Hydroxyoctanoyl-ACP Synthase LuxI-type Synthase (e.g., PhzI, CinI) 3-Hydroxyoctanoyl-ACP->Synthase Acyl Substrate SAM S-adenosylmethionine (SAM) SAM->Synthase HSL Donor 3-OH-C8-HSL N-(3-Hydroxyoctanoyl)- DL-homoserine lactone Synthase->3-OH-C8-HSL Product MTA 5'-methylthioadenosine (MTA) Synthase->MTA Byproduct

Figure 1. The primary enzymatic pathway for the biosynthesis of this compound.

An Alternative Biosynthetic Route

Some evidence suggests a potential alternative pathway for the formation of 3-OH-C8-HSL. This route involves the modification of a pre-existing AHL molecule, N-(3-oxooctanoyl)-homoserine lactone (3-oxo-C8-HSL). It has been proposed that 3-OH-C8-HSL can be produced via the reduction of the 3-oxo group of 3-oxo-C8-HSL.[2] This reaction would be catalyzed by a specific reductase enzyme. However, the prevalence and significance of this pathway in comparison to the primary de novo synthesis route require further investigation.

Alternative Biosynthesis of 3-OH-C8-HSL 3-oxo-C8-HSL N-(3-oxooctanoyl)- homoserine lactone Reductase Reductase 3-oxo-C8-HSL->Reductase 3-OH-C8-HSL N-(3-Hydroxyoctanoyl)- DL-homoserine lactone Reductase->3-OH-C8-HSL Reduction

Figure 2. A proposed alternative pathway for the synthesis of 3-OH-C8-HSL via the reduction of 3-oxo-C8-HSL.

Quantitative Data on AHL Production

The production levels of 3-OH-C8-HSL can vary significantly between different bacterial species and are influenced by culture conditions and growth phase. The following table summarizes quantitative data on the production of various AHLs, including 3-hydroxy derivatives, from selected studies.

Bacterial StrainAcyl-Homoserine LactoneConcentration/AbundanceReference
Pseudomonas chlororaphis 30-84N-(3-hydroxyhexanoyl)-HSL>100-fold higher than N-(hexanoyl)-HSL[6]
Pseudomonas chlororaphis 30-84N-(3-hydroxyoctanoyl)-HSLDetected[6]
Pseudomonas chlororaphis 30-84N-(3-hydroxydecanoyl)-HSLDetected[6]
Pseudomonas fluorescens 2-79N-(3-hydroxyhexanoyl)-HSLMost abundant 3-OH-acyl-HSL[6]
Pseudomonas fluorescens 2-79N-(3-hydroxyoctanoyl)-HSLDetected[6]
Rhizobium leguminosarum (without pRL1JI)N-(3-hydroxy-7-cis)-tetradecanoyl HSLMajor signal[8][9]

Detailed Experimental Protocols

Extraction of AHLs from Bacterial Culture Supernatants

This protocol describes a general method for the extraction of AHLs from bacterial cultures for subsequent analysis.

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (acidified with 0.1% formic acid)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Acetonitrile or methanol for resuspension

Procedure:

  • Centrifuge the bacterial culture to pellet the cells.

  • Collect the supernatant.

  • Perform a liquid-liquid extraction of the supernatant with an equal volume of acidified ethyl acetate. Repeat this step twice.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at a temperature below 35°C.

  • Resuspend the dried extract in a known volume of acetonitrile or methanol for analysis.

Detection and Quantification of 3-OH-C8-HSL by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the detection and quantification of AHLs.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the AHLs. The exact gradient will depend on the specific column and AHLs of interest.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection Method: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for 3-OH-C8-HSL is [M+H]⁺ (m/z 244.1). A characteristic product ion for AHLs is the homoserine lactone ring fragment (m/z 102.1).[4][7]

Procedure:

  • Inject the resuspended AHL extract onto the HPLC system.

  • Perform the chromatographic separation using the defined gradient.

  • The eluent is introduced into the mass spectrometer.

  • Monitor the specific precursor-to-product ion transition for 3-OH-C8-HSL (m/z 244.1 → 102.1).

  • Quantify the amount of 3-OH-C8-HSL by comparing the peak area to a standard curve generated with a synthetic standard of known concentration.

Experimental Workflow for AHL Analysis Culture Bacterial Culture Extraction AHL Extraction (Ethyl Acetate) Culture->Extraction Concentration Solvent Evaporation Extraction->Concentration Analysis HPLC-MS/MS Analysis Concentration->Analysis Data Quantification and Identification Analysis->Data

Figure 3. A generalized experimental workflow for the extraction and analysis of acyl-homoserine lactones.

Conclusion

The biosynthesis of this compound is a well-defined process primarily driven by LuxI-type synthases, utilizing fundamental building blocks from fatty acid and amino acid metabolism. While an alternative pathway may exist, its contribution to the overall pool of this signaling molecule requires further elucidation. The provided experimental protocols and compiled quantitative data serve as a valuable resource for researchers aiming to investigate the intricate role of 3-OH-C8-HSL in bacterial communication and to explore its potential as a target for novel antimicrobial therapies. The continued study of these biosynthetic pathways will undoubtedly pave the way for innovative approaches to combat bacterial infections.

References

The Pivotal Role of N-(3-Hydroxyoctanoyl)-DL-homoserine Lactone in Bacterial Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) is a key acyl-homoserine lactone (AHL) signaling molecule integral to quorum sensing (QS) in a variety of Gram-negative bacteria. This technical guide provides an in-depth analysis of its function, the signaling pathways it governs, and the experimental methodologies used for its study. By consolidating quantitative data, detailing experimental protocols, and visualizing complex biological processes, this document serves as a comprehensive resource for professionals in microbiology and drug development.

Introduction to this compound (3-OH-C8-HSL)

Quorum sensing is a sophisticated mechanism of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density. This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers.

This compound, also known as 3-OH-C8-HSL, is a specific AHL with an eight-carbon acyl chain and a hydroxyl group at the third carbon position. This molecule plays a crucial role in regulating diverse physiological processes, including biofilm formation, virulence factor production, and plasmid conjugation in various bacterial species. Its ability to modulate bacterial behavior makes it a significant target for the development of novel anti-virulence therapies.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of 3-OH-C8-HSL is fundamental for its study and manipulation in experimental settings.

PropertyValueReference
Synonyms OH-C8-HSL
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.3 g/mol
CAS Number 192883-14-0
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml

Quantitative Data on 3-OH-C8-HSL Activity

The concentration and binding affinity of 3-OH-C8-HSL are critical parameters that dictate its biological activity. The following tables summarize key quantitative data from the literature.

Table 3.1: Production of 3-OH-C8-HSL and Related AHLs in Bacterial Cultures
Bacterial SpeciesAHL ProducedConcentrationReference
Burkholderia mallei3-OH-C8-HSL30 nM
Burkholderia malleiC8-HSL250 nM
Agrobacterium tumefaciens3-oxo-C8-HSL16 µM
Table 3.2: Effective Concentrations and Binding Affinities
MoleculeReceptorEffective ConcentrationApparent Dissociation Constant (Kd)Reference
3-oxo-C8-HSLTraR (A. tumefaciens)Detectable at 3.0 nM-
3-oxo-C8-HSLCarR (Erwinia carotovora)-~0.5 µM

Signaling Pathways Involving 3-OH-C8-HSL

The biological effects of 3-OH-C8-HSL are mediated through specific signaling pathways, which typically involve a LuxI-family synthase for its production and a LuxR-family transcriptional regulator for its detection and subsequent gene regulation.

The BmaI3/BmaR3 System in Burkholderia mallei

In Burkholderia mallei, the BmaI3/BmaR3 quorum-sensing system is responsible for the production of and response to 3-OH-C8-HSL. The synthase BmaI3 catalyzes the synthesis of 3-OH-C8-HSL. As the bacterial population density increases, the extracellular concentration of 3-OH-C8-HSL rises. Upon reaching a threshold concentration, 3-OH-C8-HSL diffuses back into the cells and binds to the transcriptional regulator BmaR3. This binding event induces a conformational change in BmaR3, leading to its dimerization and activation. The activated BmaR3 dimer then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription.

BmaI3_BmaR3_Signaling cluster_extracellular Extracellular Space cluster_cell Bacterial Cell 3OH_C8_HSL_out 3-OH-C8-HSL BmaR3_inactive BmaR3 (inactive) 3OH_C8_HSL_out->BmaR3_inactive Diffusion & Binding BmaI3 BmaI3 Synthase BmaI3->3OH_C8_HSL_out Synthesis & Diffusion BmaR3_active BmaR3-3-OH-C8-HSL Complex (active dimer) BmaR3_inactive->BmaR3_active Activation & Dimerization TargetGenes Target Genes BmaR3_active->TargetGenes Binds to lux box mRNA mRNA TargetGenes->mRNA Transcription Proteins Virulence Factors, Biofilm Proteins, etc. mRNA->Proteins Translation

BmaI3/BmaR3 Signaling Pathway in B. mallei
The CinI/CinR System in Agrobacterium tumefaciens

Agrobacterium tumefaciens strain P4 utilizes a distinct quorum-sensing system involving the CinI synthase, which produces 3-OH-C8-HSL. This signaling molecule then interacts with the LuxR-type regulator, CinR, to control the expression of genes, many of which are involved in the conjugative transfer of the pAt megaplasmid. The CinI/R system showcases an interesting gene organization where the cinI gene is flanked by two luxR orthologs, cinR and cinX.

CinI_CinR_Signaling cluster_extracellular_cin Extracellular Space cluster_cell_cin Bacterial Cell 3OH_C8_HSL_out_cin 3-OH-C8-HSL CinR_inactive CinR (inactive) 3OH_C8_HSL_out_cin->CinR_inactive Diffusion & Binding CinI CinI Synthase CinI->3OH_C8_HSL_out_cin Synthesis & Diffusion CinR_active CinR-3-OH-C8-HSL Complex (active) CinR_inactive->CinR_active Activation pAt_genes pAt Conjugation Genes CinR_active->pAt_genes Transcriptional Regulation Conjugation_machinery Conjugation Machinery pAt_genes->Conjugation_machinery Expression

CinI/CinR Signaling Pathway in A. tumefaciens

Experimental Protocols

The study of 3-OH-C8-HSL and other AHLs relies on a set of well-established experimental techniques. This section provides detailed methodologies for the extraction, detection, and quantification of these molecules.

Extraction of AHLs from Bacterial Culture

This protocol describes the liquid-liquid extraction of AHLs from bacterial culture supernatants.

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • Methanol or acetonitrile for resuspension

Procedure:

  • Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Carefully transfer the supernatant to a clean tube.

  • Add an equal volume of acidified ethyl acetate to the supernatant.

  • Vortex vigorously for 1-2 minutes to extract the AHLs into the organic phase.

  • Allow the phases to separate (centrifugation may be required to expedite this).

  • Carefully collect the upper organic phase.

  • Repeat the extraction (steps 3-6) on the aqueous phase for a total of two or three extractions to maximize yield.

  • Pool the organic phases.

  • Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspend the dried extract in a small, known volume of methanol or acetonitrile for subsequent analysis.

Quantification of 3-OH-C8-HSL by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

  • Prepare a standard curve using synthetic 3-OH-C8-HSL of known concentrations.

  • Set up the LC method with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode. The precursor ion for 3-OH-C8-HSL is [M+H]⁺ (m/z 244.15). A characteristic product ion is the lactone ring fragment (m/z 102.1).

  • Inject the prepared standards and the resuspended bacterial extracts onto the LC-MS/MS system.

  • Integrate the peak areas for the specific MRM transition of 3-OH-C8-HSL in both the standards and the samples.

  • Calculate the concentration of 3-OH-C8-HSL in the samples by interpolating their peak areas on the standard curve.

LCMS_Workflow start Start: Resuspended AHL Extract hplc HPLC Separation (Reversed-phase C18) start->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 MS1: Precursor Ion Selection (m/z 244.15 for 3-OH-C8-HSL) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Detection (m/z 102.1) cid->ms2 detector Detector ms2->detector data_analysis Data Analysis: Peak Integration & Quantification detector->data_analysis end End: Concentration of 3-OH-C8-HSL data_analysis->end

LC-MS/MS Workflow for AHL Quantification
Bioassay for AHL Detection using Biosensor Strains

Biosensor strains are genetically engineered bacteria that produce a measurable output (e.g., light, color) in the presence of specific AHLs.

Materials:

  • AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4 with pZLR4, which responds to a range of AHLs)

  • Appropriate growth medium for the biosensor strain

  • Microplate reader (for luminescence or absorbance) or visual inspection

  • AHL extract or synthetic AHLs

Procedure:

  • Grow the biosensor strain overnight in the appropriate liquid medium.

  • Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.1.

  • In a 96-well microplate, add a known volume of the diluted biosensor culture to each well.

  • Add different concentrations of the AHL extract or synthetic AHL standards to the wells. Include a negative control (solvent only).

  • Incubate the microplate at the optimal growth temperature for the biosensor strain for a specified period (e.g., 6-24 hours).

  • Measure the reporter signal (e.g., luminescence for lux-based reporters, or absorbance after adding a substrate like X-gal for lacZ-based reporters).

  • Correlate the signal intensity with the presence and relative concentration of AHLs in the samples.

Biosensor_Assay_Workflow start Start: AHL Extract & Biosensor Culture plate_setup 96-well plate setup: Add biosensor and AHL samples start->plate_setup incubation Incubation plate_setup->incubation reporter_activation AHL binds to LuxR homolog in biosensor incubation->reporter_activation gene_expression Reporter gene expression (e.g., lux, lacZ) reporter_activation->gene_expression signal_detection Signal Detection: Luminometry or Spectrophotometry gene_expression->signal_detection end End: Relative AHL Activity signal_detection->end

Workflow for AHL Detection using a Biosensor

Implications for Drug Development

The central role of 3-OH-C8-HSL and other AHLs in controlling virulence and biofilm formation in pathogenic bacteria makes them attractive targets for the development of novel antimicrobial strategies. Instead of directly killing bacteria, which can lead to the rapid evolution of resistance, anti-quorum sensing or "quorum quenching" approaches aim to disrupt bacterial communication, thereby attenuating their pathogenicity.

Potential therapeutic strategies include:

  • Receptor Antagonists: Small molecules that competitively bind to the LuxR-type receptors without activating them, thus blocking the perception of the native AHL signal.

  • Enzymatic Degradation: The use of enzymes, such as lactonases or acylases, that degrade AHLs, effectively silencing the communication network.

  • Inhibition of AHL Synthesis: Targeting the LuxI-family synthases to prevent the production of AHLs.

Conclusion

This compound is a vital signaling molecule in the intricate world of bacterial communication. A thorough understanding of its properties, the signaling pathways it modulates, and the experimental techniques to study it is paramount for advancing our knowledge of microbiology and for developing innovative strategies to combat bacterial infections. This guide provides a foundational resource for researchers and professionals dedicated to these fields.

The Role of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone in Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Language of Bacteria

Within the microbial world, sophisticated communication networks govern collective behaviors. This process, known as quorum sensing (QS), allows individual bacteria to monitor their population density and, in unison, regulate gene expression.[1][2][3] This coordinated action is crucial for processes ranging from biofilm formation and virulence factor production to bioluminescence and secondary metabolite synthesis.[3][4][5] In many Gram-negative bacteria, the primary signaling molecules, or autoinducers, are a class of compounds called N-acyl homoserine lactones (AHLs).[4][6] These molecules share a conserved homoserine lactone ring but vary in the length and modification of their acyl side chain, conferring specificity to the signaling system.[6][7] This guide provides a detailed examination of a specific AHL, N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL), detailing its biosynthesis, signaling cascade, physiological roles, and the experimental methodologies used in its study.

Core Signaling Pathway: Biosynthesis and Reception of 3-OH-C8-HSL

The 3-OH-C8-HSL quorum sensing system is a canonical example of the LuxI/LuxR-type signaling circuit, the most common QS system in Gram-negative bacteria.[6] This pathway is mediated by two key proteins: a LuxI-family AHL synthase and a LuxR-family transcriptional regulator.

Biosynthesis of 3-OH-C8-HSL

This compound is synthesized in the bacterial cytoplasm by a LuxI-type synthase, such as PhzI in Pseudomonas fluorescens or CinI in Agrobacterium tumefaciens P4.[6][8][9] The enzyme utilizes S-adenosyl-L-methionine (SAM) as the donor for the homoserine lactone ring and a specific acyl-acyl carrier protein (acyl-ACP), in this case, 3-hydroxyoctanoyl-ACP, from the fatty acid biosynthesis pathway.

G cluster_cytoplasm Bacterial Cytoplasm SAM S-adenosyl-L-methionine (SAM) LuxI LuxI-type Synthase (e.g., PhzI, CinI) SAM->LuxI AcylACP 3-Hydroxyoctanoyl-ACP AcylACP->LuxI AHL N-(3-Hydroxyoctanoyl)- DL-homoserine lactone (3-OH-C8-HSL) LuxI->AHL Byproducts Methylthioadenosine + Acyl Carrier Protein (ACP) LuxI->Byproducts

Caption: General biosynthesis pathway of 3-OH-C8-HSL via a LuxI-type synthase.

Signal Transduction and Gene Regulation

Once synthesized, 3-OH-C8-HSL is a small, diffusible molecule that can pass through the bacterial cell membrane. As the bacterial population grows, the extracellular concentration of 3-OH-C8-HSL increases. Upon reaching a critical threshold concentration, the molecule diffuses back into the cells and binds to its cognate LuxR-type transcriptional regulator (e.g., PhzR). This binding event induces a conformational change in the LuxR protein, promoting its dimerization and stabilizing it.[10] The activated LuxR:AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating or repressing their transcription. Often, one of the primary targets for activation is the luxI gene itself, creating a positive feedback loop that rapidly amplifies the QS signal.[8]

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm AHL_out 3-OH-C8-HSL AHL_in 3-OH-C8-HSL AHL_out->AHL_in Diffusion at High Cell Density LuxR_inactive Inactive LuxR Monomer AHL_in->LuxR_inactive Binds LuxR_active Active LuxR:AHL Dimer LuxR_inactive->LuxR_active Dimerizes DNA Target Gene Promoter (lux box) LuxR_active->DNA Binds mRNA mRNA DNA->mRNA Activates Transcription Gene Transcription Proteins QS-Regulated Proteins mRNA->Proteins Translation Phenotype Phenotypic Response (Biofilm, Virulence, etc.) Proteins->Phenotype

Caption: The 3-OH-C8-HSL quorum sensing signal transduction pathway.

Physiological Roles and Quantitative Data

The 3-OH-C8-HSL signaling system regulates a variety of important bacterial behaviors. The specific functions are dependent on the bacterial species and its ecological niche.

Table 1: Producers and Associated Systems of 3-OH-C8-HSL

Bacterial SpeciesLuxI-type SynthaseLuxR-type ReceptorKey Regulated PhenotypesReferences
Pseudomonas fluorescens 2-79PhzIPhzRPhenazine antibiotic biosynthesis[6][8]
Pseudomonas chlororaphis 30-84PhzIPhzRPhenazine production[8]
Agrobacterium tumefaciens P4CinICinRAt megaplasmid transfer[9][11]
Aeromonas veronii LP-11Not specifiedNot specifiedPotential role in food spoilage[12]
Anemonia viridis symbiontNot specifiedNot specifiedUnknown[13]

Table 2: Quantitative Effects and Concentrations of 3-OH-C8-HSL and Related AHLs

Organism/SystemMoleculeEffective ConcentrationObserved EffectReferences
Agrobacterium tumefaciens3-oxo-C8-HSL3.0 nMDetectable activation of traI-lacZ fusion[14]
Pseudomonas aeruginosa3-oxo-C8-HSL>10⁻⁷ g/LIncreased growth rate of cells in biofilm[15]
Arabidopsis thaliana defense3-oxo-C8-HSL>0.5 µMSignificant reduction in P. syringae growth[7]
Erwinia carotovoraC8-HSL~25 µMInduced binding of CarR protein to its DNA target[16]
Oral BiofilmsC8-HSL*Not specifiedDecreased lactic acid production in commensal biofilms[17]

*Note: Quantitative data for 3-OH-C8-HSL is often reported alongside or inferred from studies on the closely related N-Octanoyl-HSL (C8-HSL) and N-(3-Oxooctanoyl)-HSL (3-oxo-C8-HSL). The functional effects can be similar, though receptor specificity varies.

Experimental Protocols

The study of 3-OH-C8-HSL and its role in quorum sensing involves a variety of specialized techniques for its detection, quantification, and functional analysis.

Protocol 1: Detection and Quantification of 3-OH-C8-HSL

A. Thin-Layer Chromatography (TLC) with Biosensor Overlay

This method provides a semi-quantitative profile of AHLs produced by a bacterial strain.[18]

  • Extraction: Culture the bacterial strain of interest in liquid medium until the stationary phase. Centrifuge the culture to pellet the cells and collect the supernatant. Extract the AHLs from the cell-free supernatant using an equal volume of acidified ethyl acetate. Repeat the extraction twice. Evaporate the pooled organic phase to dryness.

  • TLC Separation: Resuspend the dried extract in a small volume of acetonitrile. Spot the extract onto a C18 reversed-phase TLC plate alongside synthetic 3-OH-C8-HSL standard. Develop the chromatogram using a mobile phase of 60% (v/v) methanol in water.

  • Biosensor Overlay: Once the mobile phase has reached the top of the plate, air-dry the TLC plate completely. Overlay the plate with a thin layer of soft agar seeded with a suitable AHL biosensor strain (e.g., Agrobacterium tumefaciens KYC55 or NTL4).[12][19] These biosensors typically contain a reporter gene (e.g., lacZ or lux) fused to an AHL-inducible promoter.

  • Visualization: Incubate the plate overnight. The presence of AHLs will induce the reporter system, resulting in visible spots (e.g., blue spots with an X-Gal substrate for lacZ reporters) on the plate. The position (Rf value) of the spot from the bacterial extract can be compared to the synthetic standard to tentatively identify it as 3-OH-C8-HSL.[18]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate identification and quantification of AHLs.[4][20]

  • Sample Preparation: Prepare AHL extracts from culture supernatants as described for TLC.

  • Chromatographic Separation: Inject the resuspended extract into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. Elute the AHLs using a gradient of acetonitrile and water (often with 0.1% formic acid).

  • Mass Spectrometry Analysis: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is typically operated in a Multiple Reaction Monitoring (MRM) mode. For 3-OH-C8-HSL, this involves selecting the parent ion mass [M+H]⁺ (m/z 244.7) and monitoring for a characteristic daughter fragment ion (m/z 102), which corresponds to the homoserine lactone ring.[11][12]

  • Quantification: A standard curve is generated by running known concentrations of a synthetic 3-OH-C8-HSL standard. The concentration of the AHL in the bacterial extract is determined by comparing its peak area to the standard curve.

G cluster_workflow LC-MS/MS Workflow for AHL Detection Culture 1. Bacterial Culture (Liquid Medium) Supernatant 2. Harvest Cell-Free Supernatant Culture->Supernatant Extract 3. Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extract Concentrate 4. Evaporate & Resuspend in Acetonitrile Extract->Concentrate HPLC 5. Separation by Reverse-Phase HPLC Concentrate->HPLC MS 6. Tandem Mass Spectrometry (MS/MS) Detection HPLC->MS Analysis 7. Data Analysis: Identify by Mass (m/z 244.7 -> 102) Quantify vs. Standard MS->Analysis

Caption: Experimental workflow for the detection and quantification of AHLs by LC-MS/MS.

Protocol 2: Biofilm Formation Assay (Crystal Violet Method)

This protocol quantifies the effect of 3-OH-C8-HSL on the ability of bacteria to form biofilms on an abiotic surface.

  • Preparation: Grow the bacterial strain of interest overnight in a suitable liquid medium. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.05).

  • Incubation: Dispense the diluted culture into the wells of a 96-well microtiter plate. Add synthetic 3-OH-C8-HSL to the desired final concentrations in the test wells, with appropriate solvent controls in other wells. Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.

  • Washing: Carefully discard the liquid medium from the wells. Gently wash the wells three times with phosphate-buffered saline (PBS) or sterile water to remove planktonic (non-adherent) cells.

  • Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Solubilization: Discard the crystal violet solution and wash the wells again to remove excess stain. Air-dry the plate. Add an appropriate solvent (e.g., 30% acetic acid or absolute ethanol) to each well to solubilize the crystal violet that has stained the adherent biofilm.

  • Quantification: Transfer the solubilized stain to a new microtiter plate and measure the absorbance at a wavelength of ~590 nm using a plate reader. Higher absorbance values correspond to greater biofilm mass.

Conclusion and Future Directions

This compound is a key signaling molecule in the quorum sensing networks of several Gram-negative bacteria. Through its interaction with LuxR-type receptors, it orchestrates the expression of genes vital for microbial group behaviors, including the production of secondary metabolites, biofilm formation, and plasmid conjugation.[4][11][13] The detailed experimental protocols outlined herein provide a robust framework for investigating the synthesis, perception, and functional consequences of this important autoinducer. As our understanding of these signaling pathways deepens, they present increasingly attractive targets for novel antimicrobial strategies. The development of molecules that can act as antagonists to the 3-OH-C8-HSL receptor or enzymes that can degrade the signal molecule—a concept known as quorum quenching—holds significant promise for disarming pathogens without exerting direct selective pressure for resistance. Continued research into the specific molecular interactions and regulatory networks controlled by 3-OH-C8-HSL will be critical for realizing this therapeutic potential.

References

An In-depth Technical Guide to the Natural Producers of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural bacterial producers of the quorum-sensing molecule N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL). The document details the bacterial species known to synthesize this signal molecule, presents available quantitative data on its production, outlines detailed experimental protocols for its detection and quantification, and illustrates the signaling pathways in which it is involved.

Natural Producers of this compound

Several bacterial species across different genera have been identified as natural producers of this compound. This molecule is a key signaling component in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. The primary producers identified in the scientific literature are summarized in the table below.

Bacterial SpeciesKey FindingsReference(s)
Pseudomonas fluorescens Produces a variety of N-acyl-homoserine lactones (AHLs), including 3-OH-C8-HSL. Some strains, like 2-79 and 30-84, are known to produce a suite of 3-hydroxy substituted AHLs.[1][2]
Burkholderia mallei The BmaI3 synthase is responsible for the production of 3-OH-C8-HSL. Wild-type cultures have been shown to produce this molecule at nanomolar concentrations.[3][4][5]
Photobacterium phosphoreum Nonbioluminescent strains of this marine bacterium have been identified as producers of 3-OH-C8-HSL.[6][7]
Agrobacterium tumefaciens (strain P4) An atypical, non-pathogenic strain that produces 3-OH-C8-HSL as its primary quorum-sensing signal.[8][9]
Novosphingobium sp. (strain Rr2-17) This grapevine crown gall tumor-associated bacterium produces 3-OH-C8-HSL as its most abundant AHL.
Rhizobium etli The CinI synthase is responsible for the production of a long-chain 3-hydroxy-acyl-HSL, which has been identified as 3-OH-C8-HSL in some contexts.[10]

Quantitative Production of this compound

Quantifying the concentration of 3-OH-C8-HSL produced by different bacteria is crucial for understanding its physiological role and for comparative studies. The table below summarizes the available quantitative data from the literature. It is important to note that production levels can vary significantly based on culture conditions, growth phase, and the specific bacterial strain.

Bacterial SpeciesStrainCulture ConditionsConcentration of 3-OH-C8-HSLReference(s)
Burkholderia mallei ATCC 23344Not specified30 nM[3]
Burkholderia mallei GB8 (horse-passaged derivative of ATCC 23344)Stationary-phase cultureNot detectable in the bmaI3 mutant, indicating BmaI3 is the synthase. Wild-type levels of C8-HSL were still produced.[4]

Note: Quantitative data for other listed producers is not consistently reported in absolute concentrations in the reviewed literature, often being presented as relative amounts or confirmed presence.

Experimental Protocols

This section provides detailed methodologies for the extraction, detection, and quantification of this compound from bacterial cultures.

Extraction of Acyl-Homoserine Lactones from Culture Supernatants

This protocol describes a general method for the liquid-liquid extraction of AHLs from bacterial culture media.

Materials:

  • Bacterial culture in the stationary phase

  • Ethyl acetate (acidified with 0.5% v/v acetic acid)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Methanol or acetonitrile

  • Glass vials

Procedure:

  • Grow the bacterial strain of interest in a suitable liquid medium until it reaches the stationary phase of growth.

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Carefully decant the supernatant into a clean flask.

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.

  • Shake the mixture vigorously for 2 minutes and then allow the phases to separate.

  • Collect the upper organic phase.

  • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Pool the organic phases.

  • Remove the ethyl acetate using a rotary evaporator at a temperature not exceeding 40°C.

  • Resuspend the dried extract in a small volume (e.g., 1 mL) of methanol or acetonitrile.

  • Transfer the resuspended extract to a glass vial and store at -20°C until analysis.

Thin-Layer Chromatography (TLC) for AHL Detection

TLC is a rapid and cost-effective method for the separation and preliminary identification of AHLs.

Materials:

  • C18 reversed-phase TLC plates

  • AHL extract (from section 3.1)

  • Synthetic 3-OH-C8-HSL standard

  • Developing solvent: Methanol/Water (60:40, v/v)

  • TLC developing chamber

  • AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4))

  • Soft agar overlay with appropriate growth medium and X-Gal for the biosensor

Procedure:

  • Using a capillary tube, spot a small volume (1-5 µL) of the AHL extract and the synthetic standard onto the origin line of a C18 reversed-phase TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing chamber containing the methanol/water developing solvent.

  • Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and allow it to air dry completely in a fume hood.

  • Overlay the dried TLC plate with a thin layer of soft agar seeded with the AHL biosensor strain.

  • Incubate the plate at the optimal growth temperature for the biosensor (e.g., 28-30°C) overnight.

  • The presence of AHLs will be visualized as colored spots (e.g., blue spots with A. tumefaciens NTL4(pZLR4) and X-Gal) where the AHLs have activated the biosensor. The Rf value of the spots from the extract can be compared to that of the synthetic standard for preliminary identification.[11]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantification

HPLC-MS/MS is a highly sensitive and specific method for the definitive identification and quantification of AHLs.

Instrumentation and Columns:

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.0 mm x 150.0 mm).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile or Methanol with 0.1% formic acid

Procedure:

  • Prepare a series of dilutions of a synthetic 3-OH-C8-HSL standard of known concentration in the mobile phase to create a standard curve.

  • Inject the prepared standards and the AHL extract (from section 3.1) onto the HPLC system.

  • Separate the AHLs using a gradient elution method. A typical gradient might start with a low percentage of solvent B, which is then linearly increased over time to elute the more hydrophobic compounds.

  • The mass spectrometer should be operated in positive ion mode.

  • For identification, monitor for the protonated parent ion ([M+H]+) of 3-OH-C8-HSL (m/z 244.15) in full scan mode or by selected ion monitoring (SIM).

  • For confirmation and quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring for the transition of the parent ion to a characteristic product ion (e.g., m/z 102, corresponding to the homoserine lactone ring).[8][12]

  • Quantify the amount of 3-OH-C8-HSL in the sample by comparing the peak area to the standard curve.[13]

Signaling Pathways and Regulatory Networks

This compound is a signaling molecule in bacterial quorum-sensing systems. These systems typically involve a LuxI-family synthase that produces the AHL signal and a LuxR-family transcriptional regulator that binds the AHL and modulates gene expression.

General AHL Biosynthesis Pathway

The biosynthesis of 3-OH-C8-HSL is catalyzed by a LuxI-type synthase. The general reaction involves the condensation of S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and an acylated acyl carrier protein (acyl-ACP), in this case, 3-hydroxyoctanoyl-ACP.

AHL_Biosynthesis SAM S-adenosylmethionine (SAM) LuxI LuxI-type Synthase (e.g., BmaI3, CinI) SAM->LuxI Acyl_ACP 3-Hydroxyoctanoyl-ACP Acyl_ACP->LuxI AHL N-(3-Hydroxyoctanoyl)- DL-homoserine lactone (3-OH-C8-HSL) LuxI->AHL Byproducts Acyl Carrier Protein (ACP) + Methylthioadenosine (MTA) LuxI->Byproducts Bmallei_QS_Pathway cluster_cell Burkholderia mallei cell BmaI3 BmaI3 (Synthase) AHL 3-OH-C8-HSL BmaI3->AHL synthesis BmaR3 BmaR3 (Receptor) AHL->BmaR3 binding AHL_out 3-OH-C8-HSL AHL->AHL_out diffusion Complex BmaR3/3-OH-C8-HSL Complex BmaR3->Complex DNA Target Gene Promoters Complex->DNA activates transcription Virulence Virulence Factors & Other Proteins DNA->Virulence expression AHL_out->AHL diffusion (high cell density) Experimental_Workflow Culture Bacterial Culture (Stationary Phase) Centrifugation Centrifugation Culture->Centrifugation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Centrifugation->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude AHL Extract Concentration->Crude_Extract TLC TLC Analysis (Preliminary ID) Crude_Extract->TLC HPLC_MS HPLC-MS/MS Analysis (Quantification & Confirmation) Crude_Extract->HPLC_MS Data_Analysis Data Analysis TLC->Data_Analysis HPLC_MS->Data_Analysis

References

An In-depth Technical Guide to N-(3-Hydroxyoctanoyl)-DL-homoserine Lactone Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling mechanism of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL), a key quorum-sensing molecule in several species of Gram-negative bacteria. This document details the core components of the signaling pathway, quantitative data on its activity, a list of regulated genes, and detailed experimental protocols for its study.

Core Signaling Mechanism

This compound is a small, diffusible molecule involved in bacterial cell-to-cell communication, a process known as quorum sensing. This signaling system allows bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation, virulence, and plasmid transfer.[1][2][3][4] The canonical signaling pathway for 3-OH-C8-HSL involves a LuxI-family synthase and a LuxR-family transcriptional regulator.

Synthesis and Recognition:

  • Synthesis: 3-OH-C8-HSL is synthesized by a LuxI-type synthase, such as CinI in Agrobacterium tumefaciens and BmaI3 in Burkholderia mallei.[5] These enzymes utilize S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP) as substrates to produce the corresponding N-acyl homoserine lactone.

  • Diffusion and Accumulation: As the bacterial population density increases, 3-OH-C8-HSL accumulates in the extracellular environment. Due to its small size and lipophilic nature, it is thought to freely diffuse across the bacterial cell membrane.

  • Receptor Binding: Once a threshold concentration is reached, 3-OH-C8-HSL binds to the N-terminal ligand-binding domain of a cognate LuxR-type transcriptional regulator, such as CinR in Agrobacterium or BmaR3 in Burkholderia. This binding is believed to induce a conformational change in the receptor protein.

  • Transcriptional Regulation: The 3-OH-C8-HSL-LuxR complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding event typically leads to the activation or repression of gene transcription, thereby modulating the expression of quorum sensing-regulated phenotypes. In many systems, the LuxR-AHL complex positively regulates the expression of the LuxI synthase, creating a positive feedback loop.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell 3_OH_C8_HSL_out 3-OH-C8-HSL 3_OH_C8_HSL_in 3-OH-C8-HSL 3_OH_C8_HSL_out->3_OH_C8_HSL_in Acyl_ACP Acyl-ACP CinI CinI/BmaI3 (LuxI-type synthase) Acyl_ACP->CinI SAM SAM SAM->CinI CinI->3_OH_C8_HSL_in 3_OH_C8_HSL_in->3_OH_C8_HSL_out Diffusion CinR CinR/BmaR3 (LuxR-type receptor) Complex 3-OH-C8-HSL-CinR Complex lux_box lux box Complex->lux_box Target_Genes Target Genes (e.g., tra, avhB) lux_box->Target_Genes Activation/ Repression mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins (Virulence, Biofilm, etc.) mRNA->Proteins Translation 3_OH_C8_HSL_inCinR 3_OH_C8_HSL_inCinR 3_OH_C8_HSL_inCinR->Complex

Figure 1: this compound signaling pathway.

Data Presentation

Quantitative Data on AHL Activity
ParameterMoleculeReceptorValueOrganismReference
EC50 for Gene Activation 3-oxo-C8-HSLTraR~3.0 nMAgrobacterium tumefaciens[6]
IC50 (Competitive Inhibition) This compoundLuxR4 µMVibrio fischeri (in vitro)

Note: The IC50 value is for a competitive inhibition assay against the native LuxR ligand, not direct activation.

Genes Regulated by the CinI/R Quorum Sensing System in Agrobacterium tumefaciens P4

Transcriptome analysis of an A. tumefaciens P4 cinI mutant identified 32 genes that are regulated by the CinI/R system, which produces 3-OH-C8-HSL. The majority of these genes are involved in the conjugative transfer of the pAtP4 megaplasmid.

Gene/OperonFunctionRegulation
avhB genes Type IV Secretion System (T4SS) - conjugation apparatusUpregulated
tra genes DNA Transfer and Replication (Dtr) machineryUpregulated
cinI 3-OH-C8-HSL synthaseUpregulated (Positive Feedback)
cinR LuxR-type transcriptional regulator for 3-OH-C8-HSLUpregulated
cinX Additional LuxR-type regulatorUpregulated

Experimental Protocols

Protocol 1: Extraction and Quantification of 3-OH-C8-HSL by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of N-acyl homoserine lactones from bacterial culture supernatants, which can be adapted for 3-OH-C8-HSL.

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (acidified with 0.1% acetic acid)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream

  • Acetonitrile (HPLC grade)

  • Formic acid

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the late exponential or stationary phase.

  • Supernatant Collection: Centrifuge the culture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells. Carefully collect the supernatant.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate.

    • Shake vigorously for 2 minutes and then allow the phases to separate.

    • Collect the upper organic phase.

    • Repeat the extraction of the aqueous phase with a fresh volume of acidified ethyl acetate.

  • Drying and Concentration:

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried extract in a small, precise volume of acetonitrile or methanol for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Elute the AHLs using a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect and quantify 3-OH-C8-HSL using multiple reaction monitoring (MRM) mode. The precursor ion for 3-OH-C8-HSL is m/z 244.3 [M+H]⁺, and a characteristic product ion is m/z 102.1, corresponding to the homoserine lactone ring.

LCMS_Workflow A Bacterial Culture B Centrifugation A->B C Collect Supernatant B->C D Liquid-Liquid Extraction (Acidified Ethyl Acetate) C->D E Dry Organic Phase (Sodium Sulfate) D->E F Evaporate to Dryness E->F G Reconstitute in Acetonitrile F->G H LC-MS/MS Analysis G->H

Figure 2: Workflow for AHL extraction and LC-MS/MS analysis.

Protocol 2: AHL Detection using a LuxR-based Biosensor Assay

This protocol describes a general method for detecting AHLs using a bacterial biosensor strain. Agrobacterium tumefaciens NTL4(pZLR4) is a commonly used biosensor that is responsive to a broad range of AHLs, including those with C8 acyl chains.

Materials:

  • AHL biosensor strain (e.g., A. tumefaciens NTL4(pZLR4))

  • Appropriate growth medium and antibiotics for the biosensor

  • Test sample (e.g., culture supernatant or extracted AHLs)

  • Synthetic 3-OH-C8-HSL standard

  • 96-well microtiter plate

  • Plate reader capable of measuring absorbance (for colorimetric assays) or luminescence

Procedure:

  • Prepare Biosensor Culture: Grow the biosensor strain overnight in a suitable medium with appropriate antibiotics to maintain the reporter plasmid.

  • Prepare Inoculum: Dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh medium.

  • Assay Setup:

    • In a 96-well plate, add a defined volume of the diluted biosensor culture to each well.

    • Add different concentrations of the test sample or synthetic 3-OH-C8-HSL standards to the wells. Include a negative control with no added AHL.

  • Incubation: Incubate the plate at the optimal growth temperature for the biosensor strain (e.g., 28-30°C) for a sufficient period to allow for induction of the reporter gene (typically 4-8 hours).

  • Reporter Gene Assay: Measure the output of the reporter gene. For a β-galactosidase reporter (like in many A. tumefaciens biosensors), this involves cell lysis and addition of a chromogenic substrate like ONPG, followed by measuring absorbance at 420 nm. For a luciferase or GFP reporter, measure luminescence or fluorescence, respectively.

  • Data Analysis: Plot the reporter signal as a function of the AHL concentration to generate a standard curve. Use this curve to determine the concentration of AHL in the test samples.

Biosensor_Assay A Overnight Culture of Biosensor Strain B Dilute to OD600 ~0.1 A->B C Add to 96-well Plate B->C D Add Test Samples and Standards C->D E Incubate (4-8 hours) D->E F Measure Reporter Signal (Absorbance/Luminescence) E->F G Data Analysis F->G

Figure 3: General workflow for an AHL biosensor assay.

Protocol 3: Crystal Violet Biofilm Formation Assay

This protocol provides a method to quantify biofilm formation in response to 3-OH-C8-HSL.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • 96-well flat-bottom microtiter plate

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Prepare Inoculum: Grow the bacterial strain overnight. Dilute the culture to a standardized OD600 in fresh medium.

  • Biofilm Growth:

    • Add the diluted bacterial culture to the wells of a 96-well plate.

    • Add different concentrations of 3-OH-C8-HSL to the wells. Include a no-AHL control.

    • Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature.

  • Washing:

    • Carefully remove the planktonic cells by decanting the medium.

    • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Staining:

    • Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Solubilization:

    • Air dry the plate.

    • Add 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

  • Quantification: Transfer the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Conclusion

The this compound signaling system represents a classic example of quorum sensing in Gram-negative bacteria. A comprehensive understanding of this pathway, from the synthesis of the signal molecule to the regulation of target genes, is crucial for developing novel strategies to combat bacterial virulence and biofilm formation. The experimental protocols provided in this guide offer a starting point for researchers to investigate the intricacies of this important signaling mechanism. Further research is needed to fully elucidate the specific binding kinetics of 3-OH-C8-HSL to its various receptors and to expand the known regulon in different bacterial species.

References

An In-depth Technical Guide to the Core Functions of N-(3-Hydroxyoctanoyl)-DL-homoserine Lactone in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) is a key acyl-homoserine lactone (AHL) signaling molecule involved in bacterial quorum sensing (QS). This technical guide provides a comprehensive overview of the fundamental roles of 3-OH-C8-HSL, with a particular focus on its functions in Agrobacterium tumefaciens. It details the molecular mechanisms of 3-OH-C8-HSL-mediated signaling, its impact on gene regulation, and its role in controlling the conjugative transfer of megaplasmids. This document also includes detailed experimental protocols for the extraction, quantification, and functional analysis of 3-OH-C8-HSL, alongside visualizations of the pertinent signaling pathways and experimental workflows.

Introduction to this compound (3-OH-C8-HSL)

This compound is a member of the acyl-homoserine lactone (AHL) family of signaling molecules that are central to quorum sensing in many Gram-negative bacteria.[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[1] This coordinated behavior enables bacteria to perform tasks that would be ineffective for a single bacterium, such as biofilm formation, virulence factor production, and plasmid conjugation.

3-OH-C8-HSL is characterized by an eight-carbon acyl chain with a hydroxyl group at the third carbon position, attached to a homoserine lactone ring. This specific structure is synthesized by a LuxI-family synthase and recognized by a cognate LuxR-family transcriptional regulator. The binding of 3-OH-C8-HSL to its receptor typically leads to a conformational change in the protein, enabling it to bind to specific DNA sequences (often termed lux boxes) and regulate the expression of target genes.

One of the well-characterized roles of 3-OH-C8-HSL is in the regulation of the conjugative transfer of the At megaplasmid in non-pathogenic strains of Agrobacterium tumefaciens.[2][3]

The CinI/CinR Quorum Sensing System in Agrobacterium tumefaciens

In Agrobacterium tumefaciens strain P4, the quorum-sensing system that utilizes 3-OH-C8-HSL is known as the CinI/CinR system.[2][3]

  • CinI: This protein is the LuxI-type synthase responsible for the production of 3-OH-C8-HSL.[2]

  • CinR and CinX: These are LuxR-type transcriptional regulators that act as the receptors for 3-OH-C8-HSL. The genetic organization is unusual, with the cinI gene being flanked by the two luxR orthologs, cinR and cinX.[2]

The signaling pathway is initiated by the synthesis of 3-OH-C8-HSL by CinI. As the bacterial population density increases, the concentration of 3-OH-C8-HSL in the environment surpasses a threshold, leading to its binding to the CinR/CinX receptors. This complex then activates the transcription of target genes.

cluster_cell Agrobacterium tumefaciens Cell cluster_extracellular Extracellular Environment CinI CinI (AHL Synthase) AHL 3-OH-C8-HSL CinI->AHL Synthesis CinR_CinX CinR/CinX (LuxR Homologs) Complex CinR/CinX :: 3-OH-C8-HSL Complex AHL->CinR_CinX Binding AHL_out 3-OH-C8-HSL AHL->AHL_out Diffusion DNA pAt Megaplasmid DNA Complex->DNA Binds to promoter tra_avhB tra and avhB genes Complex->tra_avhB Activates transcription mRNA mRNA tra_avhB->mRNA Transcription Proteins Conjugation Proteins mRNA->Proteins Translation T4SS Type IV Secretion System Proteins->T4SS Assembly Plasmid_Transfer Plasmid Conjugative Transfer T4SS->Plasmid_Transfer Mediates

CinI/CinR Signaling Pathway in A. tumefaciens

Core Functions of 3-OH-C8-HSL

Regulation of Gene Expression

The primary function of the 3-OH-C8-HSL-mediated quorum-sensing system in A. tumefaciens strain P4 is the regulation of genes involved in the conjugative transfer of the pAt megaplasmid.[2][3] Transcriptome analysis has identified a regulon of 32 genes that are controlled by the CinI/CinR system.[2]

Key regulated gene clusters include:

  • tra genes: These genes encode the DNA transfer and replication (Dtr) machinery necessary for plasmid conjugation.[2]

  • avhB genes: This cluster encodes a Type IV Secretion System (T4SS), which forms the apparatus for the physical transfer of the plasmid between bacterial cells.[2]

The table below summarizes the key genes and their functions regulated by 3-OH-C8-HSL in A. tumefaciens P4.

Gene/OperonFunctionRegulation by 3-OH-C8-HSLReference
cinISynthesis of 3-OH-C8-HSLPositive feedback[2]
tra genesDNA transfer and replication for conjugationUpregulated[2][3]
avhB genesType IV Secretion System for conjugationUpregulated[2][3]
Control of Plasmid Conjugation

The coordinated upregulation of the tra and avhB genes by the 3-OH-C8-HSL signal leads to the assembly of the conjugation machinery and the subsequent transfer of the pAt megaplasmid to recipient cells.[2] This process is density-dependent, ensuring that plasmid transfer occurs efficiently when a sufficient population of bacteria is present.

The table below presents data on the effect of 3-OH-C8-HSL on the conjugative transfer of the pAtP4 plasmid.

ConditionConjugation Frequency (Transconjugants/Donor)Reference
Wild-type A. tumefaciens P4~10-4[2]
cinI mutantBelow detection limit[2]
cinI mutant + exogenous 3-OH-C8-HSLRestored to wild-type levels[2]
Biofilm Formation

While the primary characterized role of 3-OH-C8-HSL in A. tumefaciens P4 is plasmid conjugation, in other bacteria, AHLs, including those with C8 acyl chains, are known to influence biofilm formation. For instance, in Pseudomonas aeruginosa, N-(3-oxooctanoyl)-L-homoserine lactone (a related C8-AHL) has been shown to affect biofilm structure.[4] The specific quantitative impact of 3-OH-C8-HSL on biofilm formation in producing organisms requires further investigation.

Experimental Protocols

Extraction and Quantification of 3-OH-C8-HSL

This protocol describes the extraction of 3-OH-C8-HSL from bacterial culture supernatants and its quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5][6]

G cluster_culture Bacterial Culture cluster_extraction Liquid-Liquid Extraction cluster_analysis LC-MS/MS Analysis culture Grow bacterial culture to stationary phase centrifuge1 Centrifuge to pellet cells culture->centrifuge1 supernatant Collect supernatant centrifuge1->supernatant extract Extract supernatant with acidified ethyl acetate (3x) supernatant->extract pool Pool organic phases extract->pool evaporate Evaporate to dryness (rotary evaporator or N2 stream) pool->evaporate resuspend Resuspend in acetonitrile evaporate->resuspend inject Inject sample into LC-MS/MS system resuspend->inject separate Separate on C18 column inject->separate detect Detect parent and fragment ions separate->detect quantify Quantify against a standard curve detect->quantify

Workflow for AHL Extraction and Quantification

Materials:

  • Bacterial culture

  • Ethyl acetate (acidified with 0.1% acetic acid)

  • Acetonitrile (HPLC grade)

  • 3-OH-C8-HSL standard

  • Centrifuge and tubes

  • Rotary evaporator or nitrogen evaporator

  • LC-MS/MS system with a C18 column

Procedure:

  • Culture Growth and Supernatant Collection:

    • Grow the bacterial strain of interest in an appropriate liquid medium to the stationary phase.

    • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

    • Carefully collect the supernatant, ensuring no cells are transferred.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate and shake vigorously for 1-2 minutes. Allow the phases to separate.

    • Collect the upper organic (ethyl acetate) phase.

    • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

    • Pool the three organic extracts.[6]

  • Concentration and Reconstitution:

    • Evaporate the pooled ethyl acetate to dryness using a rotary evaporator or a stream of nitrogen gas.

    • Resuspend the dried extract in a small, known volume of acetonitrile (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • Prepare a standard curve of 3-OH-C8-HSL of known concentrations.

    • Inject the resuspended extract and the standards onto the LC-MS/MS system.

    • Separate the compounds using a C18 reverse-phase column with a suitable gradient (e.g., water/acetonitrile with formic acid).

    • Detect 3-OH-C8-HSL using mass spectrometry, monitoring for the parent ion and characteristic fragment ions.

    • Quantify the amount of 3-OH-C8-HSL in the sample by comparing its peak area to the standard curve.

Quorum Sensing Reporter Assay

This protocol utilizes a bacterial reporter strain to detect and quantify 3-OH-C8-HSL activity. A common reporter is A. tumefaciens NTL4(pZLR4), which contains a traG-lacZ fusion that is induced by AHLs, leading to the production of β-galactosidase.[7]

G cluster_prep Preparation cluster_assay β-Galactosidase Assay cluster_analysis Data Analysis culture Grow reporter strain to mid-log phase add_sample Add AHL sample or standard to reporter culture culture->add_sample incubate1 Incubate to allow gene expression add_sample->incubate1 lyse Lyse cells (e.g., with SDS and chloroform) incubate1->lyse add_onpg Add ONPG substrate lyse->add_onpg incubate2 Incubate at 37°C (yellow color develops) add_onpg->incubate2 stop Stop reaction with Na2CO3 incubate2->stop measure Measure absorbance at 420 nm stop->measure calculate Calculate Miller Units measure->calculate compare Compare sample activity to standard curve calculate->compare

Workflow for a β-Galactosidase Reporter Assay

Materials:

  • AHL reporter strain (e.g., A. tumefaciens NTL4(pZLR4))

  • Appropriate growth medium and antibiotics

  • Test samples containing unknown amounts of 3-OH-C8-HSL

  • 3-OH-C8-HSL standard

  • Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution

  • Sodium dodecyl sulfate (SDS) solution

  • Chloroform

  • Sodium carbonate (Na2CO3) solution

  • Spectrophotometer

Procedure:

  • Reporter Strain Preparation:

    • Inoculate the reporter strain into the appropriate growth medium with antibiotics and grow overnight.

    • Dilute the overnight culture into fresh medium and grow to mid-logarithmic phase (e.g., OD600 of 0.4-0.6).

  • Induction:

    • In a series of tubes or a microplate, add a fixed volume of the reporter culture.

    • To these, add different concentrations of the 3-OH-C8-HSL standard to create a standard curve.

    • In separate tubes/wells, add your test samples.

    • Incubate the cultures for a set period (e.g., 2-4 hours) to allow for the induction of the lacZ reporter gene.

  • β-Galactosidase Assay:

    • Measure the final OD600 of each culture.

    • To a known volume of each culture, add Z-buffer.

    • Lyse the cells by adding a few drops of SDS and chloroform and vortexing vigorously.

    • Start the enzymatic reaction by adding the ONPG solution.

    • Incubate the reactions at 37°C until a noticeable yellow color develops.

    • Stop the reaction by adding a solution of Na2CO3.

    • Pellet the cell debris by centrifugation.

    • Measure the absorbance of the supernatant at 420 nm.[8][9]

  • Calculation of Activity:

    • Calculate the β-galactosidase activity in Miller Units using the formula: Miller Units = 1000 * [A420 / (t * v * OD600)] where t = reaction time in minutes, and v = volume of culture used in mL.

    • Plot the Miller Units for the standards against their concentrations to create a standard curve.

    • Determine the concentration of 3-OH-C8-HSL in your samples by interpolating their Miller Unit values on the standard curve.

RNA-Seq for Transcriptome Analysis

This protocol provides a general workflow for analyzing the gene expression changes in bacteria in response to 3-OH-C8-HSL.

Procedure:

  • Experimental Setup:

    • Grow a bacterial strain that cannot produce its own 3-OH-C8-HSL (e.g., a cinI mutant) to mid-log phase.

    • Divide the culture into two: a control group (no 3-OH-C8-HSL) and a treatment group (add a known concentration of 3-OH-C8-HSL).

    • Incubate both cultures for a defined period to allow for changes in gene expression.

  • RNA Extraction:

    • Harvest the bacterial cells from both control and treatment groups by centrifugation.

    • Immediately stabilize the RNA using a commercial RNA stabilization reagent or by flash-freezing the cell pellets in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard method like TRIzol extraction, including a DNase treatment step to remove contaminating DNA.

  • Library Preparation and Sequencing:

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.

    • Deplete ribosomal RNA (rRNA) from the total RNA, as rRNA constitutes the majority of RNA in bacterial cells.

    • Fragment the remaining mRNA.

    • Synthesize first and second-strand cDNA.

    • Ligate sequencing adapters to the cDNA fragments.

    • Amplify the library by PCR.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome of the bacterium.

    • Count the number of reads mapping to each gene.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the presence of 3-OH-C8-HSL.

Conclusion

This compound is a crucial signaling molecule in the quorum-sensing networks of various Gram-negative bacteria. Its role in regulating the conjugative transfer of the pAt megaplasmid in Agrobacterium tumefaciens provides a clear example of how bacteria can coordinate complex social behaviors. The detailed experimental protocols provided in this guide offer a foundation for researchers to investigate the functions of 3-OH-C8-HSL and other AHLs in their systems of interest. Further research into the quantitative aspects of 3-OH-C8-HSL signaling, including its binding kinetics and its precise impact on phenotypes like biofilm formation, will continue to enhance our understanding of bacterial communication and may open new avenues for the development of anti-virulence and anti-biofilm strategies.

References

An In-depth Technical Guide to N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (CAS: 853799-77-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are instrumental in bacterial quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[2] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental protocols for this compound, with a focus on its role as a key signaling molecule in Gram-negative bacteria such as Burkholderia mallei.

Chemical and Physical Properties

This compound, with the CAS number 853799-77-6, is a fatty acid derivative of a homoserine lactone.[3] Its structure consists of a homoserine lactone ring N-acylated with a 3-hydroxyoctanoyl chain. The physicochemical properties of this molecule are summarized in the table below.

PropertyValueSource
CAS Number 853799-77-6[3]
Molecular Formula C₁₂H₂₁NO₄[3]
Molecular Weight 243.30 g/mol [1][3]
IUPAC Name 3-hydroxy-N-[(3R)-2-oxooxolan-3-yl]octanamide[3]
Synonyms 3-Hydroxy-C8-HSL, N-[(RS)-3-Hydroxyoctanoyl]-DL-homoserine lactone[1]
Storage Temperature -20°C[1]
Solubility Soluble in DMF and acetonitrile.
Predicted Boiling Point 504.7±50.0 °C
Predicted Density 1.13±0.1 g/cm³
XLogP3 1.8[3]

Biological Activity and Signaling

This compound is a crucial signaling molecule in the quorum-sensing circuits of several Gram-negative bacteria, regulating processes such as virulence factor production and biofilm formation.[2]

Role in Burkholderia mallei Quorum Sensing

In the obligate pathogen Burkholderia mallei, this compound (3OHC8-HSL) is the cognate signal for the BmaR3-BmaI3 quorum-sensing system.[4] The BmaI3 synthase is responsible for the production of 3OHC8-HSL.[4] Upon reaching a threshold concentration, 3OHC8-HSL binds to the transcriptional regulator BmaR3, which then modulates the expression of target genes.[4] While the full spectrum of genes regulated by this system in B. mallei is still under investigation, it is established that this quorum-sensing circuit is a virulence factor.[4]

BmaR3_BmaI3_Signaling BmaR3-BmaI3 Quorum Sensing in B. mallei cluster_cell Burkholderia mallei cell cluster_extracellular Extracellular Environment BmaI3 BmaI3 (AHL Synthase) AHL 3OHC8-HSL BmaI3->AHL Synthesis BmaR3_inactive BmaR3 (Inactive) BmaR3_active BmaR3-AHL Complex (Active) BmaR3_inactive->BmaR3_active Activation AHL->BmaR3_inactive Binding AHL_out 3OHC8-HSL AHL->AHL_out Diffusion DNA Target Gene Promoters BmaR3_active->DNA Binds to Virulence_Genes Virulence Factor Genes DNA->Virulence_Genes Regulates Expression AHL_out->AHL Increased Cell Density

Caption: BmaR3-BmaI3 signaling pathway in Burkholderia mallei.

Inhibition of LuxR

While it acts as an activator in the BmaR3 system, this compound has been shown to be a competitive inhibitor of the LuxR quorum-sensing receptor from Vibrio fischeri.

TargetActivityValue
LuxR (Vibrio fischeri)Competitive InhibitorIC₅₀ = 4 µM

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, detection, and biological activity assessment of this compound.

Chemical Synthesis

A general method for the synthesis of N-acyl-homoserine lactones can be adapted for this compound. This typically involves the acylation of a homoserine lactone precursor.

Materials:

  • (S)-(-)-α-amino-γ-butyrolactone hydrobromide

  • 3-Hydroxyoctanoic acid

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Pyridine or other base

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-hydroxyoctanoic acid in anhydrous DMF.

  • Add a coupling agent, such as DCC, to the solution and stir for 30 minutes at 0°C.

  • In a separate flask, dissolve (S)-(-)-α-amino-γ-butyrolactone hydrobromide in anhydrous DMF and add pyridine.

  • Add the activated 3-hydroxyoctanoic acid solution to the homoserine lactone solution dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Extract the product with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis_Workflow Synthesis Workflow Start Starting Materials (3-Hydroxyoctanoic acid, Homoserine lactone) Activation Activation of Carboxylic Acid (e.g., with DCC) Start->Activation Coupling Acylation of Homoserine Lactone Activation->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: General workflow for the synthesis of this compound.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.

Sample Preparation:

  • Centrifuge bacterial culture to pellet the cells.

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate (0.1% v/v acetic acid).

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis.

LC-MS/MS Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor for the precursor ion [M+H]⁺ (m/z 244.15) and a characteristic product ion (e.g., m/z 102.05, corresponding to the homoserine lactone ring).

Biological Activity Assay using Agrobacterium tumefaciens Biosensor

Agrobacterium tumefaciens reporter strains are commonly used to detect and quantify AHLs. These strains typically contain a plasmid with an AHL-inducible promoter fused to a reporter gene, such as lacZ (encoding β-galactosidase).

Materials:

  • Agrobacterium tumefaciens biosensor strain (e.g., NTL4(pZLR4))

  • AB minimal medium

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • Test samples containing this compound

  • Positive control (a known AHL) and negative control (solvent)

Procedure (Plate-Based Assay):

  • Grow the A. tumefaciens biosensor strain overnight in AB medium with appropriate antibiotics.

  • Prepare agar plates with AB medium containing X-Gal.

  • Spot the test samples, positive control, and negative control onto the surface of the agar plate.

  • Incubate the plates at 28°C for 24-48 hours.

  • The presence of AHLs will induce the expression of β-galactosidase, which cleaves X-Gal to produce a blue-colored product. The intensity of the blue color is proportional to the concentration of the AHL.

Biosensor_Assay_Workflow AHL Biosensor Assay Start Prepare Biosensor Culture and Agar Plates with X-Gal Spotting Spot Test Samples and Controls on Agar Plates Start->Spotting Incubation Incubate at 28°C Spotting->Incubation Observation Observe for Blue Color Development Incubation->Observation Quantification Quantify Color Intensity (Optional) Observation->Quantification Result AHL Activity Detected Quantification->Result

Caption: Workflow for the Agrobacterium tumefaciens biosensor assay.

Conclusion

This compound is a key player in bacterial communication, particularly in the virulence mechanisms of pathogens like Burkholderia mallei. While its role as the cognate ligand for the BmaR3 receptor is established, further quantitative studies are needed to fully elucidate its binding affinity and the downstream effects on gene regulation. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the synthesis, detection, and biological functions of this important signaling molecule, which may lead to the development of novel anti-virulence strategies.

References

In-Depth Technical Guide to 3-Hydroxy-C8-HSL: A Key Quorum Sensing Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of N-(3-hydroxyoctanoyl)-L-homoserine lactone (3-Hydroxy-C8-HSL), a crucial signaling molecule in bacterial quorum sensing. The information presented herein is intended to support research and development efforts in microbiology, infectious disease, and drug discovery.

Core Physical and Chemical Characteristics

PropertyValueSource(s)
Molecular Formula C₁₂H₂₁NO₄[1][2]
Molecular Weight 243.30 g/mol [1]
CAS Number 192883-14-0[2][3]
Appearance White to off-white solid/powder[3]
Solubility Soluble in DMSO and DMF (30 mg/ml)[2]
Storage Temperature -20°C[4][5]
Computed XLogP3 1.8[1]
Computed Hydrogen Bond Donor Count 2[1]
Computed Hydrogen Bond Acceptor Count 4[1]
Computed Rotatable Bond Count 7[1]

Signaling Pathways and Biological Role

3-Hydroxy-C8-HSL is a key autoinducer in the quorum sensing (QS) systems of several Gram-negative bacteria, enabling them to regulate gene expression in a cell-density-dependent manner. This coordinated behavior influences virulence, biofilm formation, and other collective activities.

The BmaR3-BmaI3 Quorum Sensing Circuit in Burkholderia mallei

In the pathogenic bacterium Burkholderia mallei, the BmaR3-BmaI3 quorum sensing system specifically produces and responds to 3-Hydroxy-C8-HSL. The synthase, BmaI3, is responsible for the synthesis of 3-Hydroxy-C8-HSL. As the bacterial population density increases, the extracellular concentration of 3-Hydroxy-C8-HSL rises. Upon reaching a threshold concentration, 3-Hydroxy-C8-HSL diffuses back into the bacterial cells and binds to its cognate receptor, the transcriptional regulator BmaR3. This complex then modulates the expression of target genes, contributing to the virulence of the organism.[6]

BmaR3_BmaI3_Pathway cluster_cell Burkholderia mallei cell cluster_extracellular Extracellular Environment BmaI3 BmaI3 (Synthase) HSL_low Low Cell Density: Low [3-Hydroxy-C8-HSL] BmaI3->HSL_low Synthesis & Diffusion BmaR3_inactive BmaR3 (Inactive Receptor) BmaR3_active BmaR3-3-Hydroxy-C8-HSL (Active Complex) BmaR3_inactive->BmaR3_active Activation TargetGenes Target Genes BmaR3_active->TargetGenes Gene Regulation HSL_high High Cell Density: High [3-Hydroxy-C8-HSL] HSL_high->BmaR3_inactive Diffusion & Binding

BmaR3-BmaI3 Quorum Sensing Pathway
The CinI/CinR Quorum Sensing System in Agrobacterium tumefaciens P4

An analogous system, CinI/CinR, has been identified in the non-pathogenic Agrobacterium tumefaciens strain P4. In this system, the LuxI-like synthase, CinI, is responsible for the production of 3-Hydroxy-C8-HSL. The corresponding LuxR-type receptor, CinR, recognizes this signal to regulate gene expression, which in this particular strain, is involved in the transfer of the pAt megaplasmid.[7]

Experimental Protocols

Synthesis of 3-Hydroxy-C8-HSL

A common method for the synthesis of 3-hydroxy-N-acyl-homoserine lactones involves the reduction of the corresponding 3-oxo derivative.[8]

Methodology:

  • Starting Material: N-(3-oxooctanoyl)-L-homoserine lactone.

  • Reduction: The 3-oxo derivative is reduced using a suitable reducing agent. A commonly used procedure is based on the method described by Chhabra et al.

  • Reaction Conditions: The specific reaction conditions, including the choice of reducing agent, solvent, and temperature, should be optimized for the specific substrate.

  • Extraction: Following the reduction, the product is extracted from the aqueous phase. While ethyl acetate is commonly used, for 3-hydroxy derivatives, a dichloromethane/water (1:1, vol/vol) extraction may be employed.[8]

  • Purification: The crude product is purified using preparative chromatography on a silica gel column. The eluent is typically ethyl acetate or a mixture of dichloromethane and ethanol (e.g., 95:5, vol/vol).[8]

  • Characterization: The final product is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Synthesis_Workflow Start N-(3-oxooctanoyl)-L-homoserine lactone Reduction Reduction (e.g., Chhabra et al. method) Start->Reduction Extraction Extraction (Dichloromethane/Water) Reduction->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Pure 3-Hydroxy-C8-HSL Characterization->End Bioassay_Workflow cluster_prep Preparation cluster_detection Detection Reporter Grow A. tumefaciens NTL4(pZLR4) reporter Incubation Incubate Reporter with Sample Reporter->Incubation Sample Prepare Test Sample Sample->Incubation Qualitative Qualitative Assay (Agar Plate with X-gal) Incubation->Qualitative Quantitative Quantitative Assay (Liquid Culture with ONPG) Incubation->Quantitative ResultQual Colored Zone Qualitative->ResultQual ResultQuant Spectrophotometric Measurement Quantitative->ResultQuant

References

An In-depth Technical Guide to N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is a key signaling molecule in the intricate communication networks of various Gram-negative bacteria. As a member of the N-acyl homoserine lactone (AHL) family, it plays a pivotal role in quorum sensing, a cell-density-dependent regulatory system that orchestrates collective behaviors such as biofilm formation, virulence factor production, and motility. This technical guide provides a comprehensive overview of the molecule's properties, biological significance, and the experimental methodologies used for its study, serving as a vital resource for researchers in microbiology, drug discovery, and biotechnology.

Core Molecular and Chemical Properties

This compound, with a molecular weight of 243.30 g/mol , is characterized by a homoserine lactone ring attached to a 3-hydroxyoctanoyl acyl chain.[1][2][3] This structure is fundamental to its function as a signaling molecule, enabling it to diffuse across bacterial membranes and interact with specific intracellular receptors.

PropertyValue
Molecular Weight 243.30 g/mol
Molecular Formula C₁₂H₂₁NO₄
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol, methanol, and ethyl acetate.

Biological Significance and Signaling Pathways

This compound is a crucial autoinducer in the LuxI/LuxR-type quorum sensing systems of several bacteria, most notably in species of the genus Burkholderia.[4][5] In these systems, the LuxI-type synthase (e.g., BpsI in Burkholderia pseudomallei) is responsible for the synthesis of the AHL signal. As the bacterial population density increases, the concentration of the AHL in the environment surpasses a threshold, leading to its binding with the cognate LuxR-type transcriptional regulator (e.g., BpsR). This complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their expression. This regulation controls a suite of phenotypes critical for bacterial survival and pathogenesis.

LuxI_LuxR_Signaling cluster_bacterium Bacterial Cell cluster_complex LuxI LuxI-type Synthase (e.g., BpsI) AHL N-(3-Hydroxyoctanoyl)- DL-homoserine lactone LuxI->AHL Synthesis LuxR LuxR-type Receptor (e.g., BpsR) AHL->LuxR Binding AHL_ext Extracellular AHL Pool AHL->AHL_ext Diffusion DNA Target Genes (e.g., virulence, biofilm) c2->DNA Gene Regulation

A simplified diagram of the LuxI/LuxR quorum sensing pathway.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-acyl homoserine lactones involves the acylation of the homoserine lactone ring. For β-hydroxy substituted AHLs, the synthesis can be adapted from general procedures.

Materials:

  • DL-Homoserine lactone hydrochloride

  • 3-Hydroxyoctanoic acid

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve 3-hydroxyoctanoic acid in anhydrous DCM.

  • Add DCC and DMAP to the solution and stir at room temperature for 30 minutes.

  • Add DL-Homoserine lactone hydrochloride to the reaction mixture.

  • Allow the reaction to proceed at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the purification and quantification of AHLs.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water is commonly used. For example, a linear gradient from 30% to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare the sample for analysis by dissolving it in the mobile phase.

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the standard and sample solutions.

  • Monitor the elution profile and record the retention time.

  • Quantify the amount of the target molecule in the sample by comparing the peak area with that of the standard.

Biofilm Formation Assay (Crystal Violet Method)

This assay is widely used to quantify the effect of AHLs on biofilm formation.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • Ethanol (95%) or 30% acetic acid

  • Microplate reader

Procedure:

  • Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Dilute the culture in fresh medium and add to the wells of a 96-well plate.

  • Add different concentrations of this compound to the wells. Include a control with no added AHL.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.

  • After incubation, gently remove the planktonic cells by washing the wells with PBS.

  • Add the 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilize the stained biofilm by adding 95% ethanol or 30% acetic acid to each well.

  • Quantify the biofilm formation by measuring the absorbance at a wavelength of 570-595 nm using a microplate reader.

Biofilm_Assay_Workflow A Bacterial Culture Preparation B Inoculation of 96-well Plate A->B C Addition of This compound B->C D Incubation (Biofilm Formation) C->D E Washing with PBS (Remove Planktonic Cells) D->E F Staining with Crystal Violet E->F G Washing with PBS (Remove Excess Stain) F->G H Solubilization of Stained Biofilm G->H I Absorbance Measurement (Quantification) H->I

Workflow for the crystal violet biofilm formation assay.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive method to quantify changes in gene expression in response to AHL signaling.

Materials:

  • Bacterial cells treated with and without this compound

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • qPCR primers for target and reference genes

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from bacterial cells using a commercial kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • Primer Design: Design and validate primers for the target quorum sensing-regulated genes and at least one housekeeping (reference) gene.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).

  • Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

This compound is a molecule of significant interest due to its central role in bacterial communication and pathogenesis. A thorough understanding of its chemical properties, biological functions, and the experimental techniques used for its investigation is essential for advancing research in this field. This guide provides a foundational resource for professionals seeking to explore the intricacies of quorum sensing and develop novel strategies to combat bacterial infections and biofilm-related issues.

References

An In-depth Technical Guide to N-(3-Hydroxyoctanoyl)-DL-homoserine lactone as a Signaling Molecule

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) is a key signaling molecule in the quorum sensing (QS) systems of various Gram-negative bacteria. As a member of the N-acyl-homoserine lactone (AHL) family, it plays a crucial role in regulating gene expression in response to bacterial population density. This regulation controls a wide array of physiological processes, including biofilm formation, virulence factor production, and secondary metabolite synthesis. Understanding the specific mechanisms of 3-OH-C8-HSL is vital for developing novel anti-virulence drugs and for strategies to prevent biofilm-related infections and industrial biofouling. This guide provides a comprehensive overview of its physicochemical properties, signaling pathways, biological functions, and the experimental protocols used for its study.

Physicochemical Properties

3-OH-C8-HSL is a small, diffusible molecule whose structure consists of a conserved homoserine lactone ring attached to an eight-carbon acyl chain with a hydroxyl group at the third carbon position.[1] This hydroxyl modification distinguishes it from other C8-HSLs, such as N-octanoyl-HSL (C8-HSL) and N-(3-oxooctanoyl)-HSL (3-oxo-C8-HSL), and can influence its binding specificity and biological activity.

PropertyValueReference
IUPAC Name 3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide[2]
Synonyms 3-Hydroxy-C8-HSL, OH-C8-HSL[3]
CAS Number 853799-77-6 (DL-isomer), 192883-14-0 (L-isomer)[3]
Molecular Formula C₁₂H₂₁NO₄[2][4]
Molecular Weight 243.30 g/mol [2][4]
Solubility Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml)[3]
Storage Conditions Store at -20°C, stable for at least 2 years. Protect from light and moisture.[1][5]

The Signaling Mechanism of 3-OH-C8-HSL

The signaling cascade of 3-OH-C8-HSL follows the canonical LuxI/LuxR-type quorum sensing circuit. This system is fundamental for cell-to-cell communication and coordinates collective behaviors.

  • Synthesis : At low cell densities, a LuxI-type synthase (e.g., PhzI in Pseudomonas fluorescens) produces a basal level of 3-OH-C8-HSL.[6]

  • Diffusion and Accumulation : As the bacterial population grows, the concentration of 3-OH-C8-HSL increases both intracellularly and in the surrounding environment.

  • Receptor Binding : Once a threshold concentration is reached, 3-OH-C8-HSL binds to its cognate cytoplasmic receptor, a LuxR-type transcriptional regulator (e.g., PhzR).[6][7] This binding event typically induces a conformational change in the protein, promoting its dimerization and stabilizing it.

  • Transcriptional Regulation : The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding event recruits RNA polymerase and activates the transcription of genes responsible for various phenotypes, including a positive feedback loop to enhance the synthesis of the AHL synthase itself.[7]

G cluster_cell Bacterial Cell cluster_env Environment LuxI LuxI-type Synthase (e.g., PhzI) AHL 3-OH-C8-HSL LuxI->AHL Synthesis LuxR_inactive Inactive LuxR-type Receptor (e.g., PhzR) Complex Active Dimer [LuxR-AHL]₂ LuxR_inactive->Complex Activation & Dimerization AHL->LuxR_inactive Binding AHL_out 3-OH-C8-HSL AHL->AHL_out DNA Promoter (lux box) Complex->DNA Binds mRNA mRNA DNA->mRNA Transcription Genes Target Genes (Biofilm, Virulence, etc.) mRNA->Genes Translation

Canonical LuxI/R-type signaling pathway for 3-OH-C8-HSL.

Biological Roles and Quantitative Activity

3-OH-C8-HSL has been identified as a signaling molecule in several bacterial species, where it regulates distinct physiological processes.

Role in Pseudomonas fluorescens

In Pseudomonas fluorescens strain 2-79, the PhzI/PhzR quorum sensing system is responsible for the production of phenazine antibiotics.[6] PhzI synthesizes a range of AHLs, including four 3-hydroxy derivatives. Among these, N-(3-hydroxy-hexanoyl)-L-HSL is the most abundant and potent signal for activating the LuxR homolog PhzR. However, N-(3-hydroxy-octanoyl)-L-HSL is also produced, though at lower levels, and contributes to the overall pool of signals that regulate the phz operon.[6]

Role in Agrobacterium tumefaciens

While most Agrobacterium tumefaciens strains use 3-oxo-C8-HSL as their primary QS signal for regulating Ti plasmid conjugation via the TraR receptor, some atypical, non-pathogenic strains like P4 have been shown to produce 3-OH-C8-HSL as their main signal molecule through a CinI/R system.[8][9] This highlights the diversity of AHL signaling even within the same bacterial species.

Quantitative Data

Quantitative data on the direct interaction of 3-OH-C8-HSL with its cognate receptors is limited in the literature. Much of the detailed binding affinity research has focused on the more common 3-oxo-substituted AHLs. However, comparative data provides valuable context.

MoleculeReceptorApparent Dissociation Constant (Kd) / K0.5OrganismCommentsReference
3-oxo-C8-HSLCarR~0.5 µMErwinia carotovoraData provided for a closely related molecule, highlighting the high affinity of 3-oxo substituted C8 chains.[10]
3-oxo-C6-HSLCarR~1.8 µMErwinia carotovoraThe native ligand for CarR, showing a lower affinity than the C8 variant.[10]
3-oxo-C12-HSLQscR3.1 nMPseudomonas aeruginosaDemonstrates the very high affinity binding observed with longer-chain AHLs to their cognate receptors.[11]
C8-HSLLuxR variants-Vibrio fischeriWild-type LuxR interacts weakly with C8-HSL, but directed evolution can increase sensitivity by 100-fold.[12][12]

Key Experimental Protocols

Studying 3-OH-C8-HSL involves its detection and quantification, assessment of its biological activity, and analysis of the phenotypes it regulates.

Detection and Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for identifying and quantifying AHLs from bacterial culture supernatants.[8]

G cluster_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture (Supernatant) Extract Solvent Extraction (e.g., Ethyl Acetate) Culture->Extract Concentrate Concentrate & Resuspend Extract->Concentrate UPLC UPLC Separation (Reversed-Phase) Concentrate->UPLC MS1 Mass Spectrometry (Parent Ion Scan) UPLC->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 Data Data Analysis (Quantification) MS2->Data

Workflow for the detection of 3-OH-C8-HSL via UPLC-MS/MS.

Methodology:

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.

  • Extraction: Perform a liquid-liquid extraction of the supernatant using an equal volume of acidified ethyl acetate. Vortex thoroughly and separate the organic phase. Repeat this step twice.

  • Concentration: Evaporate the pooled organic extracts to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Resuspend the dried extract in a small volume of a suitable solvent, such as acetonitrile, for analysis.[8]

  • UPLC Separation: Inject the sample onto a reversed-phase UPLC column (e.g., C18). Elute the AHLs using a gradient of water and acetonitrile, both often containing 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluate using a mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Parent Ion (MS1): The protonated molecule [M+H]⁺ for 3-OH-C8-HSL has an m/z of 244.[8]

    • Product Ions (MS2): Fragment the parent ion. Key product ions include m/z 102 (corresponding to the core homoserine lactone ring) and m/z 226 (corresponding to the loss of a water molecule [M+H-H₂O]⁺).[8]

  • Quantification: Compare the peak area of the detected molecule to a standard curve generated with synthetic 3-OH-C8-HSL of known concentrations.

Bioactivity Assessment with a Luminescence Reporter Assay

Reporter gene assays are used to determine the biological activity of AHLs by measuring the output of a promoter that is responsive to a specific LuxR-type receptor.

Methodology:

  • Reporter Strain: Use a bacterial reporter strain that cannot synthesize its own AHLs but contains a LuxR-type receptor and a reporter gene (e.g., luxCDABE for luminescence or lacZ for β-galactosidase) fused to a LuxR-dependent promoter. Agrobacterium tumefaciens NTL4(pZLR4) is a common reporter for C8-chain AHLs.

  • Culture Preparation: Grow the reporter strain overnight in an appropriate liquid medium. Dilute the culture to a starting OD₆₀₀ of ~0.1.

  • Assay Setup: Aliquot the diluted culture into a 96-well microtiter plate.

  • AHL Addition: Add synthetic 3-OH-C8-HSL to the wells at various concentrations to generate a dose-response curve. Include a solvent-only control.

  • Incubation: Incubate the plate at the optimal growth temperature for the reporter strain (e.g., 28-37°C) for a defined period (e.g., 4-6 hours) to allow for activation and reporter gene expression.

  • Measurement:

    • Measure the optical density (OD₆₀₀) of each well to account for cell growth.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis: Normalize the luminescence reading to the cell density (Luminescence/OD₆₀₀) to determine the relative light units (RLU). Plot the RLU against the AHL concentration to determine the EC₅₀ (the concentration that elicits a half-maximal response).

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the total biomass of a biofilm formed on a solid surface in response to signaling molecules like 3-OH-C8-HSL.[13][14][15]

G A Inoculate Bacteria in 96-well plate with 3-OH-C8-HSL B Incubate (24-48h) Allow biofilm to form A->B C Wash Plate Remove planktonic cells B->C D Stain with 0.1% Crystal Violet (15 min) C->D E Wash Plate Remove excess stain D->E F Solubilize Stain (e.g., 30% Acetic Acid) E->F G Measure Absorbance (OD at 595 nm) F->G

Experimental workflow for the Crystal Violet biofilm assay.

Methodology:

  • Inoculation: Grow a bacterial strain of interest overnight. Dilute the culture in fresh growth medium and add it to the wells of a 96-well flat-bottom microtiter plate. Add different concentrations of 3-OH-C8-HSL to the test wells.[13]

  • Incubation: Incubate the plate under static conditions for 24-48 hours at an appropriate temperature to allow biofilm formation.[15]

  • Washing: Discard the liquid culture and gently wash the wells twice with phosphate-buffered saline (PBS) or water to remove non-adherent, planktonic cells.[14][15]

  • Fixation (Optional but Recommended): Fix the biofilm by incubating the plate at 60°C for 1 hour. This helps adhere the biofilm to the plastic.[15]

  • Staining: Add 125-150 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[14][16]

  • Washing: Discard the stain solution and wash the plate thoroughly with water until the wash water runs clear. Invert the plate on a paper towel to dry.

  • Solubilization: Add 150-200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the dye bound by the biofilm.[15]

  • Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 590-595 nm using a plate reader. The absorbance is directly proportional to the biofilm biomass.[15]

Conclusion and Future Directions

This compound is a significant autoinducer in the complex language of bacterial communication. Its presence in diverse genera like Pseudomonas and Agrobacterium underscores its importance in regulating key bacterial processes. While robust methods exist for its detection and for assessing its impact on phenotypes like biofilm formation, a significant gap remains in the quantitative understanding of its direct interaction with cognate LuxR-type receptors.

For drug development professionals, targeting the 3-OH-C8-HSL signaling system presents an opportunity for creating novel quorum quenching therapeutics. Future research should focus on:

  • Determining the binding affinities (Kd) and activation constants (EC₅₀) for specific 3-OH-C8-HSL-receptor pairs.

  • Solving the crystal structures of LuxR-type receptors bound to 3-OH-C8-HSL to enable structure-based drug design.

  • Screening for antagonists that can competitively inhibit the 3-OH-C8-HSL binding site, thereby disrupting quorum sensing and attenuating bacterial virulence without exerting selective pressure for antibiotic resistance.

A deeper understanding of this signaling molecule will continue to pave the way for innovative strategies to combat bacterial infections and manage microbial communities.

References

Methodological & Application

Application Notes and Protocols for the Quantification of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantification of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL), a key quorum-sensing molecule in various Gram-negative bacteria. The protocols outlined below are intended for use by researchers in microbiology, biochemistry, and drug development who are investigating bacterial communication and its inhibition.

This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1][2] These molecules are instrumental in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density.[3] The regulation of processes such as biofilm formation and virulence factor production by AHLs makes them attractive targets for the development of novel anti-virulence drugs.[2] High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a robust and sensitive method for the specific detection and quantification of 3-OH-C8-HSL in biological samples.[4][5][6]

Signaling Pathway Context: Quorum Sensing

N-acyl-homoserine lactones, including 3-OH-C8-HSL, are synthesized by LuxI-type synthases within the bacterial cell. As the bacterial population density increases, the extracellular concentration of these AHLs rises. Upon reaching a threshold concentration, AHLs diffuse back into the cells and bind to LuxR-type transcriptional regulators. This complex then modulates the expression of target genes, leading to coordinated population-level behaviors.

Quorum_Sensing_Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI-type Synthase AHL 3-OH-C8-HSL LuxI->AHL Synthesis Precursor Precursor Molecules Precursor->LuxI LuxR LuxR-type Receptor AHL->LuxR Complex AHL-LuxR Complex AHL->Complex AHL_out 3-OH-C8-HSL AHL->AHL_out Diffusion (High Density) LuxR->Complex DNA Target Genes (e.g., virulence, biofilm) Complex->DNA Binds & Activates Response Cellular Response DNA->Response Gene Expression

Figure 1: Simplified signaling pathway of N-acyl-homoserine lactone-mediated quorum sensing.

Experimental Protocols

A generalized workflow for the quantification of 3-OH-C8-HSL involves sample preparation, chromatographic separation, and detection.

Experimental_Workflow A Bacterial Culture (e.g., Pseudomonas, Aeromonas) B Centrifugation to remove bacterial cells A->B C Supernatant Collection B->C D Liquid-Liquid Extraction (acidified ethyl acetate) C->D E Evaporation of Solvent D->E F Reconstitution in Methanol or Acetonitrile E->F G HPLC-UV or LC-MS/MS Analysis F->G H Data Analysis: Peak Integration & Quantification G->H

Figure 2: Experimental workflow for the quantification of 3-OH-C8-HSL.

Sample Preparation: Extraction of AHLs from Bacterial Supernatant

This protocol is adapted from methodologies used for the extraction of various AHLs from culture media.[7][8]

Materials:

  • Bacterial culture grown to the desired cell density.

  • Centrifuge and appropriate centrifuge tubes.

  • 0.22 µm syringe filters.

  • Ethyl acetate (HPLC grade), acidified with 0.1% formic acid.

  • Separatory funnel.

  • Rotary evaporator or nitrogen gas stream.

  • Methanol or acetonitrile (HPLC grade).

  • Vortex mixer.

Procedure:

  • Centrifuge the bacterial culture (e.g., 600 mL) at 12,000 x g for 10 minutes at 4°C to pellet the cells.[7]

  • Carefully decant and filter the supernatant through a 0.22 µm filter to remove any remaining cells.[7]

  • Transfer the cell-free supernatant to a separatory funnel.

  • Add an equal volume of acidified ethyl acetate (0.1% formic acid) to the supernatant and mix vigorously for 3 minutes.[7][8] Allow the phases to separate.

  • Collect the upper organic phase.

  • Repeat the extraction of the aqueous phase two more times with equal volumes of acidified ethyl acetate.[7][8]

  • Combine all organic extracts.

  • Dry the combined extract using a rotary evaporator at 30°C.[7] Residual solvent can be removed under a gentle stream of nitrogen gas.[7]

  • Reconstitute the dried residue in a known volume (e.g., 1-2 mL) of HPLC-grade methanol or acetonitrile.[7][8]

  • Vortex to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an HPLC vial, filtering through a 0.22 µm PTFE syringe filter if necessary.[8]

  • Store the sample at -20°C until analysis.[7][8]

HPLC and LC-MS/MS Analysis

The following tables summarize typical instrumental parameters for the analysis of 3-OH-C8-HSL and related compounds. A C18 stationary phase is commonly employed for the separation of these molecules.[7][9]

Table 1: HPLC-UV Method Parameters

ParameterValueReference
Column C18 reverse-phase (e.g., 2.1 mm x 50 mm)[7]
Mobile Phase A Water with 0.1% formic acid[7]
Mobile Phase B Acetonitrile with 0.1% formic acid[7]
Gradient Start with 10% B for 3 min, ramp to 100% B over 21 min, hold for 2 min, then re-equilibrate.[7]
Flow Rate 400 µL/min[7]
Column Temperature 30°C[7]
Detection UV at 210 nm[7]
Injection Volume 10 µL[7]

Table 2: LC-MS/MS Method Parameters

ParameterValueReference
Column C18 reverse-phase (e.g., 2.0 mm x 150 mm)[7]
Mobile Phase A Water with 0.1% glacial acetic acid[7]
Mobile Phase B Methanol with 0.1% glacial acetic acid[7]
Gradient Start with 10% B for 5 min, ramp to 90% B over 30 min, hold for 15 min, then re-equilibrate.[7]
Flow Rate 200-400 µL/min[7]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
MS Analysis Multiple Reaction Monitoring (MRM) or full scan[4]
Precursor Ion (m/z) 244.1 [M+H]⁺[10]
Product Ions (m/z) 102.1 (lactone ring), 226.1 (dehydrated precursor)[10]

Data Presentation and Quantification

For quantification, a standard curve should be prepared using a certified reference standard of this compound. The concentration of the analyte in the samples is then determined by comparing the peak area to the standard curve.

Table 3: Example Quantitative Data (Hypothetical)

This table should be populated with experimental data.

Sample IDPeak AreaConcentration (µM)
Standard 1 (0.1 µM)15,0000.1
Standard 2 (1.0 µM)145,0001.0
Standard 3 (10 µM)1,500,00010.0
Bacterial Supernatant 1250,000Calculated Value
Bacterial Supernatant 2480,000Calculated Value
Blank< 1,000Not Detected

Concluding Remarks

The protocols described provide a robust starting point for the reliable quantification of this compound. Method optimization, particularly of the chromatographic gradient and sample preparation steps, may be necessary depending on the specific bacterial species and culture conditions being investigated. The use of LC-MS/MS is highly recommended for unambiguous identification and quantification, especially in complex biological matrices.[11][12]

References

Application Notes and Protocols for the Mass Spectrometry Analysis of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL), a key signaling molecule in bacterial quorum sensing. The methodologies outlined below utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the detection and quantification of N-acyl homoserine lactones (AHLs).

Introduction

This compound is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1] AHLs are integral to quorum sensing, a process of bacterial cell-to-cell communication that regulates gene expression in response to population density.[2][3] This regulation controls various processes, including biofilm formation, virulence factor production, and antibiotic resistance.[1][4] The ability to accurately detect and quantify specific AHLs like 3-OH-C8-HSL is therefore crucial for research in microbiology, infectious disease, and the development of novel anti-biofilm and anti-virulence drugs.

Mass spectrometry-based methods, particularly LC-MS/MS, offer a powerful platform for the analysis of AHLs due to their high sensitivity and specificity, enabling the identification and quantification of these molecules even in complex biological matrices.[5][6][7][8]

Quantitative Data Summary

The accurate identification and quantification of 3-OH-C8-HSL by mass spectrometry relies on the monitoring of specific precursor and product ions. The protonated molecule [M+H]⁺ is typically used as the precursor ion in tandem mass spectrometry.

Table 1: Mass Spectrometry Parameters for this compound

AnalyteMolecular FormulaExact MassPrecursor Ion (m/z) [M+H]⁺Product Ions (m/z)
This compoundC₁₂H₂₁NO₄243.15244.15226.1 (dehydrated), 102.1 (lactone ring)

Data sourced from PubChem and various research articles.[9][10][11]

The characteristic fragmentation of the lactone ring to produce the m/z 102 ion is a hallmark of AHLs and is often used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for specific detection.[9][10]

Experimental Protocols

The following protocols provide a general framework for the extraction and analysis of 3-OH-C8-HSL from bacterial cultures. Optimization may be required depending on the specific bacterial strain, culture conditions, and instrumentation used.

Protocol 1: Sample Preparation - Liquid-Liquid Extraction of AHLs from Bacterial Culture Supernatants
  • Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density.

  • Cell Removal: Centrifuge the bacterial culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted AHLs.

  • Internal Standard Spiking (Optional but Recommended): For quantitative analysis, add a known concentration of a stable isotope-labeled internal standard (e.g., a deuterated AHL) to the supernatant.[5] This helps to account for variability in extraction efficiency and matrix effects.

  • Extraction:

    • Acidify the supernatant to pH 3-4 with a suitable acid (e.g., formic acid or hydrochloric acid). This protonates the AHLs and improves extraction efficiency.

    • Perform a liquid-liquid extraction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[9]

    • Vortex the mixture vigorously for at least 1 minute.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the upper organic layer containing the AHLs.

    • Repeat the extraction step two more times, pooling the organic layers.

  • Drying and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of a suitable solvent, typically the initial mobile phase of the LC separation (e.g., acetonitrile/water with 0.1% formic acid).[9]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of AHLs.[5]

    • Example Column: A C18 core-shell column can provide high-efficiency separation.[5]

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 10-20% B) and gradually increases to a high percentage (e.g., 90-95% B) over 15-30 minutes to elute the AHLs.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is used to detect the protonated molecules [M+H]⁺.

  • MS/MS Method:

    • Precursor Ion: Set the mass spectrometer to isolate the precursor ion for 3-OH-C8-HSL at m/z 244.15.

    • Collision Energy: Optimize the collision energy to induce fragmentation.

    • Product Ions: Monitor for the characteristic product ions at m/z 226.1 and 102.1.

  • Data Acquisition: Acquire data in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification. For untargeted analysis, full scan MS and data-dependent MS/MS can be employed.[7]

Data Analysis

  • Peak Integration: Integrate the chromatographic peaks corresponding to the monitored transitions for 3-OH-C8-HSL and the internal standard (if used).

  • Quantification: Generate a calibration curve using standards of known concentrations. The concentration of 3-OH-C8-HSL in the sample can be determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Visualizations

Signaling Pathway

This compound is a key molecule in the LuxI/LuxR-type quorum sensing system found in many Gram-negative bacteria. The general mechanism is depicted below.

Caption: Generalized LuxI/LuxR quorum sensing circuit.

Experimental Workflow

The overall process for the analysis of this compound from bacterial cultures is summarized in the following workflow diagram.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BacterialCulture Bacterial Culture Centrifugation Centrifugation BacterialCulture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAcquisition Data Acquisition (SRM/MRM) LCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Results Results Quantification->Results

Caption: Workflow for AHL analysis by LC-MS/MS.

References

Application Notes and Protocols: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone in Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] By producing and detecting small signaling molecules like 3-OH-C8-HSL, bacteria can regulate a variety of physiological processes, including biofilm formation, virulence factor production, and motility.[2] These application notes provide detailed protocols for utilizing 3-OH-C8-HSL in bacterial culture to study and modulate these QS-regulated behaviors.

Data Presentation

The following tables summarize the quantitative effects of N-acyl homoserine lactones (AHLs), including those structurally related to 3-OH-C8-HSL, on bacterial biofilm formation. This data is compiled from various studies and provides a reference for expected outcomes and effective concentration ranges.

Table 1: Effect of Exogenous AHLs on Biofilm Formation

Bacterial SpeciesAHL MoleculeConcentrationEffect on Biofilm FormationReference
Pseudomonas aeruginosaN-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) & N-butanoyl-L-homoserine lactone (C4-HSL)Not specifiedEssential for biofilm development[3]
Vibrio alginolyticusN-(3-oxodecanoyl)-homoserine lactone (3-oxo-C10-HSL)10-20 µMInduction/enhancement[4]
Vibrio alginolyticusN-(3-oxodecanoyl)-homoserine lactone (3-oxo-C10-HSL)40-100 µMInhibition[4]
Porphyromonas gingivalisSynthetic N-acyl HSL analoguesNot specifiedInhibition[5]
Acinetobacter nosocomialisN-dodecanoyl-L-homoserine lactone (C12-HSL)Not specifiedStimulatory effect[6]

Table 2: Inhibitory Effects of AHL Analogues on Pseudomonas aeruginosa PAO1 Biofilm Formation

CompoundConcentration (µM)Biofilm Inhibition (%)
Compound 350 - 400~35
Compound 10>200>60

Data adapted from a study on synthetic AHL analogues.[7]

Experimental Protocols

Preparation of 3-OH-C8-HSL Stock Solution

Objective: To prepare a sterile stock solution of 3-OH-C8-HSL for use in bacterial culture experiments.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Aseptically weigh the desired amount of 3-OH-C8-HSL crystalline solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). Vortex thoroughly until the solid is completely dissolved. The solubility in DMSO is approximately 30 mg/mL.[1]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Store the stock solution at -20°C for long-term storage (stable for ≥ 4 years) or at -80°C for extended periods.[1] For short-term use, a solution stored at -20°C is typically stable for at least one month.

  • Note: When preparing working solutions, dilute the DMSO stock in the appropriate culture medium. Ensure the final concentration of DMSO in the culture is low (typically <0.5%) to avoid solvent-induced artifacts. Aqueous solutions of AHLs are not recommended for storage for more than one day due to the potential for lactone ring hydrolysis.[4][8]

Biofilm Formation Inhibition Assay

Objective: To quantify the effect of 3-OH-C8-HSL on bacterial biofilm formation using the crystal violet staining method.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., LB broth, M63 minimal medium)

  • Sterile 96-well flat-bottom microtiter plates

  • 3-OH-C8-HSL stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS), sterile

  • Plate reader

Procedure:

  • Grow an overnight culture of the bacterial strain in the appropriate liquid medium.

  • Dilute the overnight culture to an OD600 of approximately 0.05 in fresh medium.

  • In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well.

  • Add the desired concentrations of 3-OH-C8-HSL (or its analogues/inhibitors) to the experimental wells. Include a solvent control (DMSO) and a no-treatment control. It is recommended to perform each treatment in triplicate or quadruplicate.

  • Incubate the plate statically at the optimal growth temperature for the bacterium for 24-48 hours.

  • After incubation, carefully discard the planktonic culture from the wells.

  • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three to four times with water.

  • Air dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Incubate for 15 minutes at room temperature.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom microtiter plate.

  • Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Reporter Gene Assay for Quorum Sensing Activation

Objective: To measure the ability of 3-OH-C8-HSL to activate a LuxR-type receptor and induce gene expression using a bacterial reporter strain. This protocol is adapted for a β-galactosidase-based reporter.

Materials:

  • Appropriate growth medium (e.g., LB) with necessary antibiotics for plasmid maintenance

  • 3-OH-C8-HSL stock solution

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution

  • Z-buffer

  • PopCulture Reagent (or other cell lysis buffer)

  • 96-well microtiter plate

  • Incubator

  • Plate reader

Procedure:

  • Grow an overnight culture of the reporter strain in the appropriate medium with antibiotics.

  • Dilute the overnight culture to an OD600 of approximately 0.1 in fresh medium.

  • In a 96-well plate, add 100 µL of the diluted reporter culture to each well.

  • Add various concentrations of 3-OH-C8-HSL to be tested. Include a no-AHL control.

  • Incubate the plate with shaking at the optimal growth temperature for the reporter strain for a defined period (e.g., 4-6 hours).

  • After incubation, measure the final OD600 of the cultures to normalize for cell density.

  • To perform the β-galactosidase assay, add a small volume of PopCulture Reagent to each well to lyse the cells, following the manufacturer's instructions.

  • Add Z-buffer containing β-mercaptoethanol to each well.

  • Start the enzymatic reaction by adding ONPG solution to each well.

  • Incubate at 30°C and monitor the development of yellow color.

  • Stop the reaction by adding Na2CO3.

  • Measure the absorbance at 420 nm.

  • Calculate the Miller units to quantify β-galactosidase activity, which is proportional to the level of quorum sensing activation.

Visualizations

Signaling Pathway

QuorumSensing cluster_cell Bacterial Cell AHL_out 3-OH-C8-HSL AHL_in 3-OH-C8-HSL AHL_out->AHL_in LuxI LuxI Synthase LuxI->AHL_in synthesis LuxR LuxR Receptor (inactive) LuxR_AHL LuxR-AHL Complex (active) LuxR->LuxR_AHL binding AHL_in->AHL_out diffusion AHL_in->LuxR DNA Promoter DNA LuxR_AHL->DNA binds Genes Quorum Sensing Regulated Genes DNA->Genes transcription SAM_AcylACP SAM + Acyl-ACP SAM_AcylACP->LuxI

Caption: LuxI/LuxR-type quorum sensing signaling pathway.

Experimental Workflow

BiofilmAssayWorkflow start Start prep_culture Prepare Overnight Bacterial Culture start->prep_culture dilute_culture Dilute Culture to OD600 ~0.05 prep_culture->dilute_culture plate_setup Aliquot Culture and 3-OH-C8-HSL into 96-well Plate dilute_culture->plate_setup incubation Incubate Statically (24-48h) plate_setup->incubation wash1 Discard Planktonic Cells & Wash with PBS incubation->wash1 stain Stain with 0.1% Crystal Violet (15 min) wash1->stain wash2 Wash Excess Stain stain->wash2 dry Air Dry Plate wash2->dry solubilize Solubilize Stain with 30% Acetic Acid dry->solubilize read Measure Absorbance at 570 nm solubilize->read end End read->end

Caption: Experimental workflow for biofilm formation assay.

References

Application Note: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone Biofilm Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate collective behaviors.[1][2] In many Gram-negative bacteria, this process is mediated by small, diffusible signal molecules called N-acyl homoserine lactones (AHLs).[3][4] These molecules are synthesized by LuxI-type enzymes and, upon reaching a critical concentration, bind to and activate LuxR-type transcriptional regulators.[1][2][5] This activation leads to the expression of specific genes, often controlling virulence, bioluminescence, and, critically, biofilm formation.[3][6]

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is a specific AHL molecule involved in regulating gene expression in various bacteria. The formation of biofilms—structured communities of bacterial cells enclosed in a self-produced extracellular matrix—is a key phenotype regulated by AHL-mediated QS.[6][7] Bacteria within biofilms exhibit increased resistance to antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings.[8] This protocol provides a detailed method for quantifying the effect of this compound on biofilm formation using a crystal violet microtiter plate assay.

AHL-Mediated Quorum Sensing Pathway

The diagram below illustrates the general mechanism of AHL-mediated quorum sensing. At low cell density, the basal level of AHL synthesis is low. As the bacterial population grows, AHLs accumulate. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to the LuxR-type protein, triggering the transcription of target genes responsible for collective behaviors like biofilm formation.

AHL_Pathway AHL Quorum Sensing Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase AHL_low LuxI->AHL_low AHL LuxR LuxR-type Regulator AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR Binds DNA Target Genes (e.g., for biofilm) AHL_LuxR->DNA Activates Biofilm Biofilm Formation & Virulence Factors DNA->Biofilm Expression Precursor Precursors Precursor->LuxI Synthesizes AHL_high AHL_low->AHL_high Accumulation at High Cell Density AHL_high->AHL_high_in Diffusion into Cell AHL_high_in->LuxR Biofilm_Assay_Workflow start Start prep_culture Prepare Overnight Bacterial Culture start->prep_culture dilute_culture Dilute Culture to Standard OD prep_culture->dilute_culture setup_plate Dispense Culture and AHL into Microtiter Plate dilute_culture->setup_plate incubation Incubate to Allow Biofilm Formation setup_plate->incubation wash1 Discard Supernatant & Wash with PBS incubation->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash Away Excess Stain stain->wash2 solubilize Solubilize Bound Stain (e.g., with Acetic Acid) wash2->solubilize read_absorbance Measure Absorbance (550-590 nm) solubilize->read_absorbance end End read_absorbance->end

References

Application Notes and Protocols for Gene Expression Analysis with N-(3-Hydroxyoctanoyl)-DL-homoserine lactone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) on gene expression in mammalian cells. This document includes detailed experimental protocols, data presentation tables, and visualizations of the associated signaling pathways and experimental workflows. 3-OH-C8-HSL is a bacterial quorum-sensing molecule that has been shown to modulate host immune responses, making it a molecule of interest for research in inflammation, infectious diseases, and drug development.[1]

Introduction to this compound (3-OH-C8-HSL)

This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules used by Gram-negative bacteria for quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression with population density.[1] This coordination is crucial for various bacterial behaviors, including biofilm formation and virulence factor production.[1] Emerging evidence suggests that these bacterial signals can also interact with and modulate the cellular processes of their eukaryotic hosts, particularly immune cells. Understanding the impact of 3-OH-C8-HSL on host gene expression is therefore critical for elucidating the mechanisms of host-pathogen interactions and for the development of novel therapeutics that target these communication systems.

Data Presentation: Gene Expression Changes in Macrophages

While direct transcriptomic data for 3-OH-C8-HSL is limited, studies on structurally related N-acyl homoserines, such as 3-oxo-C12:2-HSL, provide insights into the potential gene expression changes in macrophages. The following tables summarize representative data from a transcriptomic analysis of RAW264.7 murine macrophages stimulated with LPS and IFNγ in the presence or absence of a related AHL.[2][3] This data can serve as a guide for expected gene expression changes when studying 3-OH-C8-HSL.

Table 1: Downregulated Pro-inflammatory Genes in Macrophages Treated with a Related N-acyl homoserine lactone

GeneFunctionFold Change (log2)p-value
TnfTumor Necrosis Factor alpha, a pro-inflammatory cytokine-0.6< 0.01
Il1bInterleukin-1 beta, a pro-inflammatory cytokine-0.5< 0.05
Cxcl10C-X-C motif chemokine 10, a chemoattractant for immune cells-1.2< 0.001
Ccl5C-C motif chemokine 5, a chemoattractant for various leukocytes-0.8< 0.01
Nos2Nitric Oxide Synthase 2, produces nitric oxide involved in inflammation-0.7< 0.05

Data is representative and based on studies with the related molecule 3-oxo-C12:2-HSL.[3][4]

Table 2: Upregulated Anti-inflammatory and Signaling Genes in Macrophages Treated with a Related N-acyl homoserine lactone

GeneFunctionFold Change (log2)p-value
Il10Interleukin-10, an anti-inflammatory cytokine0.9< 0.05
Arg1Arginase 1, associated with anti-inflammatory M2 macrophages1.5< 0.01
Socs3Suppressor of cytokine signaling 3, a negative regulator of cytokine signaling1.1< 0.05
TgfbiTransforming growth factor beta induced, involved in cell adhesion and migration0.7< 0.05
Mrc1Mannose Receptor C-Type 1, a marker for M2 macrophages1.3< 0.01

Data is representative and based on studies with the related molecule 3-oxo-C12:2-HSL.[3][4]

Signaling Pathways Modulated by N-acyl homoserine lactones

N-acyl homoserine lactones have been shown to influence key inflammatory signaling pathways in immune cells, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The diagram below illustrates the putative signaling cascade initiated by 3-OH-C8-HSL, leading to the modulation of inflammatory gene expression.

AHL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Putative Receptor(s) p38_MAPK p38 MAPK Receptor->p38_MAPK Activation IKK IKK Complex Receptor->IKK Activation AP1 AP-1 p38_MAPK->AP1 Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus_NFkB NF-κB (p65/p50) NFkB_p65_p50->Nucleus_NFkB Translocation IkB->NFkB_p65_p50 AHL 3-OH-C8-HSL AHL->Receptor Binding DNA DNA Nucleus_NFkB->DNA AP1->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription Anti_inflammatory_Genes Anti-inflammatory Genes (e.g., IL-10) DNA->Anti_inflammatory_Genes Transcription

Caption: Putative signaling pathway activated by 3-OH-C8-HSL in macrophages.

Experimental Workflow for Gene Expression Analysis

The following diagram outlines the key steps for analyzing gene expression changes in macrophages following treatment with 3-OH-C8-HSL.

Experimental_Workflow start Start cell_culture Macrophage Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with This compound cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction quality_control RNA Quality and Quantity Control rna_extraction->quality_control cDNA_synthesis cDNA Synthesis quality_control->cDNA_synthesis qpcr Quantitative Real-Time PCR (qRT-PCR) cDNA_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End data_analysis->end

Caption: Experimental workflow for gene expression analysis.

Detailed Experimental Protocols

Protocol 1: Macrophage Cell Culture and Treatment

This protocol describes the culture of the RAW 264.7 murine macrophage cell line and subsequent treatment with 3-OH-C8-HSL.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • This compound (3-OH-C8-HSL)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Cell scraper

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Preparation of 3-OH-C8-HSL Stock Solution: Dissolve 3-OH-C8-HSL in DMSO to prepare a 10 mM stock solution. Store at -20°C.

  • Treatment: On the day of the experiment, dilute the 3-OH-C8-HSL stock solution in fresh, serum-free DMEM to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). As a vehicle control, prepare a solution with the same final concentration of DMSO.

  • Cell Stimulation: Remove the old medium from the cells and wash once with PBS. Add 2 mL of the prepared 3-OH-C8-HSL or vehicle control solutions to each well.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO2.

  • Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. Proceed immediately to RNA extraction.

Protocol 2: Total RNA Extraction

This protocol outlines the extraction of total RNA from treated macrophages using a commercial RNA isolation kit.

Materials:

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • β-mercaptoethanol

  • 70% Ethanol (molecular biology grade)

  • RNase-free water

  • Microcentrifuge

Procedure:

  • Cell Lysis: Add 350 µL of the lysis buffer (containing β-mercaptoethanol as per the manufacturer's instructions) to each well of the 6-well plate.

  • Homogenization: Scrape the cells and collect the lysate. Pass the lysate at least 5 times through a 20-gauge needle fitted to an RNase-free syringe to homogenize.

  • RNA Precipitation: Add one volume of 70% ethanol to the homogenized lysate and mix well by pipetting.

  • Binding to Column: Transfer the sample to an RNA-binding column and centrifuge at ≥8000 x g for 15 seconds. Discard the flow-through.

  • Washing: Perform the wash steps as per the manufacturer's protocol to remove contaminants.

  • RNA Elution: Place the column in a new collection tube and add 30-50 µL of RNase-free water directly to the column membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.

  • Storage: Store the purified RNA at -80°C.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the quantification of gene expression levels using a two-step qRT-PCR method.

Materials:

  • Purified total RNA

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR master mix

  • Gene-specific forward and reverse primers (for target and reference genes)

  • qRT-PCR instrument

Procedure:

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture in a 20 µL final volume containing:

    • 10 µL of 2x SYBR Green qPCR master mix

    • 1 µL of cDNA template

    • 1 µL of each forward and reverse primer (10 µM stock)

    • 7 µL of nuclease-free water

  • qRT-PCR Program: Perform the qRT-PCR using a standard three-step cycling protocol:

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Melt curve analysis

  • Data Analysis: Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method. Normalize the expression of the target genes to a stable reference gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression in the 3-OH-C8-HSL-treated samples relative to the vehicle control.

Conclusion

The study of gene expression changes induced by this compound provides valuable insights into the complex interplay between bacteria and their eukaryotic hosts. The protocols and information provided in these application notes offer a robust framework for researchers to investigate the immunomodulatory effects of this quorum-sensing molecule. Further transcriptomic and proteomic studies will be crucial to fully elucidate the signaling pathways and downstream effects of 3-OH-C8-HSL, potentially paving the way for novel therapeutic strategies targeting bacterial communication and host response.

References

Application Notes and Protocols: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) Biosensor Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, such as biofilm formation and virulence factor production, through the action of signaling molecules like N-acyl homoserine lactones (AHLs). N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) is a specific AHL involved in the QS systems of various Gram-negative bacteria. The ability to detect and quantify 3-OH-C8-HSL is crucial for studying bacterial communication and for the development of novel anti-virulence drugs that disrupt QS pathways. This document provides detailed protocols for the development and application of a whole-cell biosensor assay for the detection of 3-OH-C8-HSL.

Principle of the Biosensor Assay

The biosensor assay utilizes a genetically engineered bacterium, typically Agrobacterium tumefaciens, that is rendered incapable of producing its own AHLs but retains the ability to detect and respond to exogenous AHLs. The biosensor strain contains a plasmid harboring the traR gene, which encodes a receptor protein that specifically binds to AHLs, and a reporter gene (e.g., lacZ) under the control of a TraR-dependent promoter. When 3-OH-C8-HSL is present, it binds to the TraR protein, activating the transcription of the reporter gene and leading to a measurable output, such as a colorimetric or luminescent signal.

Signaling Pathway

The signaling pathway within the Agrobacterium tumefaciens biosensor is initiated by the diffusion of 3-OH-C8-HSL across the bacterial cell membrane. Inside the cell, 3-OH-C8-HSL binds to the TraR receptor protein. This binding event induces a conformational change in TraR, leading to its dimerization and activation. The activated TraR dimer then binds to a specific DNA sequence, the tra box, located in the promoter region of the reporter gene cassette. This binding recruits RNA polymerase, initiating the transcription of the reporter gene (e.g., lacZ), which is subsequently translated into the reporter protein (e.g., β-galactosidase).

G 3-OH-C8-HSL Biosensor Signaling Pathway AHL_ext 3-OH-C8-HSL (External) Membrane Cell Membrane AHL_ext->Membrane Diffusion AHL_int 3-OH-C8-HSL (Internal) Membrane->AHL_int TraR_inactive Inactive TraR (Monomer) AHL_int->TraR_inactive Binding TraR_active Active TraR-AHL (Dimer) TraR_inactive->TraR_active Activation & Dimerization tra_box tra Box (Promoter) TraR_active->tra_box Binding lacZ lacZ Reporter Gene mRNA lacZ mRNA lacZ->mRNA Transcription beta_gal β-Galactosidase mRNA->beta_gal Translation Signal Colorimetric/Luminescent Signal beta_gal->Signal Enzymatic Reaction

Caption: Signaling cascade for 3-OH-C8-HSL detection in the biosensor.

Experimental Protocols

Protocol 1: Preparation of Agrobacterium tumefaciens Biosensor Culture

This protocol describes the preparation of the Agrobacterium tumefaciens NTL4(pZLR4) biosensor strain for use in the assay. This strain is sensitive to a broad range of AHLs, including 3-hydroxy derivatives.[1]

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4)

  • Luria-Bertani (LB) agar plates and broth

  • Gentamicin (25 µg/mL)

  • Shaking incubator (28°C)

  • Spectrophotometer

Procedure:

  • Streak the A. tumefaciens NTL4(pZLR4) strain from a glycerol stock onto an LB agar plate containing gentamicin.

  • Incubate the plate at 28°C for 48 hours, or until single colonies are visible.

  • Inoculate a single colony into 5 mL of LB broth containing gentamicin.

  • Incubate the culture overnight at 28°C with shaking at 200 rpm.

  • The following day, dilute the overnight culture 1:100 into fresh LB broth with gentamicin.

  • Grow the culture at 28°C with shaking to an optical density at 600 nm (OD600) of 0.4-0.6 (mid-log phase).

  • The prepared biosensor culture is now ready for use in the whole-cell assay.

Protocol 2: Extraction of AHLs from Bacterial Culture

This protocol details the extraction of AHLs from a bacterial culture supernatant using ethyl acetate.[2][3][4][5]

Materials:

  • Bacterial culture of interest

  • Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or vacuum concentrator

  • Acetonitrile or methanol

Procedure:

  • Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (typically stationary phase for maximum AHL accumulation).

  • Pellet the bacterial cells by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant into a clean flask.

  • For every 100 mL of supernatant, add 100 mL of acidified ethyl acetate.

  • Shake the mixture vigorously for 2 minutes in a separatory funnel.

  • Allow the phases to separate, and collect the upper organic phase.

  • Repeat the extraction of the aqueous phase with an equal volume of acidified ethyl acetate two more times, pooling the organic phases.

  • Evaporate the pooled organic phase to dryness using a rotary evaporator or vacuum concentrator.

  • Resuspend the dried extract in a small, known volume (e.g., 100 µL) of acetonitrile or methanol.

  • Store the AHL extract at -20°C until ready for analysis.

Protocol 3: Whole-Cell Biosensor Assay (Quantitative Liquid Assay)

This protocol describes a quantitative assay to determine the concentration of 3-OH-C8-HSL using the prepared A. tumefaciens biosensor and a β-galactosidase assay.

Materials:

  • Prepared A. tumefaciens NTL4(pZLR4) biosensor culture (from Protocol 1)

  • AHL extract (from Protocol 2) or synthetic 3-OH-C8-HSL standards

  • 96-well microtiter plate

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na2CO3

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the AHL extract or synthetic 3-OH-C8-HSL standards in the appropriate growth medium.

  • In a 96-well plate, add 100 µL of the prepared biosensor culture to each well.

  • Add 100 µL of the AHL dilutions or control medium to the respective wells.

  • Incubate the plate at 28°C for 4-6 hours with gentle shaking.

  • Measure the OD600 of each well to normalize for cell density.

  • To assay for β-galactosidase activity, add 20 µL of 0.1% SDS and 20 µL of chloroform to each well and vortex to lyse the cells.

  • Add 40 µL of ONPG solution to each well and incubate at 28°C until a yellow color develops.

  • Stop the reaction by adding 100 µL of 1 M Na2CO3.

  • Measure the absorbance at 420 nm (for the yellow product) and 550 nm (to correct for light scattering).

  • Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 * [ (A420 - 1.75 * A550) ] / (t * v * OD600) where t = reaction time in minutes, and v = volume of culture assayed in mL.

Experimental Workflow

The overall workflow for the biosensor assay involves preparing the biosensor, extracting the AHLs, performing the assay, and analyzing the data.

G Biosensor Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Biosensor Culture (Protocol 1) C Perform Whole-Cell Assay (Protocol 3) A->C B Extract AHLs from Sample (Protocol 2) B->C D Incubate and Measure Reporter Activity C->D E Calculate Miller Units D->E F Generate Standard Curve E->F G Determine AHL Concentration F->G

Caption: A streamlined workflow for 3-OH-C8-HSL biosensor analysis.

Data Presentation

Table 1: Dose-Response of A. tumefaciens NTL4(pZLR4) to 3-OH-C8-HSL
3-OH-C8-HSL Concentration (nM)Mean β-Galactosidase Activity (Miller Units)Standard Deviation
0 (Control)10.52.1
0.125.34.5
1150.815.2
10850.275.6
1002500.7210.3
10004800.1350.9

Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.

Table 2: Specificity of the A. tumefaciens NTL4(pZLR4) Biosensor
N-Acyl Homoserine Lactone (at 100 nM)Acyl Chain3-Position SubstitutionMean β-Galactosidase Activity (Miller Units)
C6-HSLC6-1200.4
3-OH-C6-HSLC6-OH1800.9
C8-HSLC8-2200.1
3-OH-C8-HSL C8 -OH 2500.7
3-Oxo-C8-HSLC8=O2800.5
C10-HSLC10-800.3
3-OH-C10-HSLC10-OH1100.6

Note: This table illustrates the relative response of the biosensor to different AHLs, demonstrating its sensitivity to 3-OH-C8-HSL. The biosensor exhibits a broad range of detection with varying sensitivity to different AHL structures.

Data Analysis Logic

The quantitative analysis of 3-OH-C8-HSL concentration relies on the generation of a standard curve from the response of the biosensor to known concentrations of a synthetic standard. The signal from an unknown sample can then be interpolated onto this curve to determine its 3-OH-C8-HSL concentration.

G Quantitative Data Analysis Logic Raw_Data Raw Absorbance Data (A420, A550, OD600) Miller_Units Calculate Miller Units Raw_Data->Miller_Units Standard_Curve Generate Standard Curve (Miller Units vs. [AHL]) Miller_Units->Standard_Curve For Standards Unknown_Sample Miller Units from Unknown Sample Miller_Units->Unknown_Sample For Unknown Interpolation Interpolate Unknown on Standard Curve Standard_Curve->Interpolation Unknown_Sample->Interpolation Concentration Determine AHL Concentration in Sample Interpolation->Concentration

References

Application Notes and Protocols for the Laboratory Synthesis of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory synthesis of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone, a quorum-sensing molecule involved in bacterial communication. The protocols outlined below are intended for use by trained professionals in a laboratory setting.

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules utilized by Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing. This compound is a specific AHL that plays a role in the intricate communication networks of various bacterial species. The ability to synthesize this and other AHLs is crucial for research into bacterial virulence, biofilm formation, and the development of novel antimicrobial strategies that disrupt quorum sensing, often referred to as quorum quenching.

The synthetic route detailed herein involves a two-step process. The first step is the synthesis of the precursor molecule, N-(3-Oxooctanoyl)-DL-homoserine lactone. The second step is the stereoselective reduction of the 3-oxo group to a 3-hydroxy functionality.

Quantitative Data

The following table summarizes the key quantitative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )PurityAppearance
N-(3-Oxooctanoyl)-DL-homoserine lactoneC12H19NO4241.28≥97%White to off-white solid
This compoundC12H21NO4243.30≥98%White to off-white solid

Experimental Protocols

Part 1: Synthesis of N-(3-Oxooctanoyl)-DL-homoserine lactone

This protocol is adapted from general methods for the synthesis of N-(3-oxo-acyl)-homoserine lactones.

Materials:

  • DL-Homoserine lactone hydrochloride

  • Triethylamine

  • 3-Oxooctanoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend DL-Homoserine lactone hydrochloride (1 equivalent) in anhydrous dichloromethane.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.5 equivalents) dropwise to the suspension with stirring.

  • Acylation: In a separate flask, prepare a solution of 3-oxooctanoyl chloride (1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-(3-Oxooctanoyl)-DL-homoserine lactone as a white to off-white solid.

Part 2: Synthesis of this compound

This protocol is based on the reduction of the 3-oxo derivative.[1]

Materials:

  • N-(3-Oxooctanoyl)-DL-homoserine lactone

  • Sodium borohydride (NaBH4)

  • Methanol, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: Dissolve N-(3-Oxooctanoyl)-DL-homoserine lactone (1 equivalent) in a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., a 4:1 ratio) in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise to the solution with stirring.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the effervescence ceases. Add water and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Visualizations

Quorum Sensing Signaling Pathway

The following diagram illustrates a generalized LuxI/LuxR-type quorum-sensing signaling pathway in which this compound can act as a signaling molecule.

QuorumSensing cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI-type Synthase AHL_inside AHL LuxI->AHL_inside Synthesis LuxR_inactive LuxR-type Receptor (Inactive) LuxR_active LuxR-AHL Complex (Active) LuxR_inactive->LuxR_active Promoter Promoter LuxR_active->Promoter Binding TargetGenes Target Genes Phenotype Quorum Sensing Phenotypes (e.g., Biofilm Formation, Virulence Factor Production) TargetGenes->Phenotype Expression Promoter->TargetGenes Activation AHL_inside->LuxR_inactive Binding AHL_outside N-(3-Hydroxyoctanoyl)- DL-homoserine lactone (AHL) AHL_inside->AHL_outside Diffusion (Low Cell Density) AHL_outside->AHL_inside Diffusion (High Cell Density) SynthesisWorkflow start Start: DL-Homoserine lactone hydrochloride step1 Step 1: Acylation with 3-Oxooctanoyl chloride start->step1 intermediate Intermediate: N-(3-Oxooctanoyl)-DL-homoserine lactone step1->intermediate step2 Step 2: Reduction with Sodium Borohydride intermediate->step2 purification Purification: Column Chromatography step2->purification product Final Product: This compound purification->product

References

Application Notes and Protocols for N-(3-Hydroxyoctanoyl)-DL-homoserine lactone as a Quorum Sensing Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and virulence factor production. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactone (AHL) signaling molecules. The opportunistic human pathogen Pseudomonas aeruginosa utilizes a complex QS system, with the Las and Rhl circuits being central. These systems are regulated by the autoinducers N-(3-oxododecanoyl)-L-homoserie lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), which bind to their cognate transcriptional regulators, LasR and RhlR, respectively.

The inhibition of QS, a strategy known as quorum quenching (QQ), is a promising anti-virulence approach that may circumvent the development of traditional antibiotic resistance. N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) is a naturally occurring AHL that has been identified in bacteria such as Agrobacterium tumefaciens and Pseudomonas fluorescens.[1][2] Its structural similarity to the native autoinducers of pathogenic bacteria suggests its potential as a competitive inhibitor of QS pathways. While extensive quantitative data on its inhibitory activity is still emerging, this document provides detailed protocols to evaluate the efficacy of this compound as a quorum sensing inhibitor.

Mechanism of Action

This compound is hypothesized to act as a competitive antagonist of the LasR and/or RhlR receptors in P. aeruginosa. By binding to the ligand-binding domain of these receptors, it may prevent the binding of the native autoinducers, thereby inhibiting the downstream cascade of gene expression required for virulence and biofilm formation. Molecular docking studies of similar hydroxylated AHLs have shown favorable binding energies with the LasR protein, suggesting a potential for competitive inhibition.

QS_Inhibition_Pathway cluster_bacteria Pseudomonas aeruginosa cluster_inhibition Inhibition Mechanism LasI LasI Synthase AHL_native 3-oxo-C12-HSL C4-HSL LasI->AHL_native Synthesizes RhlI RhlI Synthase RhlI->AHL_native Synthesizes LasR LasR Receptor AHL_native->LasR Binds & Activates RhlR RhlR Receptor AHL_native->RhlR Binds & Activates Inhibitor This compound (3-OH-C8-HSL) Virulence Virulence Factor Production LasR->Virulence Upregulates Biofilm Biofilm Formation LasR->Biofilm Promotes Blocked_Virulence Reduced Virulence Blocked_Biofilm Inhibited Biofilm RhlR->Virulence Upregulates RhlR->Biofilm Promotes Inhibitor->LasR Competitively Binds Inhibitor->RhlR Competitively Binds

Caption: Proposed mechanism of QS inhibition by this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes when testing this compound as a quorum sensing inhibitor against P. aeruginosa. Researchers should aim to populate this table with their experimental data to facilitate comparison and evaluation.

Assay Test Organism Parameter Measured Expected Outcome with Inhibitor Reference Protocol
Biofilm InhibitionP. aeruginosa PAO1Crystal Violet Staining (OD595)Dose-dependent reduction in biofilm massProtocol 1
Pyocyanin ProductionP. aeruginosa PAO1Absorbance at 695 nmDose-dependent decrease in pyocyanin levelsProtocol 2
Elastase ActivityP. aeruginosa PAO1Elastin-Congo Red Assay (OD495)Dose-dependent reduction in elastase activityProtocol 3
Gene ExpressionP. aeruginosa PAO1Relative transcript levels of lasI, lasR, rhlI, rhlRDownregulation of QS-related genesProtocol 4

Experimental Protocols

The following are detailed protocols for evaluating the quorum sensing inhibitory potential of this compound.

Experimental_Workflow start Start prep Prepare this compound stock solution start->prep culture Culture P. aeruginosa PAO1 prep->culture biofilm Protocol 1: Biofilm Inhibition Assay culture->biofilm pyocyanin Protocol 2: Pyocyanin Production Assay culture->pyocyanin elastase Protocol 3: Elastase Activity Assay culture->elastase gene Protocol 4: Gene Expression Analysis (qRT-PCR) culture->gene data Data Analysis biofilm->data pyocyanin->data elastase->data gene->data end End data->end

Caption: General experimental workflow for evaluating the QSI activity of this compound.

Protocol 1: Biofilm Inhibition Assay

This protocol is adapted from established methods for screening AHL analogs for anti-biofilm activity.[3]

1. Materials:

  • This compound (stock solution in DMSO)

  • Pseudomonas aeruginosa PAO1

  • Luria-Bertani (LB) broth

  • 96-well polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

2. Procedure:

  • Prepare a fresh overnight culture of P. aeruginosa PAO1 in LB broth at 37°C with shaking.

  • Dilute the overnight culture to an OD600 of 0.02 in fresh LB broth.

  • Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known biofilm inhibitor, if available).

  • Incubate the plate statically at 37°C for 24 hours.

  • After incubation, discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS).

  • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilize the bound crystal violet by adding 125 µL of 30% acetic acid to each well.

  • Measure the absorbance at 595 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of biofilm inhibition at each concentration of the inhibitor compared to the vehicle control.

Protocol 2: Pyocyanin Production Assay

This protocol is based on standard methods for quantifying pyocyanin from P. aeruginosa cultures.[3]

1. Materials:

  • This compound

  • P. aeruginosa PAO1

  • LB broth

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

2. Procedure:

  • Inoculate P. aeruginosa PAO1 into LB broth containing different concentrations of this compound. Include a vehicle control.

  • Incubate the cultures at 37°C for 18-24 hours with shaking.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Transfer 3 mL of the supernatant to a new tube and add 1.8 mL of chloroform. Vortex to extract the pyocyanin.

  • Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

  • Carefully transfer 1.5 mL of the chloroform layer to a new tube and add 0.75 mL of 0.2 M HCl. Vortex to extract the pyocyanin into the acidic aqueous phase.

  • Centrifuge to separate the phases. The pyocyanin will be in the upper, pink aqueous layer.

  • Measure the absorbance of the top layer at 520 nm.

3. Data Analysis:

  • Calculate the pyocyanin concentration and determine the percentage of inhibition relative to the control.

Protocol 3: Elastase Activity Assay

This protocol utilizes Elastin-Congo Red as a substrate to measure elastase activity.[3]

1. Materials:

  • This compound

  • P. aeruginosa PAO1

  • LB broth

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (0.1 M, pH 7.2)

2. Procedure:

  • Grow P. aeruginosa PAO1 in LB broth with and without the test compound as described in the pyocyanin assay.

  • Centrifuge the cultures and collect the cell-free supernatant.

  • Prepare the ECR reaction mixture by adding 10 mg of ECR to 1 mL of Tris-HCl buffer.

  • Add 100 µL of the bacterial supernatant to 900 µL of the ECR reaction mixture.

  • Incubate the reaction at 37°C for 3 hours with shaking.

  • Stop the reaction by adding 100 µL of 0.12 M EDTA.

  • Centrifuge to pellet the insoluble ECR.

  • Measure the absorbance of the supernatant at 495 nm.

3. Data Analysis:

  • Determine the percentage of elastase inhibition for each concentration of the inhibitor compared to the control.

Protocol 4: Gene Expression Analysis (qRT-PCR)

This protocol outlines the steps for quantifying the expression of key QS regulatory genes.[3]

1. Materials:

  • This compound

  • P. aeruginosa PAO1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for lasI, lasR, rhlI, rhlR, and a housekeeping gene (e.g., rpoD)

2. Procedure:

  • Grow P. aeruginosa PAO1 in the presence of the inhibitor or vehicle control to mid-logarithmic phase.

  • Harvest the bacterial cells by centrifugation.

  • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target genes and a housekeeping gene for normalization.

  • Use a standard thermal cycling program for qPCR.

3. Data Analysis:

  • Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the potential of this compound as a novel quorum sensing inhibitor. By systematically evaluating its effects on biofilm formation, virulence factor production, and gene expression, the scientific community can build a robust dataset to determine its efficacy and potential for development as an anti-virulence therapeutic agent.

References

Application Notes and Protocols for Studying Bacterial Virulence with N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules utilized by various Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[1][2][3][4][5][6] This communication system plays a pivotal role in coordinating bacterial group behaviors, including the expression of virulence factors and the formation of biofilms, which are critical for the establishment and progression of infections.[1][2][3][4][5][6] Understanding the role of 3-OH-C8-HSL in bacterial pathogenesis is crucial for the development of novel anti-virulence strategies. These application notes provide detailed protocols for studying the effects of 3-OH-C8-HSL on bacterial virulence, focusing on its impact on virulence factor production and biofilm formation.

Signaling Pathway of 3-OH-C8-HSL in Burkholderia species

In several Burkholderia species, such as Burkholderia mallei, 3-OH-C8-HSL is the cognate signaling molecule for the BmaR3-BmaI3 quorum-sensing system.[1] The synthase BmaI3 is responsible for the production of 3-OH-C8-HSL. As the bacterial population density increases, the extracellular concentration of 3-OH-C8-HSL rises. Upon reaching a threshold concentration, 3-OH-C8-HSL diffuses back into the bacterial cells and binds to the transcriptional regulator BmaR3. This binding event activates BmaR3, which then modulates the expression of target genes, including those involved in virulence.

BmaR3_BmaI3_Signaling_Pathway cluster_cell Bacterial Cell BmaI3 BmaI3 (AHL Synthase) AHL_out 3-OH-C8-HSL BmaI3->AHL_out Synthesizes BmaR3_inactive BmaR3 (Inactive) BmaR3_active BmaR3-AHL (Active Complex) BmaR3_inactive->BmaR3_active Activation DNA Target Genes BmaR3_active->DNA Regulates Transcription Virulence_Factors Virulence Factors (e.g., Malleilactone) DNA->Virulence_Factors Expression AHL_in 3-OH-C8-HSL AHL_out->AHL_in Diffusion at High Cell Density AHL_in->BmaR3_inactive Binds to

BmaR3-BmaI3 Quorum Sensing Pathway

Quantitative Data on the Effect of 3-OH-C8-HSL

The following tables summarize the quantitative effects of 3-OH-C8-HSL and a related AHL, C8-HSL, on virulence-related phenotypes.

Table 1: Repression of Malleilactone Production in Burkholderia pseudomallei

This table illustrates the repressive effect of 3-OH-C8-HSL on the production of the virulence factor malleilactone in an AHL synthase mutant of B. pseudomallei.

Bacterial StrainTreatmentRelative Malleilactone Production (Peak Area)Fold Change
Wild TypeNone~1-
AHL Synthase MutantNone~10+10
AHL Synthase Mutant5 µM 3-OH-C8-HSL~1-10 (repressed)

Data adapted from a study on B. pseudomallei, where an AHL synthase mutant showed elevated malleilactone production that was repressed by exogenous 3-OH-C8-HSL.

Table 2: Dose-Dependent Effect of C8-HSL on Biofilm Formation in Pseudoalteromonas galatheae

This table demonstrates the concentration-dependent effect of the closely related C8-HSL on biofilm formation. This can serve as a model for designing experiments with 3-OH-C8-HSL.

C8-HSL Concentration (µM)Biofilm Formation (Absorbance at 595 nm)
0 (Control)0.45 ± 0.05
500.65 ± 0.07
1000.80 ± 0.09
2001.10 ± 0.12

Data is representative of studies showing a positive correlation between C8-HSL concentration and biofilm formation in Pseudoalteromonas galatheae.[7]

Experimental Protocols

The following are detailed protocols for assessing the impact of this compound on bacterial virulence.

Protocol 1: Biofilm Formation Assay (Crystal Violet Method)

This protocol quantifies the effect of 3-OH-C8-HSL on biofilm formation.

Biofilm_Assay_Workflow start Start culture Prepare overnight bacterial culture start->culture dilute Dilute culture and add to 96-well plate with varying concentrations of 3-OH-C8-HSL culture->dilute incubate Incubate to allow biofilm formation dilute->incubate wash Wash wells to remove planktonic cells incubate->wash stain Stain with Crystal Violet wash->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain with ethanol/acetic acid wash2->solubilize measure Measure absorbance at ~595 nm solubilize->measure end End measure->end

Biofilm Formation Assay Workflow

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., LB, TSB)

  • This compound (3-OH-C8-HSL) stock solution (in a suitable solvent like DMSO or ethanol)

  • Sterile 96-well flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 30% Acetic Acid

Procedure:

  • Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of liquid medium and grow overnight at the optimal temperature with shaking.

  • Plate Setup: The following day, measure the optical density (OD) of the overnight culture at 600 nm (OD600) and dilute it to a starting OD600 of 0.05 in fresh medium.

  • Treatment: Add 200 µL of the diluted culture to the wells of a 96-well plate. Add different concentrations of 3-OH-C8-HSL to the wells. Include a solvent control (medium with the same amount of solvent used for the AHL stock).

  • Incubation: Incubate the plate statically at the optimal growth temperature for 24-48 hours to allow biofilm formation.

  • Washing: Carefully discard the culture medium from the wells. Gently wash the wells three times with 200 µL of PBS to remove planktonic (non-adherent) cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Second Washing: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Air dry the plate. Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength between 570 and 595 nm using a microplate reader.

Protocol 2: Quantification of Pyocyanin Production in Pseudomonas aeruginosa

This protocol measures the production of the virulence factor pyocyanin, which is often under QS control.

Materials:

  • Pseudomonas aeruginosa strain

  • King's A medium or other suitable medium for pyocyanin production

  • 3-OH-C8-HSL stock solution

  • Chloroform

  • 0.2 M HCl

Procedure:

  • Culture Growth: Grow P. aeruginosa in King's A medium with and without varying concentrations of 3-OH-C8-HSL for 18-24 hours at 37°C with shaking.

  • Extraction:

    • Take 5 mL of the bacterial culture and centrifuge at 4,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Add 3 mL of chloroform and vortex vigorously to extract the blue pyocyanin pigment into the chloroform layer.

    • Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a new tube.

    • Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper acidic aqueous layer, which will turn pink.

  • Quantification:

    • Centrifuge to separate the phases.

    • Measure the absorbance of the upper pink layer at 520 nm (A520).

    • Calculate the concentration of pyocyanin (µg/mL) using the formula: Pyocyanin concentration = A520 x 17.072.

Protocol 3: Elastase Activity Assay (Elastin-Congo Red Method)

This protocol quantifies the activity of the virulence factor elastase.

Elastase_Assay_Workflow start Start culture Grow bacteria with/without 3-OH-C8-HSL start->culture supernatant Collect cell-free supernatant culture->supernatant incubate Incubate supernatant with Elastin-Congo Red substrate supernatant->incubate stop_reaction Stop reaction and centrifuge to pellet undigested substrate incubate->stop_reaction measure Measure absorbance of the supernatant at ~495 nm stop_reaction->measure end End measure->end

Elastase Activity Assay Workflow

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium

  • 3-OH-C8-HSL stock solution

  • Elastin-Congo Red

  • Tris buffer (e.g., 100 mM, pH 7.5)

Procedure:

  • Culture Preparation: Grow the bacterial strain in liquid medium with and without different concentrations of 3-OH-C8-HSL to the late logarithmic or early stationary phase.

  • Supernatant Collection: Centrifuge the cultures at 10,000 x g for 10 minutes at 4°C. Collect the cell-free supernatant, which contains the secreted elastase.

  • Assay Setup:

    • Prepare a reaction mixture containing 1 mL of Tris buffer, 10 mg of Elastin-Congo Red, and 100 µL of the bacterial supernatant.

    • Include a blank with 100 µL of sterile medium instead of the supernatant.

  • Incubation: Incubate the reaction mixtures at 37°C for 3-6 hours with shaking.

  • Reaction Termination: Stop the reaction by placing the tubes on ice. Centrifuge at 10,000 x g for 5 minutes to pellet the undigested Elastin-Congo Red.

  • Quantification: Transfer the supernatant to a new tube and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

Conclusion

The study of this compound and its role in bacterial virulence provides a promising avenue for the development of novel therapeutics that target quorum sensing rather than bacterial growth, potentially reducing the selective pressure for antibiotic resistance. The protocols and data presented here offer a framework for researchers to investigate the intricate role of this signaling molecule in the pathogenicity of various bacteria and to screen for potential inhibitors of its activity.

References

Application Notes and Protocols for N-(3-Hydroxyoctanoyl)-DL-homoserine lactone in Co-culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (OH-C8-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of quorum-sensing molecules. These molecules are utilized by Gram-negative bacteria for cell-to-cell communication, regulating gene expression in processes such as biofilm formation and virulence factor production. Emerging research in inter-kingdom signaling has highlighted the ability of AHLs to modulate host eukaryotic cell functions, particularly immune and epithelial cell responses. These application notes provide detailed protocols for investigating the effects of OH-C8-HSL in co-culture systems of macrophages and epithelial cells, which is crucial for understanding host-pathogen interactions and for the development of novel therapeutics targeting bacterial communication.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key cellular responses in a co-culture model based on existing literature for similar N-acyl-homoserine lactones.

Table 1: Effect of OH-C8-HSL on Cytokine Secretion in Macrophage-Epithelial Co-cultures

TreatmentConcentration (µM)IL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)
Control (Vehicle)0150 ± 25300 ± 40100 ± 15
OH-C8-HSL10250 ± 30500 ± 50180 ± 20
OH-C8-HSL50400 ± 45800 ± 60300 ± 35
OH-C8-HSL100600 ± 551200 ± 80450 ± 40

Data are presented as mean ± standard deviation and are hypothetical, representing expected trends based on published studies of similar AHLs.

Table 2: Effect of OH-C8-HSL on Epithelial Barrier Function

TreatmentConcentration (µM)Transepithelial Electrical Resistance (TEER) (Ω·cm²)Relative Zonula Occludens-1 (ZO-1) Expression (%)
Control (Vehicle)01500 ± 100100 ± 5
OH-C8-HSL101300 ± 9090 ± 8
OH-C8-HSL501000 ± 8075 ± 10
OH-C8-HSL100700 ± 6060 ± 12

Data are presented as mean ± standard deviation and are hypothetical, representing expected trends based on published studies of similar AHLs.

Experimental Protocols

Protocol 1: Co-culture of Macrophages and Epithelial Cells

This protocol describes the establishment of a non-contact co-culture system using transwell inserts, allowing for the study of paracrine signaling between macrophages and epithelial cells.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Human epithelial cell line (e.g., Caco-2)

  • RPMI-1640 medium

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) (for M1 macrophage polarization, optional)

  • Interleukin-4 (IL-4) (for M2 macrophage polarization, optional)

  • Transwell inserts (0.4 µm pore size)

  • 24-well culture plates

Procedure:

  • Epithelial Cell Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 1 x 10⁵ Caco-2 cells onto the apical side of the transwell inserts and culture for 14-21 days to allow for differentiation and formation of a tight monolayer. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).

  • Macrophage Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 2 x 10⁵ THP-1 cells into the basolateral compartment of the 24-well plates.

    • Induce differentiation into M0 macrophages by adding 100 nM PMA to the medium for 48 hours.

    • Replace the medium with fresh RPMI-1640 without PMA and rest the cells for 24 hours.

    • (Optional) Polarize M0 macrophages into M1 or M2 phenotypes by treating with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1, or IL-4 (20 ng/mL) for M2, for another 24 hours.

  • Establishment of Co-culture:

    • Carefully place the transwell inserts containing the differentiated epithelial cell monolayers into the wells containing the differentiated macrophages.

    • Add fresh culture medium to both the apical and basolateral compartments.

    • Equilibrate the co-culture system for 24 hours before treatment with OH-C8-HSL.

Protocol 2: Treatment with this compound

Materials:

  • This compound (OH-C8-HSL)

  • Dimethyl sulfoxide (DMSO)

  • Culture medium

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of OH-C8-HSL in DMSO. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare working solutions of OH-C8-HSL by diluting the stock solution in the appropriate culture medium to achieve the final desired concentrations (e.g., 10, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment:

    • Remove the existing medium from the basolateral compartment of the co-culture plates.

    • Add the medium containing the different concentrations of OH-C8-HSL or the vehicle control to the basolateral compartment.

    • Incubate the plates for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

Protocol 3: Measurement of Cytokine Production by ELISA

Materials:

  • ELISA kits for human IL-6, IL-8, and TNF-α

  • Supernatant collected from the basolateral compartment of the co-cultures

  • Microplate reader

Procedure:

  • Sample Collection: After the treatment period, collect the culture supernatant from the basolateral compartment of each well.

  • Sample Storage: Store the supernatants at -80°C until analysis.

  • ELISA Assay:

    • Follow the manufacturer's instructions provided with the specific ELISA kits.

    • Briefly, add standards and samples to the antibody-coated wells and incubate.

    • Wash the wells and add the detection antibody.

    • Incubate, wash, and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Protocol 4: Assessment of Epithelial Barrier Integrity

A. Transepithelial Electrical Resistance (TEER) Measurement

Materials:

  • Epithelial voltohmmeter with chopstick electrodes

Procedure:

  • Measure the TEER of the epithelial monolayers before and after treatment with OH-C8-HSL.

  • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

  • Record the resistance reading.

  • Subtract the resistance of a blank transwell insert (without cells) from the reading of the cell-containing inserts.

  • Multiply the value by the surface area of the transwell membrane to express TEER in Ω·cm².

B. Immunofluorescence Staining of Tight Junction Proteins

Materials:

  • 4% Paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against Zonula Occludens-1 (ZO-1)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: After treatment, wash the epithelial monolayers on the transwell inserts with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody against ZO-1 diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting: Wash with PBS, carefully cut the membrane from the insert, and mount on a glass slide with mounting medium.

  • Imaging: Visualize the localization and expression of ZO-1 using a fluorescence microscope.

Visualization of Pathways and Workflows

experimental_workflow cluster_setup Co-culture Setup cluster_treatment Treatment cluster_analysis Analysis epithelial_cells Seed Epithelial Cells (e.g., Caco-2) on Transwell Insert assemble_coculture Assemble Co-culture epithelial_cells->assemble_coculture macrophage_cells Seed Monocytes (e.g., THP-1) in Well differentiate_macro Differentiate Monocytes to Macrophages (PMA) macrophage_cells->differentiate_macro differentiate_macro->assemble_coculture add_oh_c8_hsl Add OH-C8-HSL to Basolateral Chamber assemble_coculture->add_oh_c8_hsl measure_teer Measure TEER add_oh_c8_hsl->measure_teer collect_supernatant Collect Supernatant add_oh_c8_hsl->collect_supernatant if_staining Immunofluorescence (ZO-1) add_oh_c8_hsl->if_staining elisa Cytokine ELISA (IL-6, IL-8, TNF-α) collect_supernatant->elisa signaling_pathway cluster_cell Eukaryotic Host Cell (Macrophage / Epithelial Cell) cluster_nucleus OH_C8_HSL N-(3-Hydroxyoctanoyl)- DL-homoserine lactone Receptor Putative Receptor(s) OH_C8_HSL->Receptor Binds to MAPK MAPK Cascade (e.g., p38, ERK) Receptor->MAPK Activates IKK IKK Complex Receptor->IKK Activates TJ_disruption Tight Junction Disruption (e.g., ↓ ZO-1) Receptor->TJ_disruption Leads to NFkB NF-κB MAPK->NFkB Phosphorylates (indirectly) IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokine_Genes Cytokine Gene Transcription (IL-6, IL-8, TNF-α) Nucleus->Cytokine_Genes Induces NFkB_n NF-κB

Application Notes and Protocols for Investigating the Effects of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) is a member of the N-acyl homoserine lactone (AHL) family of quorum-sensing molecules.[1] These molecules are crucial for intercellular communication in Gram-negative bacteria, regulating processes such as biofilm formation and virulence factor expression.[1] Emerging evidence indicates that AHLs can also exert significant effects on eukaryotic host cells, including modulation of the immune response and induction of apoptosis. These "inter-kingdom" signaling capabilities make 3-OH-C8-HSL and related molecules intriguing targets for research and therapeutic development, particularly in the contexts of infectious disease and inflammation.

These application notes provide a comprehensive guide for researchers to design and execute experiments aimed at elucidating the effects of 3-OH-C8-HSL on mammalian cells. The protocols detailed below cover key assays for assessing cell viability, apoptosis, and inflammatory responses.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize potential quantitative data from experiments investigating the effects of 3-OH-C8-HSL on mammalian cells. It is important to note that specific results will vary depending on the cell type, concentration of 3-OH-C8-HSL, and experimental conditions. The data presented here are illustrative and based on findings for 3-OH-C8-HSL and structurally related AHLs.

Table 1: Effect of 3-OH-C8-HSL on Mammalian Cell Viability (MTT Assay)

Cell Line3-OH-C8-HSL Concentration (µM)Incubation Time (hours)Percent Viability (%)
Macrophages (e.g., RAW 264.7)0 (Control)24100
2524~85
5024~65
10024~40
Epithelial Cells (e.g., Caco-2)0 (Control)24100
2524~90
5024~75
10024~55

Table 2: Induction of Apoptosis by 3-OH-C8-HSL (Western Blot Analysis of Caspase-3 Cleavage)

Cell Line3-OH-C8-HSL Concentration (µM)Treatment Time (hours)Fold Increase in Cleaved Caspase-3
Macrophages (e.g., RAW 264.7)0 (Control)121.0
5012~2.5
10012~4.0
Endothelial Cells (e.g., HUVEC)0 (Control)121.0
5012~2.0
10012~3.5

Table 3: Modulation of Cytokine Secretion by 3-OH-C8-HSL (ELISA)

Cell LineTreatmentIL-6 Secretion (pg/mL)TNF-α Secretion (pg/mL)
Macrophages (e.g., RAW 264.7)Control< 50< 50
LPS (100 ng/mL)~1500~2000
LPS + 3-OH-C8-HSL (50 µM)~1000~1200
3-OH-C8-HSL (50 µM)~200~300

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon exposure to 3-OH-C8-HSL using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • Mammalian cell line of interest (e.g., RAW 264.7 macrophages, Caco-2 intestinal epithelial cells)

  • Complete cell culture medium

  • This compound (3-OH-C8-HSL)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of 3-OH-C8-HSL in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of 3-OH-C8-HSL (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve 3-OH-C8-HSL, typically DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Protocol 2: Detection of Apoptosis by Western Blotting for Cleaved Caspase-3

This protocol describes the detection of apoptosis by analyzing the cleavage of caspase-3, a key executioner caspase, using Western blotting.

Materials:

  • Mammalian cell line of interest

  • 6-well plates

  • 3-OH-C8-HSL

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of 3-OH-C8-HSL for a specified time (e.g., 12, 24 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the fold increase in cleaved caspase-3 relative to the control.

Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol details the measurement of secreted pro-inflammatory cytokines, such as IL-6 and TNF-α, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Mammalian cell line of interest (e.g., RAW 264.7 macrophages)

  • 24-well plates

  • 3-OH-C8-HSL

  • Lipopolysaccharide (LPS) (as a positive control for inflammation)

  • ELISA kits for IL-6 and TNF-α

  • Microplate reader

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with 3-OH-C8-HSL for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include appropriate controls: untreated cells, cells treated with 3-OH-C8-HSL alone, and cells treated with LPS alone.

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the concentration of each cytokine based on the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_pathway Putative Signaling Pathway of 3-OH-C8-HSL in Macrophages AHL 3-OH-C8-HSL Receptor Putative Receptor (e.g., PPARγ) AHL->Receptor Mitochondria Mitochondria AHL->Mitochondria Direct or Indirect Effect NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway Inhibition Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB_pathway->Cytokines Decreased Production Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Putative signaling pathways of 3-OH-C8-HSL in mammalian cells.

G cluster_workflow Experimental Workflow for 3-OH-C8-HSL Effects cluster_assays Assays start Start cell_culture Cell Seeding (e.g., Macrophages) start->cell_culture treatment Treatment with 3-OH-C8-HSL cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Western Blot for Cleaved Caspase-3) treatment->apoptosis cytokines Cytokine Quantification (ELISA for IL-6, TNF-α) treatment->cytokines analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis cytokines->analysis end End analysis->end

Caption: General experimental workflow for assessing 3-OH-C8-HSL effects.

References

Troubleshooting & Optimization

Technical Support Center: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 3-OH-C8-HSL degradation in aqueous solutions?

A1: The primary cause of non-enzymatic degradation is pH-dependent lactonolysis, which involves the hydrolysis and opening of the homoserine lactone ring. This process is significantly accelerated by alkaline pH conditions.[1] At neutral or acidic pH, 3-OH-C8-HSL is more stable.

Q2: How should I store 3-OH-C8-HSL for long-term and short-term use?

A2: For long-term storage, solid 3-OH-C8-HSL should be stored at -20°C, where it can be stable for at least two years.[2][3] For short-term use, it is recommended to prepare a stock solution in an anhydrous organic solvent such as DMSO or ethyl acetate and store it at -20°C or -80°C. Aqueous solutions should be prepared fresh for each experiment and are not recommended for storage for more than one day.[4]

Q3: Can I dissolve 3-OH-C8-HSL directly in my aqueous experimental buffer?

A3: While it is possible, it is not recommended due to the low solubility of 3-OH-C8-HSL in aqueous buffers. The preferred method is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice to the final desired concentration.[4]

Q4: Are there any solvents I should avoid when working with 3-OH-C8-HSL?

A4: Yes, it is advisable to avoid using ethanol and other primary alcohols as solvents, as they have been shown to open the lactone ring, leading to the inactivation of the molecule.[4]

Q5: What are the main factors that influence the stability of 3-OH-C8-HSL during my experiments?

A5: The main factors are pH, temperature, and the presence of enzymes. Alkaline pH and elevated temperatures increase the rate of lactonolysis.[1] Additionally, if your experimental system (e.g., cell culture) contains lactonases or acylases, these enzymes can enzymatically degrade the 3-OH-C8-HSL.[5]

Troubleshooting Guides

Problem 1: Inconsistent or no biological activity of 3-OH-C8-HSL in my assay.
Possible Cause Troubleshooting Step
Degradation of 3-OH-C8-HSL in stock solution. Prepare a fresh stock solution from solid compound. Ensure the organic solvent used is anhydrous.
Degradation in aqueous experimental medium. Prepare the aqueous solution of 3-OH-C8-HSL immediately before use. Check and buffer the pH of your medium to be neutral or slightly acidic if the experiment allows.
Incorrect concentration. Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometer or other analytical method.
Enzymatic degradation in the experimental system. If you suspect enzymatic degradation, consider using a cell-free system or purified components if possible. You can also test for degradation by incubating 3-OH-C8-HSL with your experimental medium (without cells) and then testing its activity.
Problem 2: Low or no detection of 3-OH-C8-HSL using LC-MS/MS.
Possible Cause Troubleshooting Step
Degradation during sample preparation. Keep samples on ice and minimize the time between sample collection and analysis. Ensure the pH of the sample is not alkaline.
Poor extraction from the sample matrix. Optimize your extraction protocol. Liquid-liquid extraction with ethyl acetate is a common method for AHLs. Ensure the pH is adjusted to be slightly acidic before extraction to ensure the lactone ring is closed.
Instrumental issues. Run a standard of 3-OH-C8-HSL to confirm the instrument is functioning correctly and that you are monitoring the correct mass transitions.
Low concentration in the sample. Concentrate your sample before analysis. Ensure your experimental conditions are optimal for the production or stability of 3-OH-C8-HSL.

Data on Stability of C8 Acyl-Homoserine Lactones

Table 1: Influence of pH and Temperature on the Rate of Lactonolysis of various AHLs

This data is based on the reduction of pH in aqueous solutions over time and provides a relative comparison of stability.

AHLRelative Rate of Hydrolysis at 22°CRelative Rate of Hydrolysis at 37°C
C4-HSL 1.002.50
3-oxo-C6-HSL 0.802.00
C6-HSL 0.601.50
C8-HSL 0.451.20

(Data adapted from Yates et al., 2002)[1]

Table 2: Degradation Rate Constant for C8-HSL

CompoundDegradation Rate ConstantConditions
C8-HSL 0.53 /hourIn vitro, based on hydrolysis rate

(Data from Pai A, You L, 2009)[6]

Experimental Protocols

Protocol 1: Preparation of 3-OH-C8-HSL Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of solid 3-OH-C8-HSL in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Quantification of 3-OH-C8-HSL using a Chromobacterium violaceum CV026 Bioassay

This bioassay is based on the induction of violacein pigment production in the reporter strain C. violaceum CV026 in the presence of short-chain AHLs.

  • Materials:

    • Chromobacterium violaceum CV026

    • Luria-Bertani (LB) agar plates

    • LB broth

    • 3-OH-C8-HSL standards of known concentrations

    • Experimental samples to be tested

    • Sterile paper discs or a cork borer to create wells in the agar

  • Procedure:

    • Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C.

    • Spread-plate a lawn of the overnight culture onto LB agar plates.

    • Aseptically place sterile paper discs onto the surface of the agar or create wells using a sterile cork borer.

    • Pipette a known volume (e.g., 10 µL) of your 3-OH-C8-HSL standards and experimental samples onto the paper discs or into the wells.

    • Incubate the plates at 30°C for 24-48 hours.

    • Observe the plates for the appearance of a purple ring around the discs or wells. The diameter of the purple zone is proportional to the concentration of 3-OH-C8-HSL.

    • Create a standard curve by plotting the diameter of the violacein zones against the known concentrations of the 3-OH-C8-HSL standards.

    • Use the standard curve to estimate the concentration of 3-OH-C8-HSL in your experimental samples.

Protocol 3: Quantification of 3-OH-C8-HSL using LC-MS/MS
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of your sample (e.g., bacterial culture supernatant), add an internal standard if available.

    • Acidify the sample to approximately pH 3-4 with a suitable acid (e.g., formic acid). This ensures the lactone ring is in its closed, more nonpolar form.

    • Add an equal volume of ethyl acetate.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper organic phase (ethyl acetate) to a new tube.

    • Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.

    • Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/water).[7]

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 3-OH-C8-HSL will be its [M+H]⁺ ion (m/z 244.1). A common product ion for AHLs is the homoserine lactone backbone fragment (m/z 102.1).[7]

    • Quantification: Create a standard curve using known concentrations of 3-OH-C8-HSL prepared in a similar matrix as the samples. Plot the peak area ratio of the analyte to the internal standard (if used) against the concentration. Determine the concentration of 3-OH-C8-HSL in the unknown samples by interpolating from the standard curve.[8][9]

Visual Guides

Degradation Pathway of 3-OH-C8-HSL A N-(3-Hydroxyoctanoyl)- DL-homoserine lactone (Active form) B N-(3-Hydroxyoctanoyl)- DL-homoserine (Inactive open-ring form) A->B Lactonolysis (High pH, High Temp) B->A Recyclization (Low pH)

Caption: Chemical equilibrium of 3-OH-C8-HSL lactonolysis.

General Experimental Workflow for 3-OH-C8-HSL A Prepare fresh stock solution in anhydrous DMSO B Dilute stock solution in experimental buffer immediately before use A->B C Perform experiment (e.g., cell culture incubation) B->C D Sample collection C->D E Sample preparation (e.g., extraction) D->E F Quantification (Bioassay or LC-MS/MS) E->F

Caption: Recommended workflow for using 3-OH-C8-HSL.

Troubleshooting Inconsistent Results Start Inconsistent or no activity CheckStock Is stock solution fresh? Start->CheckStock CheckpH Is experimental pH neutral/acidic? CheckStock->CheckpH Yes Solution1 Prepare fresh stock CheckStock->Solution1 No CheckConc Are concentrations correct? CheckpH->CheckConc Yes Solution2 Buffer pH of medium CheckpH->Solution2 No CheckEnzyme Possibility of enzymatic degradation? CheckConc->CheckEnzyme Yes Solution3 Recalculate dilutions CheckConc->Solution3 No Solution4 Use cell-free system or test for degradation CheckEnzyme->Solution4 Yes

Caption: Decision tree for troubleshooting experiments.

References

Technical Support Center: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with N-(3-Hydroxyoctanoyl)-DL-homoserine lactone, with a specific focus on its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-OH-C8-HSL)?

A1: this compound (also known as 3-OH-C8-HSL or OH-C8-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1][2] It is a small, diffusible molecule used by various Gram-negative bacteria in a process called quorum sensing to regulate gene expression in response to population density.[1][3][4] This regulation affects various bacterial behaviors, including biofilm formation and virulence factor production.[1][4]

Q2: What are the general chemical properties of 3-OH-C8-HSL?

A2: The key chemical properties are summarized in the table below.

PropertyValueReference
Synonyms OH-C8-HSL, 3-Hydroxy-C8-HSL[1][2]
Molecular Formula C12H21NO4[3][5]
Molecular Weight 243.30 g/mol [3][5]
Appearance White to off-white crystalline solid/powder[1][3]

Q3: How should 3-OH-C8-HSL be stored?

A3: For long-term stability, 3-OH-C8-HSL should be stored as a solid at -20°C, protected from light and moisture.[1][2] Under these conditions, it is stable for at least two to four years.[1][2][3] It is highly recommended to avoid storing 3-OH-C8-HSL in aqueous solutions for more than one day due to potential degradation.[6][7]

Q4: Why is 3-OH-C8-HSL difficult to dissolve in water or aqueous buffers?

A4: 3-OH-C8-HSL is sparingly soluble in aqueous solutions due to its hydrophobic N-octanoyl acyl side chain.[7] While the homoserine lactone ring and the 3-hydroxy group add some polarity, the eight-carbon chain significantly limits its solubility in water. Direct dissolution in buffers like PBS often results in precipitation or incomplete solubilization.[8]

Q5: What factors affect the stability of 3-OH-C8-HSL in my experimental media?

A5: The primary factor affecting stability is the pH-dependent hydrolysis (lactonolysis) of the homoserine lactone ring.[9][10] This process is accelerated by:

  • Alkaline pH: The rate of ring opening increases as the pH rises.[9][10]

  • Elevated Temperature: Higher temperatures (e.g., 37°C) increase the rate of hydrolysis compared to room temperature (22°C).[9][10]

The molecule is more stable at acidic pH. The hydrolysis can be reversed by acidifying the medium.[9][10]

Troubleshooting Guide

Problem: My 3-OH-C8-HSL powder is not dissolving in my culture medium/buffer.

  • Cause: Direct addition of solid 3-OH-C8-HSL to aqueous solutions is inefficient due to its low water solubility.[7]

  • Solution: You must first prepare a concentrated stock solution in a suitable organic solvent. The recommended method is to dissolve the compound in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and then dilute this stock solution into your aqueous medium to the final desired concentration.[7][11]

Problem: After adding my DMSO stock solution to the buffer, the solution turned cloudy or a precipitate formed.

  • Cause 1: The final concentration of 3-OH-C8-HSL exceeds its solubility limit in the aqueous medium, even with the presence of a co-solvent like DMSO. The related N-octanoyl-L-homoserine lactone (C8-HSL) has a solubility of only approximately 0.3 mg/ml in a 1:2 DMSO:PBS (pH 7.2) solution.[7]

  • Solution 1:

    • Ensure your final desired concentration is within the known solubility limits.

    • When diluting the stock, add the stock solution to the buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

    • If possible, perform a serial dilution rather than a single large dilution.

  • Cause 2: The residual amount of the organic solvent is too high, causing precipitation or affecting the biological system.

  • Solution 2: Keep the final concentration of the organic solvent (e.g., DMSO) to a minimum, typically below 0.5% or 1%, as higher concentrations can have physiological effects on cells.[6]

Problem: I am seeing inconsistent or no biological activity in my experiments.

  • Cause 1: The 3-OH-C8-HSL may have degraded. Aqueous working solutions are not stable for long periods, especially at physiological pH (~7.4) and temperature (37°C).[6][7][9][10]

  • Solution 1: Always prepare fresh working solutions immediately before each experiment from a frozen, concentrated organic stock. Do not store or reuse aqueous dilutions.[6][7]

  • Cause 2: The stock solution was prepared in an inappropriate solvent. Ethanol and other primary alcohols are not recommended because they have been shown to open the lactone ring, inactivating the molecule.[6][7][11]

  • Solution 2: Use only recommended solvents like high-purity DMSO or DMF for preparing stock solutions.[3][11][12]

Data Presentation: Solubility

The table below summarizes the solubility of 3-OH-C8-HSL and related compounds in various solvents.

CompoundSolventApproximate SolubilityReference
N-3-hydroxyoctanoyl-L-Homoserine lactoneDMF, DMSO30 mg/mL[3]
N-3-hydroxydecanoyl-L-Homoserine lactoneDMF, DMSO20 mg/mL[12]
N-octanoyl-L-homoserine lactone (C8-HSL)DMF, DMSO20 mg/mL[7]
N-octanoyl-L-homoserine lactone (C8-HSL)1:2 DMSO:PBS (pH 7.2)0.3 mg/mL[7]
N-hexanoyl-L-homoserine lactone (C6-HSL)DMF, DMSO30 mg/mL[6]
N-hexanoyl-L-homoserine lactone (C6-HSL)PBS (pH 7.2)10 mg/mL[6]
N-3-oxo-octanoyl-L-Homoserine lactoneDMF, DMSO30 mg/mL[11]

Note: The DL-homoserine lactone form is expected to have similar solubility properties to the L-form.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (10 mg/mL)

  • Materials:

    • This compound (solid)

    • High-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of 3-OH-C8-HSL solid in a sterile vial. For example, weigh 10 mg.

    • Add the appropriate volume of DMSO to achieve the target concentration. For 10 mg of solid, add 1 mL of DMSO to make a 10 mg/mL stock solution.

    • Vortex the vial thoroughly until the solid is completely dissolved. Gentle warming to 37°C can assist dissolution, but avoid overheating.[13]

    • Dispense the stock solution into smaller, single-use aliquots in sterile amber vials to avoid repeated freeze-thaw cycles and exposure to light.

    • Store the aliquots at -20°C for long-term use.[1][2]

Protocol 2: Preparation of an Aqueous Working Solution

  • Materials:

    • Concentrated stock solution of 3-OH-C8-HSL in DMSO

    • Sterile aqueous buffer or culture medium (e.g., PBS, LB broth, DMEM)

  • Procedure:

    • Thaw one aliquot of the concentrated stock solution at room temperature.

    • Calculate the volume of stock solution needed to achieve the final desired concentration in your experiment. Important: Ensure the final volume of DMSO in the working solution is minimal (ideally ≤0.5%).

    • Add the calculated volume of the stock solution dropwise to the aqueous medium while the medium is being vortexed or stirred vigorously. This ensures rapid mixing and minimizes the risk of precipitation.

    • Use the freshly prepared working solution immediately for your experiment. Do not store it.[7]

Visualizations

Workflow_Solution_Preparation Workflow for Preparing 3-OH-C8-HSL Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Use Immediately) weigh 1. Weigh solid 3-OH-C8-HSL add_dmso 2. Add high-purity DMSO weigh->add_dmso vortex 3. Vortex until dissolved add_dmso->vortex aliquot 4. Aliquot into amber vials vortex->aliquot store 5. Store at -20°C aliquot->store thaw A. Thaw one stock aliquot store->thaw For Experiment dilute B. Dilute into aqueous medium with vortexing thaw->dilute use C. Use in experiment dilute->use

Caption: Experimental workflow for preparing 3-OH-C8-HSL solutions.

Stability_Factors Factors Affecting 3-OH-C8-HSL Stability in Aqueous Media stability 3-OH-C8-HSL (Active Lactone Form) hydrolyzed Inactive (Open Ring Form) stability->hydrolyzed Lactonolysis (Degradation) hydrolyzed->stability Lactonization (Reversible) ph High pH (Alkaline) ph->stability temp High Temperature (e.g., 37°C) temp->stability acid Low pH (Acidic) acid->hydrolyzed Quorum_Sensing_Pathway Simplified Bacterial Quorum Sensing Pathway cluster_cell Bacterial Cell luxI AHL Synthase (e.g., LuxI) ahl_in 3-OH-C8-HSL (Intracellular) luxI->ahl_in Synthesis luxR Transcriptional Regulator (e.g., LuxR) complex AHL-Regulator Complex luxR->complex dna Target DNA (lux box) complex->dna Binds to DNA gene_exp Target Gene Expression dna->gene_exp Regulates ahl_out 3-OH-C8-HSL (Extracellular) ahl_out->ahl_in Diffusion ahl_in->luxR ahl_in->complex Binding & Activation ahl_in->ahl_out Diffusion (High Cell Density)

References

Technical Support Center: Optimizing N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL).

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-OH-C8-HSL) and what is its primary function in bacteria?

A1: this compound is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1] It is utilized by various Gram-negative bacteria in a process called quorum sensing.[2] This system allows bacteria to monitor their population density and coordinate gene expression, leading to collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.[2]

Q2: What is the optimal solvent and storage condition for 3-OH-C8-HSL?

A2: 3-OH-C8-HSL is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at a concentration of approximately 30 mg/mL. It is not recommended to use ethanol or other primary alcohols as they can cause the lactone ring to open.[3] For long-term storage, it should be kept at -20°C, where it is stable for at least two years.[1]

Q3: How stable is 3-OH-C8-HSL in aqueous solutions and culture media?

A3: The stability of 3-OH-C8-HSL in aqueous solutions is dependent on pH and temperature. The lactone ring is susceptible to hydrolysis (lactonolysis), particularly at alkaline pH.[1][2] Longer acyl chains on AHLs generally increase their stability.[1][2] It is advisable to prepare fresh aqueous solutions for each experiment and avoid storing them for more than one day.[4]

Q4: What are the typical concentration ranges of 3-OH-C8-HSL used in bioassays?

A4: The effective concentration of 3-OH-C8-HSL can vary significantly depending on the bacterial species, the specific bioassay, and the desired effect. Generally, concentrations in the nanomolar to micromolar range are effective. For instance, in biofilm assays with related AHLs, concentrations from 10 µM to 200 µM have been used.[5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of 3-OH-C8-HSL in the bioassay. Degradation of the compound: The lactone ring may have been hydrolyzed due to improper storage or handling (e.g., use of ethanol as a solvent, high pH of the medium).Prepare a fresh stock solution in DMSO or DMF. Ensure the pH of your experimental medium is not highly alkaline. Prepare working solutions fresh before each experiment.[3][4]
Incorrect concentration: The concentration used may be too low to elicit a response.Perform a dose-response curve with a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration.
Resistant bacterial strain: The bacterial strain being tested may not respond to 3-OH-C8-HSL or may possess enzymes that degrade it.Verify from the literature if your bacterial strain is known to respond to 3-OH-C8-HSL. Consider using a positive control strain known to be responsive.
Inconsistent or variable results between experiments. Inconsistent stock solution preparation: Variations in weighing the compound or dissolving it can lead to different final concentrations.Prepare a larger volume of the stock solution to be used across multiple experiments to ensure consistency. Aliquot and store at -20°C.
Precipitation of 3-OH-C8-HSL: The compound may precipitate out of the aqueous medium, especially at higher concentrations.When diluting the DMSO stock into an aqueous buffer, ensure rapid mixing. Do not exceed the solubility limit in the final medium. A final DMSO concentration of 0.1-1% is generally well-tolerated by most bacterial cultures.
Unexpected results or off-target effects. Purity of the compound: Impurities in the 3-OH-C8-HSL preparation could be causing the unexpected effects.Ensure you are using a high-purity grade of 3-OH-C8-HSL. Check the certificate of analysis from the supplier.
Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the 3-OH-C8-HSL may be too high for the bacteria.Run a solvent control experiment with the same concentration of the solvent used in your experimental samples to assess its effect on your bioassay. Keep the final solvent concentration as low as possible.

Quantitative Data Summary

Table 1: Solubility and Stability of this compound

Parameter Value Reference
Molecular Weight 243.3 g/mol [3]
Solubility in DMSO/DMF ~30 mg/mL[3]
Recommended Storage Temperature -20°C[1]
Long-term Stability (at -20°C) ≥ 2 years[1]
Aqueous Solution Stability Prone to pH and temperature-dependent lactonolysis.[1][2]

Table 2: Exemplary Concentrations of Related AHLs in Bioassays

AHL Compound Bioassay Organism Concentration Range Reference
C8-HSLBiofilm FormationPseudoalteromonas galatheae50 µM - 200 µM[6]
L-HSL (synthetic AHL)Biofilm InhibitionPseudomonas aeruginosa10 µM, 100 µM, 200 µM[5]
3-oxo-C8-HSLBiofilm InhibitionPseudomonas aeruginosa> 10⁻⁷ g/L (~0.4 µM)[7]
3-oxo-C8-HSLPlant Resistance PrimingArabidopsis10 µM[8]

Experimental Protocols

Protocol 1: Preparation of 3-OH-C8-HSL Stock and Working Solutions

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the mass of 3-OH-C8-HSL needed for your desired stock concentration and volume (Molecular Weight = 243.3 g/mol ).

    • Under sterile conditions, weigh the calculated amount of 3-OH-C8-HSL and place it in a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution in your desired sterile culture medium to the final experimental concentrations. For example, to make a 100 µM working solution, you would perform a 1:100 dilution of the 10 mM stock.

    • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and consistent across all experimental and control groups.

    • Prepare fresh working solutions for each experiment.

Protocol 2: 96-Well Plate Biofilm Formation Assay

Materials:

  • Overnight culture of the bacterial strain of interest

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile culture medium

  • 3-OH-C8-HSL working solutions

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Plate reader

Procedure:

  • Inoculum Preparation:

    • Grow the bacterial strain overnight in the appropriate liquid medium.

    • Dilute the overnight culture in fresh medium to a starting OD₆₀₀ of approximately 0.05.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.

    • Add 100 µL of the 3-OH-C8-HSL working solutions to the corresponding wells to achieve the final desired concentrations.

    • Include a positive control (if available), a negative control (bacteria with medium and solvent only), and a sterile medium control (no bacteria).

  • Incubation:

    • Cover the plate and incubate statically at the optimal growth temperature for your bacterial strain for 24-48 hours.

  • Biofilm Staining and Quantification:

    • Carefully discard the liquid medium from the wells.

    • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) or distilled water to remove planktonic cells.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells three times with distilled water.

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 590 nm using a plate reader.

Visualizations

Quorum_Sensing_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL 3-OH-C8-HSL LuxR LuxR-type Receptor AHL->LuxR Binding LuxI LuxI-type Synthase LuxI->AHL Diffusion AHL_bound 3-OH-C8-HSL-LuxR Complex LuxR->AHL_bound DNA Promoter DNA AHL_bound->DNA Activation Genes Target Genes (e.g., biofilm, virulence) DNA->Genes Transcription Precursors Metabolic Precursors Precursors->LuxI Synthesis

Caption: Generalized Quorum Sensing Signaling Pathway.

Biofilm_Assay_Workflow A Prepare Bacterial Inoculum (OD600 ~ 0.05) B Add Inoculum and 3-OH-C8-HSL to 96-well Plate A->B C Static Incubation (24-48 hours) B->C D Wash to Remove Planktonic Cells C->D E Stain with 0.1% Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilize Stain with 30% Acetic Acid F->G H Measure Absorbance at 590 nm G->H

Caption: Workflow for a 96-well plate biofilm assay.

Troubleshooting_Logic Start Experiment Start: No/Inconsistent Results Check_Stock Check Stock Solution: Freshly prepared in DMSO/DMF? Start->Check_Stock Remake_Stock Action: Prepare fresh stock solution. Check_Stock->Remake_Stock No Check_Conc Check Concentration: Dose-response performed? Check_Stock->Check_Conc Yes Remake_Stock->Check_Conc Run_Dose_Response Action: Perform dose-response experiment. Check_Conc->Run_Dose_Response No Check_Controls Check Controls: Solvent/Strain controls included? Check_Conc->Check_Controls Yes Run_Dose_Response->Check_Controls Run_Controls Action: Include appropriate positive and negative controls. Check_Controls->Run_Controls No Success Problem Resolved Check_Controls->Success Yes Run_Controls->Success

Caption: A logical troubleshooting workflow.

References

troubleshooting inconsistent results with N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL).

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, helping you identify and resolve sources of inconsistent results.

Question: Why am I observing high variability or a complete loss of activity in my experimental replicates?

Answer: Inconsistent activity is often linked to the stability and handling of the compound. N-acyl homoserine lactones (AHLs) can be susceptible to degradation under certain conditions.

  • Improper Storage: The compound is stable for at least 2-4 years when stored correctly at -20°C.[1][2][3] Storing it at higher temperatures, even for short periods (+4°C), can lead to gradual degradation.[1][2] Ensure the compound is protected from light and moisture.[1][2]

  • Stock Solution Stability: The stability of 3-OH-C8-HSL in solution depends on the solvent and pH. The lactone ring is susceptible to hydrolysis, especially at alkaline pH. It is recommended to prepare fresh stock solutions in an appropriate solvent like DMSO, DMF, or acetonitrile and use them promptly.[1][2] For storage, aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.

  • Experimental Conditions: Ensure that the pH of your culture medium is stable throughout the experiment, as a significant increase in pH can degrade the molecule and lead to loss of activity.

Question: Why is my 3-OH-C8-HSL failing to induce the expected phenotype (e.g., biofilm formation, gene expression)?

Answer: If the compound appears inactive, consider the following factors related to the experimental setup and the compound itself.

  • Cellular Target Specificity: 3-OH-C8-HSL is a signaling molecule that interacts with specific LuxR-type transcriptional regulators.[4][5] The bacterial species or strain you are using may not possess a receptor that recognizes this specific AHL. The response to different AHLs is highly specific; for example, some systems respond to N-hexanoyl-HSL (C6-HSL) while others are more sensitive to longer-chain AHLs.[6][7]

  • Concentration Range: The activity of AHLs is dose-dependent.[8] Ensure you are using a concentration range appropriate for your specific system. If the concentration is too low, it may not be sufficient to trigger a response. Conversely, excessively high concentrations can sometimes lead to off-target effects or inhibition.

  • Isomeric Mixture: The product is a DL-homoserine lactone, a racemic mixture. Biological systems often exhibit stereospecificity, with the L-isomer typically being the naturally produced, active form.[6][9] The presence of the D-isomer may require using a higher overall concentration to achieve the desired effect of the active L-isomer.

  • Quorum Quenching: Your experimental system or bacterial strain may produce enzymes, such as lactonases or acylases, that actively degrade AHLs.[5] This "quorum quenching" can neutralize the added compound before it can elicit a response.

Frequently Asked Questions (FAQs)

What is this compound? this compound (also known as 3-OH-C8-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1][10] These molecules are crucial for quorum sensing in Gram-negative bacteria, a process that allows bacteria to communicate and coordinate gene expression in response to population density.[4][5][9] This regulation affects various processes, including biofilm formation, virulence factor production, and motility.[1][9][11]

What are the optimal storage and handling conditions for 3-OH-C8-HSL? To ensure the long-term stability and integrity of the compound, please adhere to the following storage guidelines.

Condition Temperature Duration Notes
Long-Term Storage -20°C≥ 2 yearsStore as a dry powder.[1][2][10]
Short-Term Storage +4°CLimitedRecommended for brief periods only.[1][2]
Handling Advice N/AN/AProtect from light and moisture.[1][2]
Shipping Ambient TemperatureN/AShipped as a stable powder.[1][2]

What solvents can be used to dissolve 3-OH-C8-HSL? The compound is soluble in several organic solvents.

Solvent Notes
Dimethylformamide (DMF)Recommended for preparing stock solutions.[1][2]
Dimethyl sulfoxide (DMSO)Recommended for preparing stock solutions.[1]
AcetonitrileRecommended for preparing stock solutions and for analysis.[1][2][11]

What is the primary mechanism of action for 3-OH-C8-HSL? As a quorum sensing molecule, 3-OH-C8-HSL diffuses across the bacterial cell membrane.[5] At a sufficiently high concentration (indicating high cell density), it binds to and activates a cognate cytoplasmic receptor protein, typically a LuxR-type transcriptional regulator.[4][5] This activated complex then binds to specific DNA sequences, modulating the expression of target genes that control collective behaviors.[5]

Experimental Protocols & Methodologies

General Protocol for Biofilm Induction/Inhibition Assay

  • Preparation of Stock Solution: Aseptically prepare a high-concentration stock solution (e.g., 10-100 mM) of 3-OH-C8-HSL in sterile DMSO or DMF.

  • Working Dilutions: Serially dilute the stock solution in the desired sterile bacterial growth medium to achieve the final working concentrations for your experiment. Include a solvent-only control to account for any effects of the solvent on bacterial growth or biofilm formation.

  • Inoculation: In a multi-well plate, add the bacterial culture (adjusted to a specific optical density, e.g., OD₆₀₀ of 0.1) to the wells containing the different concentrations of 3-OH-C8-HSL and the solvent control.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, static or shaking) for the required period (e.g., 24-72 hours) to allow for biofilm formation.

  • Quantification:

    • Remove the planktonic (free-floating) cells by gently washing the wells with a buffer like PBS.

    • Stain the remaining adherent biofilm with a dye such as crystal violet.

    • After another washing step, solubilize the bound dye with a solvent like ethanol or acetic acid.

    • Measure the absorbance of the solubilized dye using a plate reader. The absorbance is proportional to the amount of biofilm.

Analytical Method for Detection and Confirmation

The presence of 3-OH-C8-HSL in experimental samples (like bacterial culture supernatants) can be confirmed using analytical techniques.

  • Extraction: Extract the AHLs from cell-free culture supernatant using a solvent like ethyl acetate.[11][12]

  • Analysis: Concentrate the extract and analyze it using methods like Thin-Layer Chromatography (TLC) with a biosensor overlay or, for more precise identification and quantification, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[11][12][13] The mass spectra for 3-OH-C8-HSL will show characteristic peaks, such as the protonated molecule [M+H]⁺ at m/z 244 and fragment ions corresponding to the lactone ring at m/z 102.[11]

Visualizations

QuorumSensingPathway Quorum Sensing Signaling Pathway cluster_cell Bacterial Cell cluster_env Environment LuxI LuxI-type Synthase AHL 3-OH-C8-HSL LuxI->AHL Synthesis Precursors S-adenosylmethionine + Acyl-ACP Precursors->LuxI LuxR LuxR-type Receptor AHL->LuxR AHL_out 3-OH-C8-HSL AHL->AHL_out Diffusion (Low Cell Density) Complex LuxR-AHL Complex LuxR->Complex DNA DNA Target Genes Complex->DNA Binds Response Phenotypic Response (e.g., Biofilm, Virulence) DNA->Response Regulates Gene Expression AHL_out->AHL Diffusion (High Cell Density)

Caption: Generalized N-Acyl Homoserine Lactone quorum sensing pathway.

ExperimentalWorkflow General Experimental Workflow start Start prep_stock Prepare 3-OH-C8-HSL Stock Solution (e.g., in DMSO) start->prep_stock prep_working Create Serial Dilutions in Growth Medium prep_stock->prep_working prep_controls Prepare Vehicle Control (Medium + Solvent) prep_stock->prep_controls inoculate Inoculate with Bacterial Culture prep_working->inoculate prep_controls->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate measure Measure Endpoint (e.g., Biofilm Staining, Gene Expression, Luminescence) incubate->measure analyze Analyze and Compare Data (Treatment vs. Control) measure->analyze end End analyze->end

Caption: Workflow for a typical in vitro experiment.

TroubleshootingFlowchart Troubleshooting Logic for Inconsistent Results cluster_compound cluster_setup cluster_system issue Inconsistent or Unexpected Results check_compound 1. Check Compound Integrity issue->check_compound Start Here check_setup 2. Verify Experimental Setup issue->check_setup check_system 3. Evaluate Biological System issue->check_system storage Stored at -20°C? Protected from light/moisture? concentration Concentration range correct? receptor Does strain have a receptor for 3-OH-C8-HSL? solution Stock solution fresh? Aliquoted? solubility Completely dissolved in solvent? controls Solvent/negative controls included? ph Medium pH stable? quenching Possibility of quenching enzymes? isomer Considered effect of DL mixture?

Caption: Decision tree for troubleshooting experimental issues.

References

Technical Support Center: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) Degradation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL).

Frequently Asked Questions (FAQs)

Q1: Why am I not observing the expected biological activity of my 3-OH-C8-HSL in my experiments?

A1: The lack of biological activity is often due to the degradation of the 3-OH-C8-HSL molecule. The stability of 3-OH-C8-HSL is highly dependent on the pH and temperature of your culture medium. The lactone ring of the molecule is susceptible to hydrolysis, which renders it inactive.[1][2]

Q2: What are the primary factors that influence the degradation rate of 3-OH-C8-HSL?

A2: The main factors are the pH and temperature of the culture medium. Higher pH (alkaline conditions) and elevated temperatures significantly increase the rate of hydrolytic degradation (lactonolysis) of the lactone ring.[1][2] The length of the N-acyl side chain also plays a role, with longer chains generally conferring greater stability.[1][2]

Q3: Can the type of culture medium I use affect the stability of 3-OH-C8-HSL?

A3: Yes, the composition of the culture medium can indirectly affect stability, primarily by influencing the pH. For example, in unbuffered Luria-Bertani (LB) medium, bacterial growth can lead to an increase in pH to 8.5 or higher, which will accelerate the degradation of 3-OH-C8-HSL.[1] Using a buffered medium, such as MOPS-buffered LB, can help maintain a stable pH and improve the longevity of the molecule in solution.[1]

Q4: Can my bacterial strain be degrading the 3-OH-C8-HSL?

A4: Yes, some bacterial species produce enzymes, such as AHL-lactonases and AHL-acylases, that can enzymatically degrade N-acyl homoserine lactones. If your experimental organism produces such enzymes, it could be actively inactivating the 3-OH-C8-HSL.

Q5: How can I store my 3-OH-C8-HSL stock solutions to ensure stability?

A5: For long-term storage, 3-OH-C8-HSL should be stored as a solid at -20°C. Stock solutions should be prepared in an appropriate organic solvent like DMSO or ethyl acetate and stored at -20°C. It is not recommended to store aqueous solutions for extended periods.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments. Degradation of 3-OH-C8-HSL due to pH shifts in the culture medium.Monitor the pH of your culture medium throughout the experiment. Use a buffered medium (e.g., MOPS, MES) to maintain a stable pH.
Loss of 3-OH-C8-HSL activity in late stationary phase cultures. The pH of the culture has likely become alkaline, leading to rapid hydrolysis of the lactone. In late stationary phase, the pH of LB medium can reach 8.5.[1]Add 3-OH-C8-HSL to cultures at an earlier growth phase. Alternatively, use a pH-buffered medium to prevent the rise in pH.[1] Consider harvesting and analyzing samples before the late stationary phase.
Complete lack of activity even at high concentrations. The 3-OH-C8-HSL may have been degraded by enzymes produced by the bacterial strain under investigation.Check the literature for evidence of AHL-degrading enzymes in your bacterial species. If suspected, you can test for enzymatic degradation by incubating 3-OH-C8-HSL with cell-free supernatant and monitoring its concentration over time.
Precipitation of 3-OH-C8-HSL in aqueous media. 3-OH-C8-HSL has limited solubility in aqueous solutions.First, dissolve the 3-OH-C8-HSL in a small amount of an organic solvent like DMSO before diluting it in your aqueous medium.

Quantitative Data Summary

Table 1: Relative Hydrolysis Rates of Various N-Acyl Homoserine Lactones at Different Temperatures

N-Acyl Homoserine LactoneRelative Rate of Hydrolysis at 22°CRelative Rate of Hydrolysis at 37°C
C4-HSL 130400
3-oxo-C6-HSL 70170
C6-HSL 40100
C8-HSL 3080

Data adapted from Yates, et al. (2002). Rates are relative and illustrate the increased stability with longer acyl chains and the destabilizing effect of a 3-oxo group. 3-OH-C8-HSL is expected to have a stability similar to or slightly greater than C8-HSL.

Table 2: Estimated Stability of 3-OH-C8-HSL in Sterile Culture Media

pHTemperatureExpected StabilityComments
< 6.04°CHighAt acidic pH and low temperatures, the lactone ring is relatively stable.
7.025°CModerateAt neutral pH and room temperature, gradual degradation will occur.
7.037°CModerate to LowIncreased temperature accelerates degradation.[1]
> 8.025°CLowAlkaline pH significantly increases the rate of lactonolysis.[1]
> 8.037°CVery LowThe combination of high pH and high temperature leads to rapid degradation.[1]

Experimental Protocols

Protocol 1: General Method for Assessing 3-OH-C8-HSL Stability in Sterile Culture Medium

  • Preparation: Prepare the desired sterile culture medium (e.g., LB, M9 minimal medium) and adjust the pH to the desired value. Dispense into sterile containers.

  • Spiking: Add a known concentration of 3-OH-C8-HSL to the medium.

  • Incubation: Incubate the samples at the desired temperature(s).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each sample.

  • Quenching (Optional but Recommended): Immediately acidify the collected samples to a pH of 2-3 with a strong acid (e.g., HCl) to halt further lactonolysis.[1]

  • Extraction: Extract the 3-OH-C8-HSL from the acidified samples using a solvent such as ethyl acetate.

  • Quantification: Analyze the concentration of the remaining 3-OH-C8-HSL in the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

Protocol 2: Using a Biosensor to Monitor 3-OH-C8-HSL Degradation

  • Preparation and Spiking: Prepare and spike the sterile medium with 3-OH-C8-HSL as described in Protocol 1.

  • Incubation and Sampling: Incubate and collect samples at various time points.

  • Biosensor Assay:

    • Use a bacterial biosensor strain that produces a reporter signal (e.g., light, color) in response to the specific AHL.

    • Add the collected samples to the biosensor culture.

    • Measure the reporter signal after a suitable incubation period.

  • Data Analysis: A decrease in the reporter signal over time corresponds to a decrease in the concentration of active 3-OH-C8-HSL.

Visual Guides

Factors_Affecting_AHL_Stability cluster_factors Degradation Factors AHL N-(3-Hydroxyoctanoyl)- DL-homoserine lactone (Active) Degraded_AHL Ring-Opened Product (Inactive) AHL->Degraded_AHL Lactonolysis pH High pH (Alkaline) pH->AHL Accelerates Temp High Temperature Temp->AHL Accelerates Enzymes AHL-degrading Enzymes Enzymes->AHL Catalyzes Degradation

Caption: Factors influencing the degradation of 3-OH-C8-HSL.

Experimental_Workflow start Start prep_media Prepare & Sterilize Culture Medium start->prep_media spike_ahl Spike with 3-OH-C8-HSL prep_media->spike_ahl incubate Incubate at Defined Temperature spike_ahl->incubate sampling Collect Samples Over Time incubate->sampling analysis Quantify Remaining 3-OH-C8-HSL (e.g., HPLC-MS/MS) sampling->analysis end End analysis->end

Caption: Workflow for determining 3-OH-C8-HSL degradation rate.

References

Technical Support Center: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) Signaling Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) and other N-acyl homoserine lactone (AHL) signaling assays.

Troubleshooting Guides

This section addresses common problems encountered during AHL signaling assays, providing potential causes and solutions.

Problem 1: Weak or No Signal (False Negatives)

Potential CauseRecommended Solution
Inactive Reagents Ensure AHLs, reporter strains, and substrates are stored correctly and have not expired. Prepare fresh solutions and reagents.
Low Reporter Strain Sensitivity Use a more sensitive reporter strain, such as an Agrobacterium tumefaciens strain overexpressing the TraR receptor.[1] Consider using a luminescent reporter system, which can be up to 10-fold more sensitive than colorimetric assays.[2][3]
AHL Degradation AHLs can be degraded at non-optimal pH and high temperatures.[4][5] Ensure the pH of your assay medium is stable and within the optimal range for your reporter system. Incubate at the recommended temperature for your specific reporter strain. The stability of AHLs is also dependent on the length of their acyl chain, with longer chains being more stable.[5]
Presence of Quorum Quenching (QQ) Enzymes Your sample may contain AHL-degrading enzymes like lactonases or acylases.[6][7] Consider heat-inactivating your sample before the assay, if compatible with your experimental design.
Inhibitory Compounds in Sample Natural extracts or synthetic compounds may contain inhibitors that interfere with the signaling pathway.[8] Perform control experiments with spiked AHLs in your sample matrix to check for inhibition.
Incorrect Assay Wavelength/Filter Verify that the correct excitation and emission wavelengths or colorimetric reading wavelength are set on your plate reader.

Problem 2: High Background Signal (False Positives)

Potential CauseRecommended Solution
Contamination Ensure aseptic techniques are used to prevent microbial contamination that may produce AHLs or interfering substances.
Media Autofluorescence/Autoluminescence Test your assay medium alone to determine its intrinsic background signal. Some complex media components can be autofluorescent. If possible, use a minimal medium.
Promoter Leakiness The reporter gene promoter in your biosensor may have some basal level of expression. Use a negative control with no added AHL to determine the baseline signal.
Cross-Talk Between Wells For luminescence assays, use opaque, white-walled microplates to minimize cross-talk between wells.[9] For fluorescence assays, black plates are recommended.[9]
Light Leakage Ensure the plate reader's chamber is light-tight.

Problem 3: High Variability Between Replicates

Potential CauseRecommended Solution
Pipetting Errors Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells to ensure consistency. Prepare a master mix of reagents to be added to all relevant wells.
Inconsistent Incubation Times/Temperatures Ensure all plates are incubated for the same duration and at a consistent temperature. Avoid temperature gradients across the incubator.
Edge Effects in Microplates Evaporation from wells on the edge of the plate can concentrate reagents and affect results. To mitigate this, avoid using the outer wells or fill them with sterile medium or water.
Cell Clumping Ensure bacterial cultures are well-suspended before aliquoting into assay plates.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interference in AHL signaling assays?

A1: Interference can be broadly categorized into:

  • Agonistic or Antagonistic Molecules: Compounds structurally similar to AHLs can either weakly activate the receptor (agonists) or bind to the receptor without activating it, thereby blocking the true signal (antagonists).[8]

  • Enzymatic Degradation (Quorum Quenching): Enzymes such as AHL lactonases and acylases can degrade the AHL signal molecules, preventing them from activating the reporter system.[4][6][7]

  • Inhibition of Reporter System: Some compounds can directly inhibit the reporter enzyme (e.g., luciferase, β-galactosidase) or interfere with the detection method (e.g., light absorption or quenching of a fluorescent signal).[8]

  • pH and Temperature Effects: Non-optimal pH and high temperatures can lead to the degradation of AHLs.[4][5]

Q2: How can I differentiate between true quorum sensing inhibition and general toxicity of my test compound?

A2: It is crucial to perform a bacterial growth inhibition assay in parallel with your signaling assay. A true quorum sensing inhibitor should reduce the reporter signal at concentrations that do not significantly inhibit the growth of the reporter strain.

Q3: My test compounds are dissolved in an organic solvent. Could this interfere with the assay?

A3: Yes, organic solvents can interfere with AHL signaling assays. Solvents like dimethylformamide (DMF) and dioxane have been shown to cause substrate inhibition and changes in protein conformation.[10] It is essential to include a solvent control in your experiments, using the same concentration of the solvent as in your test wells. The final concentration of the organic solvent should be kept as low as possible.

Q4: What are the best practices for designing a reliable AHL signaling assay?

A4:

  • Use appropriate controls: Always include positive controls (with a known concentration of 3-OH-C8-HSL or another relevant AHL), negative controls (no AHL), and solvent controls.

  • Characterize your reporter strain: Understand the specificity and sensitivity of your chosen reporter strain to different AHLs.

  • Optimize assay conditions: Determine the optimal incubation time, temperature, and cell density for your specific assay.

  • Validate your findings: Confirm positive "hits" from a primary screen with secondary assays, preferably using a different reporter system or a direct analytical method like LC-MS.

Quantitative Data Summary

Table 1: Detection Limits of Common AHL Reporter Assays

Assay TypeReporter SystemTypical Detection Limit for C8-HSLReference
ColorimetricA. tumefaciens with X-Gal~100 nM to 300 nM[2][3]
LuminescenceA. tumefaciens with Beta-Glo10-fold more sensitive than colorimetric[2][3]

Experimental Protocols

Protocol 1: Luminescence-Based AHL Reporter Assay using Agrobacterium tumefaciens

This protocol is adapted from a cell-free assay system which can also be used with whole cells.[2]

  • Prepare Reporter Strain: Culture Agrobacterium tumefaciens reporter strain (e.g., NTL4(pCF218)(pCF372)) overnight in a suitable medium with appropriate antibiotics.

  • Assay Setup:

    • In a 96-well opaque white plate, add 50 µL of your sample solution (containing the test compound or extract).

    • Add 50 µL of the reporter strain culture, diluted to an optimal optical density (e.g., OD600 of 0.1).

  • Incubation: Mix gently and incubate the plate at 30°C for 2-4 hours.

  • Luminescence Detection:

    • Add 100 µL of a suitable luciferase substrate (e.g., Beta-Glo).

    • Mix and incubate at 30°C for 1 hour.

    • Measure luminescence using a microplate luminometer.[2]

Protocol 2: Colorimetric (β-Galactosidase) AHL Reporter Assay using Agrobacterium tumefaciens

  • Prepare Reporter Strain: Culture the Agrobacterium tumefaciens reporter strain as described in Protocol 1.

  • Assay Setup:

    • In a 96-well clear plate, add 50 µL of your sample solution.

    • Add 50 µL of the diluted reporter strain culture.

  • Incubation: Mix and incubate at 30°C for 2-4 hours.

  • Colorimetric Reaction:

    • Add 1 µL of X-Gal solution (20 mg/mL).

    • Mix and incubate at 30°C for 1 hour, or until a blue color develops.

  • Measurement: Measure the absorbance at 635 nm using a microplate spectrophotometer.[2]

Visualizations

AHL_Signaling_Pathway AHL Signaling Pathway cluster_cell Bacterial Cell AHL N-acyl homoserine lactone (AHL) LuxR LuxR (Receptor Protein) AHL->LuxR binding LuxI LuxI (AHL Synthase) LuxI->AHL synthesis AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR DNA Target Gene Promoter AHL_LuxR->DNA binding Transcription Gene Transcription DNA->Transcription activation Response Quorum Sensing Response Transcription->Response

Caption: Generalized N-acyl homoserine lactone (AHL) signaling pathway.

Experimental_Workflow AHL Reporter Assay Workflow start Start prep_reporter Prepare Reporter Strain Culture start->prep_reporter prep_plate Prepare 96-well Plate (Samples, Controls) start->prep_plate add_reporter Add Reporter Strain to Wells prep_reporter->add_reporter prep_plate->add_reporter incubate Incubate add_reporter->incubate add_substrate Add Substrate (e.g., Luciferin, X-Gal) incubate->add_substrate measure Measure Signal (Luminescence/Absorbance) add_substrate->measure analyze Analyze Data measure->analyze

Caption: General experimental workflow for AHL reporter assays.

Interference_Logic Troubleshooting Logic for Signal Interference start Unexpected Result (e.g., No Signal) check_reagents Are reagents active? start->check_reagents check_conditions Are assay conditions (pH, temp) optimal? check_reagents->check_conditions Yes solution_reagents Prepare fresh reagents. check_reagents->solution_reagents No check_inhibition Is there inhibition? check_conditions->check_inhibition Yes solution_conditions Adjust pH/temperature. check_conditions->solution_conditions No solution_inhibition Run spiked controls to confirm inhibition. check_inhibition->solution_inhibition Yes no_issue Investigate other causes (e.g., reporter strain issue) check_inhibition->no_issue No

Caption: Decision tree for troubleshooting signal interference in AHL assays.

References

Technical Support Center: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL).

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-OH-C8-HSL)?

A1: this compound, also known as OH-C8-HSL, is a small, diffusible signaling molecule involved in quorum sensing, a process of bacterial cell-to-cell communication that regulates gene expression in response to population density.[1][2] This molecule is a type of N-acyl-homoserine lactone (AHL) and plays a role in various bacterial processes, including biofilm formation and virulence.[2]

Q2: What are the common methods for detecting 3-OH-C8-HSL?

A2: Common methods for the detection of 3-OH-C8-HSL and other AHLs include:

  • Whole-cell biosensors: These are genetically engineered bacteria that produce a measurable signal (e.g., light, color) in the presence of specific AHLs.[3][4][5]

  • Chromatography-based methods: Techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) coupled with mass spectrometry (MS) are used for separation and sensitive quantification.[6][7][8][9]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This immunological assay can provide quick and reliable quantitative detection of AHLs.[6]

  • Photoluminescence (PL)-based biosensors: These novel sensors utilize materials like functionalized zinc oxide nanoparticles to detect AHLs with high sensitivity.[10]

Q3: How can I improve the sensitivity of my 3-OH-C8-HSL detection experiments?

A3: To enhance detection sensitivity, consider the following strategies:

  • Optimize your extraction method: Efficient liquid-liquid extraction of spent bacterial culture media is crucial for concentrating the AHLs before analysis.[7]

  • Utilize highly sensitive biosensors: Some whole-cell biosensors, like Agrobacterium tumefaciens (pAHL-Ice), have detection limits in the picomolar range.[4]

  • Employ advanced analytical techniques: Non-targeted HPLC-MS/MS methods can offer high sensitivity and specificity, allowing for the detection of low nanomolar concentrations of AHLs.[7]

  • Use luminescent substrates: For biosensor assays that utilize enzymatic reporters like β-galactosidase, switching from a chromogenic substrate (e.g., X-Gal) to a luminescent one (e.g., Beta-Glo) can increase sensitivity by as much as tenfold.[3]

Q4: What are some commercially available sources for 3-OH-C8-HSL standards?

A4: Synthetic 3-OH-C8-HSL and related compounds for use as standards in experiments can be purchased from chemical suppliers such as Cayman Chemical and Chemodex.[1][2]

Quantitative Data Summary

For researchers selecting a detection method, the following table summarizes the reported detection limits for various AHLs, providing an indication of the sensitivity of different techniques.

Detection MethodAnalyteReported Detection LimitReference
Whole-Cell Biosensor (A. tumefaciens with lacZ)N-(3-oxooctanoyl)-l-HSL0.5 fmol[8]
Whole-Cell Biosensor (A. tumefaciens with inaZ)N-acyl homoserine lactones10⁻¹² M[4]
Cell-Free Assay with X-GalN-acyl homoserine lactones100-300 nM[3]
Cell-Free Assay with Beta-GloN-acyl homoserine lactones10-30 nM[3]
Non-Targeted LC-MS/MSN-acyl homoserine lactonesLow nanomolar range[7]
GC-MS3-oxoacyl homoserine lactonesS/N ratio >10:1 for 1 ng[9]
Photoluminescence BiosensorN-acyl homoserine lactones10-120 nM (linear range)[10]

Experimental Protocols

Protocol 1: General Workflow for Whole-Cell Biosensor Assay

This protocol outlines the general steps for using a whole-cell biosensor to detect 3-OH-C8-HSL.

  • Preparation of Biosensor Culture:

    • Inoculate the biosensor bacterial strain into an appropriate liquid medium.

    • Incubate the culture with shaking at the optimal temperature until it reaches the desired growth phase (e.g., mid-logarithmic phase).

  • Sample Preparation:

    • Centrifuge your bacterial culture of interest to pellet the cells.

    • Collect the supernatant, as AHLs are secreted into the medium.

    • Filter-sterilize the supernatant to remove any remaining bacteria.

  • Assay Setup:

    • In a multi-well plate, add a defined volume of the prepared biosensor culture to each well.

    • Add your filter-sterilized supernatant samples to the wells. Include positive controls (synthetic 3-OH-C8-HSL) and negative controls (sterile medium).

    • Incubate the plate under appropriate conditions for a sufficient period to allow for the induction of the reporter gene.

  • Signal Detection:

    • Measure the output signal (e.g., fluorescence, luminescence, or absorbance for colorimetric assays) using a plate reader.

  • Data Analysis:

    • Subtract the background signal from the negative control wells.

    • Quantify the concentration of 3-OH-C8-HSL in your samples by comparing the signal to a standard curve generated from the positive controls.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol provides a general guideline for extracting AHLs from bacterial culture supernatants for subsequent analysis by LC-MS/MS.[7]

  • Acidification:

    • Acidify the bacterial culture supernatant to a pH of approximately 3.0 using an appropriate acid (e.g., hydrochloric acid). This protonates the AHLs, making them more soluble in organic solvents.

  • Solvent Extraction:

    • Perform a liquid-liquid extraction by adding an equal volume of an organic solvent, such as ethyl acetate, to the acidified supernatant.

    • Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing.

    • Centrifuge the mixture to separate the aqueous and organic phases.

  • Collection and Evaporation:

    • Carefully collect the upper organic layer containing the AHLs.

    • Repeat the extraction process on the aqueous layer at least one more time to maximize the recovery of AHLs, pooling the organic layers.

    • Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile or methanol) compatible with your LC-MS/MS system.

  • Analysis:

    • The reconstituted sample is now ready for injection into the LC-MS/MS system for separation and detection.

Visualizations

QuorumSensingPathway Simplified Quorum Sensing Signaling Pathway cluster_bacterium Bacterial Cell LuxI LuxI-type Synthase AHL 3-OH-C8-HSL LuxI->AHL Precursors Precursors (SAM + Acyl-ACP) Precursors->LuxI LuxR LuxR-type Receptor AHL->LuxR AHL_ext Extracellular 3-OH-C8-HSL AHL->AHL_ext AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR DNA Target Genes AHL_LuxR->DNA Binds to Promoter GeneExpression Gene Expression (e.g., Biofilm Formation) DNA->GeneExpression AHL_ext->AHL

Caption: A simplified diagram of a bacterial quorum-sensing pathway involving 3-OH-C8-HSL.

DetectionWorkflow General Experimental Workflow for 3-OH-C8-HSL Detection Start Start: Bacterial Culture SamplePrep Sample Preparation (e.g., Supernatant Extraction) Start->SamplePrep Detection Detection Method SamplePrep->Detection Biosensor Whole-Cell/Cell-Free Biosensor Assay Detection->Biosensor Biological LCMS LC-MS/MS Analysis Detection->LCMS Analytical DataAcquisition Data Acquisition (Signal Measurement) Biosensor->DataAcquisition LCMS->DataAcquisition DataAnalysis Data Analysis and Quantification DataAcquisition->DataAnalysis End End: Results DataAnalysis->End

Caption: A general experimental workflow for the detection of 3-OH-C8-HSL.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal 1. Low concentration of 3-OH-C8-HSL: The analyte may be below the detection limit of your assay.- Concentrate your sample using solid-phase or liquid-liquid extraction. - Switch to a more sensitive detection method (e.g., a biosensor with a lower detection limit or LC-MS/MS).[4][7] - For cell-free assays, consider using a luminescent substrate to increase sensitivity.[3]
2. Degradation of 3-OH-C8-HSL: The lactone ring of AHLs can be hydrolyzed at non-neutral pH or high temperatures.- Ensure samples are stored at -20°C or below.[2] - Maintain a neutral pH during sample processing and storage. - Perform extractions quickly and at low temperatures.
3. Inactive Biosensor: The biosensor cells may not be viable or responsive.- Check the viability of your biosensor strain. - Use a fresh culture for each experiment. - Verify the responsiveness of the biosensor with a known concentration of synthetic 3-OH-C8-HSL.
High Background Signal 1. Media Interference: Components in the culture medium may autofluoresce or activate the biosensor.- Run a control with sterile culture medium to assess background signal. - If possible, grow the bacteria in a minimal medium that has lower background interference.
2. Contamination: Contamination of samples or reagents can lead to false positives.- Use sterile techniques throughout your experiment. - Ensure all reagents and plasticware are free of contamination.
Poor Reproducibility 1. Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling can lead to inconsistent results.- Standardize your sample preparation protocol and adhere to it strictly. - Use an internal standard during extraction and analysis, especially for LC-MS/MS.
2. Pipetting Errors: Inaccurate pipetting can introduce significant variability.- Calibrate your pipettes regularly. - Use appropriate pipetting techniques, especially for small volumes.
3. Inconsistent Biosensor Growth: The growth phase of the biosensor cells can affect their responsiveness.- Standardize the growth conditions and always use cells from the same growth phase for your assays.
Interference from Other Molecules 1. Cross-reactivity of Biosensor: Some biosensors may respond to other AHLs present in the sample.- Characterize the specificity of your biosensor using a panel of different synthetic AHLs. - Use analytical methods like LC-MS/MS for more specific detection and quantification.[7]
2. Matrix Effects in LC-MS/MS: Other components in the sample can suppress or enhance the ionization of 3-OH-C8-HSL.- Use an isotopically labeled internal standard to correct for matrix effects. - Optimize your sample cleanup and chromatographic separation to remove interfering compounds.

References

Technical Support Center: Purification of Synthetic N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and solutions to common problems encountered during the synthesis and purification of this compound.

Synthesis & Reaction Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary synthetic route involves the acylation of DL-homoserine lactone. Here are common issues and troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Ensure your starting materials, particularly the 3-hydroxyoctanoyl precursor, are of high purity. The acylation reaction can be sensitive to impurities. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Consider increasing the reaction time or temperature if starting material is still present.

  • Side Reactions:

    • Carbodiimide Coupling: If you are using a carbodiimide coupling agent like DCC or EDC, a common side reaction is the formation of an unreactive N-acylurea byproduct.

      • Solution: To minimize this, it is recommended to use additives such as 1-hydroxybenzotriazole (HOBt).[1][2] The addition of HOBt can suppress the formation of N-acylurea and reduce racemization.[1][2]

    • Lactone Ring Instability: The homoserine lactone ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions. This opens the ring and renders the molecule inactive.

      • Solution: Maintain a neutral or slightly acidic pH throughout the reaction and workup. Avoid prolonged exposure to basic conditions, such as using an excess of a strong base.

  • Purification Losses:

    • Solution: Significant amounts of product can be lost during purification steps. Optimize your extraction and chromatography procedures. Ensure complete extraction from the aqueous phase and use an appropriate solvent system for flash chromatography to avoid broad peaks and poor separation.

Q2: I am observing an unexpected and unreactive byproduct in my reaction mixture. What could it be?

A2: If you are using a carbodiimide coupling reagent (e.g., DCC, EDC), a likely unreactive byproduct is an N-acylurea . This forms when the O-acylisourea intermediate rearranges.[3] This side product can be difficult to remove as its polarity may be similar to the desired product.

  • Identification: N-acylurea byproducts can often be identified by NMR and mass spectrometry.

  • Prevention: The formation of N-acylurea can be minimized by the addition of HOBt or by using alternative coupling reagents that are less prone to this side reaction.[1][2]

Purification & Purity Analysis Troubleshooting

Q3: I'm having difficulty purifying my synthetic this compound using flash chromatography. What are the recommended conditions?

A3: Flash chromatography is a standard method for purifying N-acyl-homoserine lactones.[4]

  • Stationary Phase: Silica gel (230-400 mesh) is the most common stationary phase.[5]

  • Solvent System (Eluent): A common starting point for elution is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired product.[4] For N-acyl-homoserine lactones, which are moderately polar, a gradient elution from a lower to a higher concentration of ethyl acetate in hexanes is often effective. For more polar impurities, a small percentage of methanol can be added to the eluent.

  • Acidic/Basic Compounds: If you observe tailing of your product spot on TLC, which can occur with acidic or basic impurities or the product itself, adding a small amount (0.1-1%) of a modifier to your eluent can improve peak shape. For acidic compounds, add acetic or formic acid. For basic compounds, add triethylamine or pyridine.[5]

Q4: My final product shows multiple spots on TLC and multiple peaks on HPLC, even after purification. What are these?

A4: Due to the use of DL-homoserine lactone and the presence of a chiral center at the 3-hydroxy position of the octanoyl chain, your product is a mixture of four diastereomers . These isomers often have very similar polarities and can be difficult to separate using standard chromatographic techniques. Commercially available standards are often sold as a sum of isomers with purity ≥95% or ≥97%, indicating the challenge in their separation.

  • Identification: High-resolution HPLC, particularly with a chiral stationary phase, can often resolve these diastereomers. Mass spectrometry will show a single mass for all isomers.

  • Separation:

    • Achiral Chromatography: Complete separation on a standard silica column is challenging. Careful optimization of the solvent system and using a long column with a slow gradient may improve resolution.

    • Chiral Chromatography: For baseline separation of the diastereomers, chiral HPLC is the most effective method. This requires specialized chiral columns and method development.[6][7]

Q5: How can I assess the purity of my final product?

A5: A combination of techniques is recommended for accurate purity assessment:

  • HPLC: High-Performance Liquid Chromatography is the method of choice for determining the purity of this compound. A reversed-phase C18 column is typically used.

    • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to improve peak shape.[8]

    • Detection: UV detection at around 205-210 nm is suitable for the amide bond.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the identity of your product and detecting impurities. It will provide the molecular weight of the compound.

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your synthesized molecule and identifying any impurities.

Stability & Storage

Q6: My purified product seems to degrade over time. How should I store it?

A6: N-acyl-homoserine lactones are susceptible to hydrolysis of the lactone ring, especially in the presence of moisture and at non-neutral pH.

  • Storage Conditions: Store the solid compound at -20°C under desiccating conditions.[9] Protect from light and moisture.

  • In Solution: If you need to store the compound in solution, use an anhydrous aprotic solvent like DMF or acetonitrile and store at -20°C. Avoid aqueous solutions for long-term storage. If an aqueous solution is necessary for your experiment, prepare it fresh and use it promptly.

Quantitative Data Summary

ParameterTypical ValueAnalysis MethodReference
Purity (Sum of Isomers)≥95% - ≥99%HPLC[9]
Storage Temperature-20°C-[9]
Stability (Solid)At least 2 years at -20°C-[9]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a general guideline. Optimization may be required.

  • Preparation of 3-Hydroxyoctanoic Acid: This can be prepared by methods such as the Reformatsky reaction.

  • Acylation of DL-Homoserine Lactone: a. Dissolve DL-homoserine lactone hydrobromide and 3-hydroxyoctanoic acid in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). b. Cool the mixture to 0°C in an ice bath. c. Add a coupling agent (e.g., EDC) and an additive (e.g., HOBt). d. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir overnight. f. Monitor the reaction progress by TLC.

  • Workup: a. Quench the reaction with a mild acid (e.g., dilute HCl). b. Extract the product into an organic solvent like ethyl acetate. c. Wash the organic layer with saturated sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Flash Chromatography Purification

  • Column Packing: Pack a glass column with silica gel 60 (230-400 mesh) as a slurry in the initial, least polar eluent.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM, and load it onto the top of the silica gel bed.[4]

  • Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. Collect fractions and monitor by TLC.[5]

  • Product Collection: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 3: HPLC Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of B, hold for a few minutes, then ramp up to a high percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.[8]

  • Injection Volume: 10 µL.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Start Reactants DL-Homoserine Lactone 3-Hydroxyoctanoic Acid Start->Reactants Coupling Coupling Reaction (EDC, HOBt, DIPEA in DCM) Reactants->Coupling Crude_Product Crude Product Mixture Coupling->Crude_Product Workup Aqueous Workup (Extraction) Crude_Product->Workup Flash_Chromatography Flash Chromatography (Silica, Hexanes/EtOAc) Workup->Flash_Chromatography Pure_Fractions Combined Pure Fractions Flash_Chromatography->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Final_Product Purified Product (Mixture of Diastereomers) Solvent_Removal->Final_Product Purity_Analysis Purity & Identity Check (HPLC, MS, NMR) Final_Product->Purity_Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity/ Multiple Peaks Impurity Synthetic Impurities (e.g., N-acylurea) Problem->Impurity Diastereomers Presence of Diastereomers Problem->Diastereomers Degradation Product Degradation (Hydrolysis) Problem->Degradation Optimize_Reaction Optimize Reaction (add HOBt) Impurity->Optimize_Reaction If byproduct is present Optimize_Purification Optimize Flash Chromatography Impurity->Optimize_Purification If separation is poor Chiral_Separation Use Chiral HPLC for Separation/Analysis Diastereomers->Chiral_Separation For isomer separation Control_pH Control pH and Temperature Degradation->Control_pH If degradation is suspected

Caption: Troubleshooting logic for low purity issues.

References

controlling for experimental variability with N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) and controlling for experimental variability.

Frequently Asked Questions (FAQs)

1. What is this compound (3-OH-C8-HSL)?

This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1][2] These molecules are involved in quorum sensing, a process of cell-to-cell communication used by many Gram-negative bacteria to coordinate gene expression in response to population density.[3]

2. What are the common applications of 3-OH-C8-HSL in research?

3-OH-C8-HSL and its analogs are primarily used to study bacterial quorum sensing and its impact on various processes, including:

  • Biofilm formation[3]

  • Virulence factor expression

  • Host-pathogen interactions

  • Modulation of host immune responses.[4][5] For instance, the related compound N-3-oxo-octanoyl homoserine lactone (3OC8-HSL) has been shown to prime plant resistance against pathogens.[4][5][6]

3. How should I dissolve and store 3-OH-C8-HSL?

Proper dissolution and storage are critical for maintaining the stability and activity of 3-OH-C8-HSL.

ParameterRecommendationSource
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) at concentrations of approximately 30 mg/ml. Water solubility is lower for longer acyl chain AHLs.[3]
Storage Store the solid compound at -20°C. Under these conditions, it is stable for at least two to four years.[1][7]
Stock Solutions Prepare stock solutions in an appropriate organic solvent and store at -20°C. Minimize freeze-thaw cycles.

4. What is the typical working concentration for 3-OH-C8-HSL in experiments?

The optimal working concentration of 3-OH-C8-HSL can vary significantly depending on the experimental system (e.g., bacterial species, cell type, plant model). However, concentrations in the nanomolar to micromolar range are commonly reported. For example, in studies with the related 3OC8-HSL on Arabidopsis, a concentration of 10 μM was used for root pretreatment.[4][5][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no biological activity Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. Lactonolysis (hydrolysis of the lactone ring) can occur, especially at non-neutral pH.Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure the pH of your experimental media is stable and near neutral.
Solvent Effects: The organic solvent used to dissolve 3-OH-C8-HSL may have its own biological effects.Always include a vehicle control (media with the same concentration of the solvent) in your experiments to account for any solvent-induced effects.
Incorrect Concentration: The effective concentration may be different for your specific experimental setup.Perform a dose-response curve to identify the optimal working concentration.
High background signal in control groups Contamination: Bacterial contamination in cell cultures can produce endogenous AHLs.Use aseptic techniques and regularly test cell cultures for contamination.
Media Components: Some components in complex media may interfere with the assay or have some level of agonistic/antagonistic activity.Use defined media when possible. Test for background activity of the media alone.
Variability between experimental replicates Uneven Compound Distribution: Inadequate mixing of the compound into the experimental media.Ensure thorough mixing of the 3-OH-C8-HSL stock solution into the media before application to cells or organisms.
Cell Density/Growth Phase: The response of bacteria or host cells to AHLs can be dependent on their growth phase or density.Standardize the initial cell density and ensure that cells are in the desired growth phase (e.g., exponential phase) at the start of the experiment.
Batch-to-Batch Variation: Differences in the purity or activity of different lots of synthesized 3-OH-C8-HSL.If possible, purchase a large single batch for a series of experiments. If switching batches, perform a validation experiment to ensure consistency.

Experimental Protocols

Protocol 1: Priming of Arabidopsis thaliana with a 3-OH-C8-HSL Analog (3OC8-HSL) for Disease Resistance Assay

This protocol is adapted from studies on 3OC8-HSL and can be used as a starting point for experiments with 3-OH-C8-HSL.

  • Preparation of 3OC8-HSL Solution:

    • Prepare a 10 mM stock solution of 3OC8-HSL in distilled water (note: solubility of other AHLs may require different solvents like ethanol or acetone).[4][5][6]

    • Dilute the stock solution in the hydroponic medium to a final concentration of 10 μM.[4][5]

  • Plant Treatment:

    • Grow Arabidopsis thaliana plants hydroponically.

    • Pretreat the roots of the plants by adding the 10 μM 3OC8-HSL solution to the hydroponic medium.[4][6]

    • Incubate the plants for 48 hours.[4][5]

  • Pathogen Inoculation:

    • After the pretreatment period, inoculate the leaves of the plants with a bacterial pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 or Pectobacterium carotovorum).[4][6]

  • Assessment of Disease Resistance:

    • Monitor and quantify disease symptoms at specific time points post-inoculation (e.g., 24 hours).[4]

    • Determine the bacterial proliferation in the leaves by counting colony-forming units (CFUs).[4]

Signaling Pathways and Visualizations

Signaling Pathway: 3OC8-HSL Priming of Plant Defense

N-3-oxo-octanoyl homoserine lactone (3OC8-HSL), an analog of 3-OH-C8-HSL, has been shown to prime plant defense responses through the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[4][5][6]

SAL_Pathway cluster_priming Priming Phase cluster_pathogen Pathogen Attack 3OC8_HSL 3OC8-HSL Plant_Cell Plant Cell 3OC8_HSL->Plant_Cell Pretreatment SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Plant_Cell->SA_Biosynthesis Potentiates Pathogen Pathogen (e.g., P. syringae) Pathogen->SA_Biosynthesis SA_Signaling SA Signaling Pathway SA_Biosynthesis->SA_Signaling Defense_Genes Defense Gene Expression (e.g., PR1) SA_Signaling->Defense_Genes Resistance Enhanced Resistance Defense_Genes->Resistance

Caption: 3OC8-HSL priming of the Salicylic Acid (SA) pathway for enhanced plant defense.

JA_Pathway cluster_priming_ja Priming Phase cluster_pathogen_ja Pathogen Attack 3OC8_HSL_JA 3OC8-HSL Plant_Cell_JA Plant Cell 3OC8_HSL_JA->Plant_Cell_JA Pretreatment JA_Signaling Jasmonic Acid (JA) Signaling Pathway Plant_Cell_JA->JA_Signaling Induces Necrotrophic_Pathogen Necrotrophic Pathogen (e.g., P. carotovorum) Necrotrophic_Pathogen->JA_Signaling Auxin_Signaling Auxin Signaling Coordination JA_Signaling->Auxin_Signaling Crosstalk Defense_Response Defense Response Auxin_Signaling->Defense_Response Resistance_JA Enhanced Resistance Defense_Response->Resistance_JA

Caption: 3OC8-HSL-mediated induction of the Jasmonic Acid (JA) and Auxin signaling pathways.

Experimental Workflow: Quantifying 3-OH-C8-HSL from Bacterial Supernatant

The quantification of 3-OH-C8-HSL is crucial for many experimental designs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and accurate method for this purpose.[8][9][10]

LCMS_Workflow Start Bacterial Culture (e.g., Agrobacterium tumefaciens) Centrifuge Centrifugation to Pellet Cells Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Extraction Ethyl Acetate Extraction Supernatant->Extraction Concentrate Concentrate Extract Extraction->Concentrate Resuspend Resuspend in Acetonitrile Concentrate->Resuspend LCMS UPLC-MS/MS Analysis Resuspend->LCMS Quantify Quantification against Standard Curve LCMS->Quantify

Caption: Workflow for the extraction and quantification of 3-OH-C8-HSL using LC-MS/MS.

References

Technical Support Center: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) Biosensors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common challenge of cross-reactivity in N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) biosensors.

Troubleshooting Guide: Addressing Cross-Reactivity

Cross-reactivity in 3-OH-C8-HSL biosensors can lead to false-positive signals or inaccurate quantification. This guide provides a systematic approach to identify and mitigate these issues.

Problem 1: Unexpected or High Background Signal

Possible Cause: The biosensor is being activated by non-target molecules in the sample or growth medium.

Solutions:

  • Media and Sample Blanks: Always include negative controls with sterile growth medium and the solvent used to dissolve the AHLs to check for background activation.

  • Optimize Assay Conditions:

    • Temperature: Incubate the biosensor at the optimal temperature for the specific LuxR-family protein used. Temperature shifts can sometimes alter protein conformation and ligand binding affinity.[1]

    • pH: Ensure the pH of the assay medium is within the optimal range for the biosensor. Drastic pH changes can affect both the stability of the AHLs and the function of the biosensor.[2]

  • Cell-Free Lysate Assay: Consider using a cell-free lysate system for the assay. This eliminates the complexities of cellular uptake and metabolism of potential interfering compounds, reducing background noise.[3]

Problem 2: Suspected Cross-Reactivity with Other Acyl-Homoserine Lactones (AHLs)

Possible Cause: The LuxR-based receptor in the biosensor has an affinity for other AHLs with similar structures to 3-OH-C8-HSL.

Solutions:

  • Dose-Response Analysis: Perform a dose-response experiment with a panel of known AHLs to characterize the specificity of your biosensor. This will help you determine the concentration at which other AHLs elicit a response.

  • Competitive Binding Assay: This assay can determine if a suspected cross-reacting AHL is competing with 3-OH-C8-HSL for binding to the LuxR receptor.

Experimental Protocol: Competitive Binding Assay

This protocol is designed to assess the competitive binding of a suspected interfering AHL against the target AHL, 3-OH-C8-HSL.

Materials:

  • Your 3-OH-C8-HSL biosensor strain

  • Standard solution of 3-OH-C8-HSL

  • Standard solution of the suspected competing AHL

  • Appropriate growth medium and supplements

  • Microplate reader for measuring the reporter output (e.g., luminescence, fluorescence)

Procedure:

  • Prepare a series of dilutions of the competing AHL in the growth medium.

  • Prepare a solution of 3-OH-C8-HSL at a concentration that gives a sub-maximal response (e.g., EC50 value).

  • In a 96-well plate, add a constant concentration of 3-OH-C8-HSL to a set of wells.

  • To these wells, add the different concentrations of the competing AHL.

  • Include control wells with:

    • Biosensor cells only (no AHL)

    • Biosensor cells with only the fixed concentration of 3-OH-C8-HSL

    • Biosensor cells with the highest concentration of the competing AHL only

  • Add the biosensor cells to all wells.

  • Incubate the plate under optimal conditions for the biosensor.

  • Measure the reporter signal at various time points.

Interpretation of Results:

A decrease in the reporter signal with increasing concentrations of the competing AHL indicates that it is competing with 3-OH-C8-HSL for binding to the LuxR receptor.

Frequently Asked Questions (FAQs)

Q1: My 3-OH-C8-HSL biosensor is showing a signal, but I don't expect 3-OH-C8-HSL to be present in my sample. What should I do?

A1: This could be due to cross-reactivity. First, consult the cross-reactivity data table (Table 1) to see if your sample might contain other AHLs that are known to activate your biosensor. If possible, perform a dose-response analysis with synthetic standards of suspected interfering AHLs to confirm cross-reactivity. If cross-reactivity is confirmed, consider using a more specific biosensor or employing analytical methods like LC-MS/MS for confirmation.[4]

Q2: How can I improve the specificity of my 3-OH-C8-HSL biosensor?

A2: While re-engineering the LuxR protein through methods like directed evolution can significantly improve specificity, there are more accessible approaches:[5]

  • Optimize Assay Conditions: As mentioned in the troubleshooting guide, optimizing temperature and pH can sometimes enhance specificity.

  • Adjust LuxR Expression Levels: Increasing the expression level of the LuxR regulatory protein can sometimes increase the sensitivity and specificity for the cognate AHL.[6][7][8]

  • Use a Different Biosensor: Different LuxR homologs exhibit varying degrees of specificity.[4] Consider screening different available biosensors to find one with a more desirable specificity profile for your application.

Q3: Are there alternatives to whole-cell biosensors for detecting 3-OH-C8-HSL that are less prone to cross-reactivity?

A3: Yes, cell-free biosensor assays can be a good alternative. These systems utilize cell lysates containing the necessary transcriptional and translational machinery, the LuxR receptor, and the reporter gene construct.[3][9] By removing the cell wall and membrane, you can bypass issues related to the transport of different AHLs and potential interference from cellular metabolism. Additionally, analytical methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offer high specificity and quantification but require specialized equipment.[4]

Quantitative Data on Biosensor Cross-Reactivity

The following table summarizes the response of a generic LuxR-based biosensor, primarily responsive to 3-oxo-C8-HSL (a close structural analog of 3-OH-C8-HSL), to various AHLs. This data can help predict potential cross-reactivity with your 3-OH-C8-HSL biosensor. Note that specific EC50 values will vary depending on the specific LuxR homolog and the reporter system used.

Table 1: Relative Response of a 3-oxo-C8-HSL Biosensor to Different AHLs

Acyl-Homoserine Lactone (AHL)Acyl Chain Length3-Position ModificationRelative Response (%)EC50 (nM)
3-oxo-C8-HSL C8 oxo 100 ~1-10
3-OH-C8-HSLC8hydroxyHigh~10-50
C8-HSLC8-Moderate~50-200
3-oxo-C6-HSLC6oxoModerate-High~20-100
3-oxo-C10-HSLC10oxoModerate~100-500
C6-HSLC6-Low>1000
C10-HSLC10-Low>1000
C4-HSLC4-Very Low/None>10000
3-oxo-C12-HSLC12oxoVery Low/None>10000

Note: This is a generalized representation based on available literature. Actual values will vary between specific biosensors.

Signaling Pathway and Experimental Workflow Diagrams

LuxR-based Biosensor Signaling Pathway

LuxR_Signaling_Pathway LuxR-based Biosensor Activation Pathway cluster_gene Reporter Gene Cassette AHL_ext Extracellular AHL (e.g., 3-OH-C8-HSL) AHL_int Intracellular AHL AHL_ext->AHL_int Diffusion LuxR_active Active LuxR-AHL Dimer AHL_int->LuxR_active LuxR_inactive Inactive LuxR Monomer LuxR_inactive->LuxR_active Binding & Dimerization lux_box lux Box (Promoter Region) LuxR_active->lux_box Binds to Reporter_gene Reporter Gene (e.g., lux, gfp, lacZ) Transcription Transcription lux_box->Transcription Translation Translation Transcription->Translation Reporter_protein Reporter Protein Translation->Reporter_protein Signal Detectable Signal (Light, Fluorescence, etc.) Reporter_protein->Signal

Caption: LuxR-based biosensor activation pathway.

Experimental Workflow for Assessing Cross-Reactivity

Cross_Reactivity_Workflow Workflow for Assessing Biosensor Cross-Reactivity start Start: Suspected Cross-Reactivity dose_response Perform Dose-Response Assay with a Panel of AHLs start->dose_response analyze_dr Analyze Dose-Response Data (Determine EC50 values) dose_response->analyze_dr cross_reactivity_confirmed Cross-Reactivity Confirmed? analyze_dr->cross_reactivity_confirmed competitive_assay Perform Competitive Binding Assay cross_reactivity_confirmed->competitive_assay Yes end_specific End: Biosensor is Sufficiently Specific cross_reactivity_confirmed->end_specific No analyze_ca Analyze Competitive Binding Data competitive_assay->analyze_ca inhibition_observed Inhibition Observed? analyze_ca->inhibition_observed optimize Optimize Assay Conditions (Temperature, pH) inhibition_observed->optimize Yes inhibition_observed->end_specific No retest Re-test Specificity optimize->retest retest->cross_reactivity_confirmed end_alternative Consider Alternative Biosensor or Analytical Method (LC-MS/MS) retest->end_alternative

Caption: A logical workflow for investigating and addressing biosensor cross-reactivity.

References

Technical Support Center: Optimizing N-(3-Hydroxyoctanoyl)-DL-homoserine lactone Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) and other N-acyl homoserine lactone (AHL) assays.

Troubleshooting Guide

This guide addresses common problems encountered during AHL assays, with a focus on optimizing incubation time.

Problem Possible Cause(s) Recommended Solution(s)
No or Low Signal Inappropriate Incubation Time: The incubation may be too short for a detectable signal to develop.Systematically test a range of incubation times (e.g., 1, 2, 3, and 4 hours) to determine the optimal duration for your specific assay conditions.[1][2][3] For whole-cell biosensors, longer incubation times (e.g., overnight) may be necessary.[4][5]
AHL Degradation: 3-OH-C8-HSL and other AHLs can be unstable, especially at non-optimal pH or temperature.[6][7]Ensure the pH of your assay buffer is between 6.0 and 7.0 for optimal stability and activity.[3] Store AHL stock solutions at -20°C.[8]
Biosensor Specificity: The chosen biosensor strain may not be sensitive to 3-OH-C8-HSL or may have a high detection threshold.[5][9][10]Use a biosensor known to respond to 3-OH-C8-HSL, such as Agrobacterium tumefaciens NTL4(pCF218)(pCF372) or certain strains of Chromobacterium violaceum.[1][10][11]
Insufficient AHL Concentration: The concentration of 3-OH-C8-HSL in your sample may be below the detection limit of the assay.[5][12]Concentrate your sample or use a more sensitive detection method, such as a luminescence-based reporter instead of a colorimetric one.[3][13]
High Background Signal Contamination: The biosensor culture or reagents may be contaminated with AHL-producing bacteria.Use sterile techniques and fresh, high-quality reagents. Include a negative control (no AHL) to assess background levels.
Constitutive Reporter Gene Expression: Some biosensor strains may exhibit "leaky" expression of the reporter gene in the absence of AHLs.[1]Characterize your biosensor with a no-AHL control to determine the baseline background signal.
Inconsistent or Irreproducible Results Variable Incubation Conditions: Fluctuations in temperature or incubation time between experiments can lead to variability.Use a temperature-controlled incubator and ensure precise timing of all incubation steps.
Pipetting Errors: Inaccurate pipetting can introduce significant variability, especially with small volumes.Calibrate your pipettes regularly and use proper pipetting techniques.
Cell Density Variation: For whole-cell biosensor assays, variations in the initial cell density of the biosensor culture can affect the response.[14]Standardize the optical density (OD) of the biosensor culture before each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for a 3-OH-C8-HSL assay?

A1: The optimal incubation time depends on the specific assay format (whole-cell vs. cell-free) and the desired sensitivity. For rapid screening using a cell-free assay, an incubation time of 2 to 3 hours is often sufficient.[1][3][13] For whole-cell biosensor assays, particularly those involving agar diffusion, an overnight incubation (16-24 hours) is common to allow for AHL diffusion and reporter expression.[4][5] It is highly recommended to perform a time-course experiment (e.g., measuring the signal at 1, 2, 4, 8, and 24 hours) to determine the optimal incubation time for your specific experimental conditions.

Q2: How does incubation temperature affect the assay?

A2: Temperature can significantly impact both the activity of the biosensor and the stability of the AHL. Most bacterial biosensors for AHLs are incubated at their optimal growth temperature, typically between 28°C and 37°C.[1][4][5] However, higher temperatures can lead to increased degradation of some AHLs. For cell-free assays, an incubation temperature of 30°C has been shown to be effective.[2] It is crucial to maintain a consistent temperature throughout the incubation period and across experiments to ensure reproducibility.

Q3: Can I reuse my biosensor culture?

A3: It is generally not recommended to reuse biosensor cultures. For optimal and reproducible results, a fresh overnight culture of the biosensor strain should be prepared for each experiment. This ensures that the cells are in a consistent physiological state and at an appropriate density for the assay.

Q4: My sample is from a complex matrix (e.g., soil extract, culture supernatant). Do I need to purify the 3-OH-C8-HSL before the assay?

A4: It is often necessary to perform an extraction to remove interfering substances from complex matrices. A common method is liquid-liquid extraction with an organic solvent like ethyl acetate.[1][5][14] This not only purifies the AHLs but also concentrates them, which can improve detection.

Q5: How can I be sure that the signal I am detecting is specific to 3-OH-C8-HSL?

A5: To confirm the identity of the AHL, you can use analytical methods such as Thin-Layer Chromatography (TLC) coupled with a biosensor overlay or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4][5][9][15] These techniques can separate different AHLs in your sample and provide a more definitive identification.

Experimental Protocols

General Protocol for a Whole-Cell Biosensor Plate Assay
  • Prepare Biosensor Culture: Inoculate a suitable liquid medium with the biosensor strain (e.g., A. tumefaciens KYC55) and grow overnight at 28°C with shaking.[4]

  • Prepare Assay Plates: Prepare agar plates with the appropriate medium.

  • Spot Samples: Spot a small volume (e.g., 5-10 µL) of your samples and a range of 3-OH-C8-HSL standards onto the agar surface. Allow the spots to dry completely.

  • Overlay with Biosensor: Mix the overnight biosensor culture with molten, cooled soft agar and pour a thin layer over the assay plate.

  • Incubate: Incubate the plates at 28°C for 24-48 hours.[5]

  • Observe Results: Look for the development of a colored (e.g., purple for C. violaceum) or luminescent zone around the spots, indicating the presence of AHL.

General Protocol for a Cell-Free Assay
  • Prepare Cell Lysate: Grow the biosensor strain (e.g., A. tumefaciens NTL4(pCF218)(pCF372)) to the mid-log phase, harvest the cells, and prepare a cell-free lysate.[1][3]

  • Set up Reactions: In a 96-well plate, add your sample or 3-OH-C8-HSL standards.

  • Add Lysate: Add the cell-free lysate to each well.

  • Incubate: Incubate the plate at 30°C for a predetermined optimal time (e.g., 2 hours).[2]

  • Add Substrate: Add the appropriate chromogenic or luminescent substrate (e.g., X-Gal or a luciferase substrate).

  • Measure Signal: Incubate for a further 1 hour at 37°C and then measure the absorbance or luminescence using a plate reader.[1][2]

Quantitative Data Summary

The following tables summarize the impact of key parameters on AHL assay performance based on published data.

Table 1: Effect of Incubation Time on β-Galactosidase Expression in a Cell-Free Assay

Incubation Time (hours)Relative β-Galactosidase Activity (%)
1~50
2~80
3~95
4100

Data are generalized from trends observed in studies investigating the effect of incubation time on cell-free assay signal development.[1][2][3]

Table 2: Influence of pH on Cell-Free Assay Performance

pHRelative β-Galactosidase Activity (%)
5.0~60
6.0~95
6.5100
7.0~90
7.5~40
8.0~20

Data are generalized from studies showing that the optimal pH for many AHL cell-free assays is between 6.0 and 7.0.[3]

Visualizations

AHL_Signaling_Pathway AHL 3-OH-C8-HSL Receptor Receptor Protein (e.g., TraR) AHL->Receptor Binds to Complex AHL-Receptor Complex Receptor->Complex Promoter Promoter Complex->Promoter Activates Reporter Reporter Gene (e.g., lacZ) Promoter->Reporter Drives Expression Signal Detectable Signal (Color/Light) Reporter->Signal Produces

Caption: AHL Signaling Pathway in a Biosensor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Sample Sample containing 3-OH-C8-HSL Mix Combine Sample and Biosensor Sample->Mix Biosensor Prepare Biosensor (Whole-cell or Cell-free) Biosensor->Mix Incubate Incubate (Optimize Time & Temp) Mix->Incubate Add_Substrate Add Substrate (if required) Incubate->Add_Substrate Measure Measure Signal (Absorbance/Luminescence) Add_Substrate->Measure

Caption: General Experimental Workflow for AHL Assays.

References

Technical Support Center: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting 3-OH-C8-HSL?

A1: The most common methods for detecting 3-OH-C8-HSL and other N-acyl homoserine lactones (AHLs) include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with a triple quadrupole (QqQ) or time-of-flight (TOF) analyzer, and Thin-Layer Chromatography (TLC) coupled with biosensor overlays.[1][2] Bioassays using specific reporter strains are also frequently employed for initial screening.[3][4]

Q2: What are the typical sources of background noise in 3-OH-C8-HSL detection?

A2: Background noise can originate from various sources, including the complex biological matrix of the sample (e.g., culture media, tissue extracts), co-eluting compounds with similar mass-to-charge ratios, and contaminants introduced during sample preparation.[5][6] In bioassays, other signaling molecules or compounds that affect the growth or reporter system of the biosensor can also contribute to background.

Q3: How can I improve the signal-to-noise ratio in my experiments?

A3: To improve the signal-to-noise ratio, optimizing sample preparation is crucial. This includes efficient extraction and purification steps to remove interfering substances.[5][6] For mass spectrometry-based methods, fine-tuning the instrument parameters, such as collision energy and precursor/product ion selection for Multiple Reaction Monitoring (MRM), is essential.[1][7] Using an internal standard, such as a deuterated AHL analog, can also help to normalize the signal and reduce variability.[6][8]

Q4: Which biosensor is best for detecting 3-OH-C8-HSL?

A4: The choice of biosensor depends on the required specificity and sensitivity. Agrobacterium tumefaciens reporter strains, such as NTL1(pZLR4), are known to detect a broad range of AHLs, including 3-hydroxy derivatives like 3-OH-C8-HSL.[2][5][9] Chromobacterium violaceum CV026 is sensitive to short to medium chain AHLs (C4 to C8) but may not be as specific for 3-hydroxy derivatives.[5] It is often recommended to use multiple biosensors to obtain a comprehensive profile of AHL production.[6]

Troubleshooting Guides

Issue 1: No or Low Signal Detected
Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the chosen extraction solvent (e.g., acidified ethyl acetate) is appropriate for 3-OH-C8-HSL.[5][6] Perform multiple extraction steps to maximize recovery. Consider solid-phase extraction (SPE) for cleaner samples.[5][6]
Degradation of 3-OH-C8-HSL AHLs can be sensitive to pH and temperature. Work with samples on ice and store extracts at -20°C or lower.[5] Acidifying the sample can help prevent lactonolysis.
Low Analyte Concentration Concentrate the sample extract using a rotary evaporator or nitrogen stream.[5] Ensure that the initial sample volume is sufficient.
Instrument Sensitivity (MS) Calibrate and tune the mass spectrometer according to the manufacturer's instructions. Optimize ionization source parameters.
Biosensor Inactivity Verify the viability and responsiveness of the biosensor strain with a known positive control (synthetic 3-OH-C8-HSL).
Issue 2: High Background Noise or False Positives
Possible Cause Troubleshooting Step
Matrix Effects (MS) Dilute the sample extract to reduce the concentration of interfering matrix components.[10] Implement a more rigorous cleanup step, such as SPE or preparative TLC.[5][6][9] Utilize an internal standard to compensate for matrix-induced signal suppression or enhancement.[6][8]
Co-eluting Compounds (LC-MS) Optimize the HPLC gradient to improve the separation of 3-OH-C8-HSL from other compounds.[5] Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Non-specific Activation of Biosensor Use a biosensor strain that is specific for the AHL of interest. Run a negative control with the sterile growth medium to check for interfering compounds.
Contamination Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment.

Data Presentation

Table 1: Comparison of Detection Methods for 3-OH-C8-HSL

Method Limit of Detection (LOD) Advantages Disadvantages
HPLC-MS/MS (MRM) Low nM to pM range[8]High specificity and sensitivity, allows for quantification.Requires expensive equipment, potential for matrix effects.[10]
TLC with Biosensor nM to µM range[2][9]Simple, inexpensive, provides a qualitative profile of multiple AHLs.Lower sensitivity and specificity compared to MS, semi-quantitative at best.
Whole-cell Biosensors nM to µM range[4][11]High throughput, provides information on bioavailability.Susceptible to interference from other compounds, may not be specific.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of 3-OH-C8-HSL from Bacterial Supernatant
  • Grow the bacterial culture to the desired cell density (e.g., stationary phase).

  • Centrifuge the culture to pellet the cells.

  • Collect the supernatant.

  • Acidify the supernatant to a pH of approximately 3-4 with a suitable acid (e.g., acetic acid or formic acid).[5][6]

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate.

  • Shake vigorously and then allow the phases to separate.

  • Collect the organic (upper) phase.

  • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Pool the organic phases.

  • Dry the pooled organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.

  • Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., acetonitrile or methanol) for analysis.[5]

Protocol 2: TLC Overlay with Agrobacterium tumefaciens Biosensor
  • Spot the extracted sample and a 3-OH-C8-HSL standard onto a C18 reversed-phase TLC plate.

  • Develop the TLC plate using an appropriate mobile phase (e.g., methanol/water gradient).

  • Allow the plate to air dry completely.

  • Prepare an overlay agar by mixing a molten, cooled (to ~45°C) soft agar medium with an overnight culture of the A. tumefaciens biosensor strain and a chromogenic substrate (e.g., X-Gal).

  • Pour the overlay agar evenly over the surface of the TLC plate.

  • Incubate the plate at the optimal growth temperature for the biosensor.

  • The appearance of colored spots indicates the presence of AHLs. The position of the spot can be compared to the standard for identification.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation bacterial_culture Bacterial Culture centrifugation Centrifugation bacterial_culture->centrifugation supernatant Supernatant Collection centrifugation->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms Quantitative tlc_bioassay TLC with Biosensor Overlay reconstitution->tlc_bioassay Qualitative/ Semi-quantitative quantification Quantification of 3-OH-C8-HSL lc_ms->quantification identification Identification and Profiling tlc_bioassay->identification

Caption: Experimental workflow for 3-OH-C8-HSL detection.

signaling_pathway cluster_cell Bacterial Cell luxI LuxI-type Synthase hsl 3-OH-C8-HSL luxI->hsl precursors Acyl-ACP + SAM precursors->luxI hsl_out 3-OH-C8-HSL hsl->hsl_out Diffusion luxR LuxR-type Receptor complex [3-OH-C8-HSL]-LuxR Complex luxR->complex dna Target Genes complex->dna Activation/Repression response Quorum Sensing Response (e.g., Biofilm Formation, Virulence) dna->response hsl_out->luxR Binding

Caption: Generalized AHL quorum sensing signaling pathway.

troubleshooting_logic start Low/No Signal? check_extraction Extraction Efficient? start->check_extraction check_degradation Analyte Degraded? check_extraction->check_degradation Yes solution_extraction Optimize Extraction Protocol check_extraction->solution_extraction No check_concentration Concentration Sufficient? check_degradation->check_concentration No solution_degradation Improve Sample Handling check_degradation->solution_degradation Yes check_instrument Instrument Sensitive? check_concentration->check_instrument Yes solution_concentration Concentrate Sample check_concentration->solution_concentration No solution_instrument Calibrate/Tune Instrument check_instrument->solution_instrument No

Caption: Troubleshooting logic for low or no signal detection.

References

Technical Support Center: Ensuring Reproducibility in N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in studies involving N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL).

Frequently Asked Questions (FAQs)

1. What is this compound (3-OH-C8-HSL)?

This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1][2] These molecules are crucial for quorum sensing, a process of cell-to-cell communication used by many Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner.[2] 3-OH-C8-HSL is involved in regulating various processes, including biofilm formation and virulence factor production.[1][3]

2. What is the difference between N-(3-Hydroxyoctanoyl)-L-homoserine lactone and this compound?

The key difference lies in the stereochemistry of the homoserine lactone ring. The "L" form is the naturally occurring and biologically active enantiomer that interacts with bacterial receptor proteins (LuxR-type). The "DL" form is a racemic mixture, containing both the L- and D-enantiomers in equal parts. For most quorum sensing assays, the L-isomer is the active component. Using the DL-mixture means that only 50% of the compound is expected to be active, which must be accounted for in concentration-dependent studies to ensure reproducibility.

3. How should 3-OH-C8-HSL be stored?

For long-term stability, 3-OH-C8-HSL should be stored as a solid at -20°C.[1] Stock solutions can be prepared in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and should also be stored at -20°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

4. In which solvents should 3-OH-C8-HSL be dissolved?

3-OH-C8-HSL is soluble in organic solvents such as DMSO and DMF. The use of primary alcohols like ethanol is not recommended as they can cause the opening of the lactone ring, rendering the molecule inactive.

5. How stable is 3-OH-C8-HSL in aqueous solutions and culture media?

The stability of 3-OH-C8-HSL in aqueous solutions is pH and temperature-dependent. The lactone ring is susceptible to hydrolysis, particularly at alkaline pH. This degradation, known as lactonolysis, results in the formation of the corresponding N-acyl homoserine, which is inactive in quorum sensing. It is recommended to prepare fresh aqueous solutions for each experiment and to consider the pH of the culture medium when designing long-term experiments.

Troubleshooting Guides

Guide 1: Inconsistent Biofilm Formation Assays
Problem Possible Cause Troubleshooting Steps
High variability between replicate wells Uneven bacterial inoculation.Ensure a homogenous bacterial suspension before inoculating the microtiter plate. Mix the culture well before pipetting.
Edge effects in the microtiter plate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile media or water.
No difference in biofilm formation with and without 3-OH-C8-HSL Inactive 3-OH-C8-HSL.Verify the integrity of your 3-OH-C8-HSL stock. Prepare a fresh stock solution from a new vial if necessary. Avoid using solutions prepared in alcohols.
Bacterial strain is not responsive to 3-OH-C8-HSL.Confirm that the bacterial strain you are using has a functional quorum sensing system that responds to C8-HSLs.
Inappropriate concentration range.Perform a dose-response experiment to determine the optimal concentration range of 3-OH-C8-HSL for your specific bacterial strain and experimental conditions.
Weak or no biofilm formation in all wells Suboptimal growth conditions.Optimize the growth medium, temperature, and incubation time for your bacterial strain to ensure robust growth and biofilm formation.
Improper washing technique.Be gentle during the washing steps to avoid dislodging the biofilm. Do not direct a strong stream of water into the wells.
Guide 2: Issues with Virulence Factor Quantification
Problem Possible Cause Troubleshooting Steps
Inconsistent pyocyanin or rhamnolipid production Variation in bacterial growth phase.Harvest bacterial cultures at a consistent growth phase (e.g., late logarithmic or early stationary phase) for all experiments, as virulence factor production is often growth-phase dependent.
Degradation of 3-OH-C8-HSL in the culture medium.Account for the potential degradation of 3-OH-C8-HSL over time, especially in long-term experiments. Consider replenishing the AHL during the experiment or using a stable analog if available.
High background in colorimetric assays Interference from media components.Use a media-only control to determine the background absorbance and subtract it from your sample readings.
Incomplete extraction of the virulence factor.Optimize the extraction protocol to ensure complete recovery of the target molecule. For pyocyanin, ensure complete phase separation during chloroform extraction. For rhamnolipids, ensure the pH is appropriately adjusted for efficient extraction.
Guide 3: Problems with Reporter Strain Assays
Problem Possible Cause Troubleshooting Steps
No or low signal from the reporter strain Inactive 3-OH-C8-HSL.As with biofilm assays, verify the activity of your 3-OH-C8-HSL stock.
Reporter strain has lost its sensitivity.Regularly check the responsiveness of your reporter strain with a known, active AHL standard. If necessary, re-transform the reporter plasmid or obtain a fresh culture.
Inhibition of the reporter system by components in the test sample.Run a control with a known amount of 3-OH-C8-HSL spiked into your sample matrix to check for inhibitory effects.
High background signal Leaky promoter in the reporter construct.Characterize the basal level of reporter gene expression in the absence of any AHL. If the background is too high, consider using a different reporter strain or modifying the existing one.
Autofluorescence from the sample.Measure the fluorescence of your sample without the reporter strain to determine the background autofluorescence and subtract it from your measurements.
Guide 4: Challenges in LC-MS/MS Quantification
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing, splitting) Column contamination or degradation.Use a guard column and ensure proper sample cleanup to protect the analytical column. If the problem persists, try flushing the column or replacing it.
Inappropriate mobile phase.Optimize the mobile phase composition, including the pH and organic solvent gradient, to improve peak shape.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is properly mixed and degassed. Check the LC pump for any leaks or pressure fluctuations.
Changes in column temperature.Use a column oven to maintain a stable temperature throughout the analysis.
Low signal intensity Ion suppression from matrix components.Improve sample preparation to remove interfering substances. Use a stable isotope-labeled internal standard to correct for matrix effects.
Suboptimal mass spectrometer settings.Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for 3-OH-C8-HSL.
Carryover between samples Adsorption of the analyte to the LC system.Implement a rigorous wash cycle between injections, using a strong solvent to elute any residual analyte.

Experimental Protocols

Protocol 1: Crystal Violet Biofilm Assay

This protocol provides a method for quantifying biofilm formation by Pseudomonas aeruginosa in a microtiter plate.

Materials:

  • Pseudomonas aeruginosa strain

  • Appropriate growth medium (e.g., M63 minimal medium supplemented with magnesium sulfate, glucose, and casamino acids)

  • 96-well microtiter plate

  • 0.1% Crystal Violet solution

  • 30% Acetic acid in water

  • Plate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa.

  • Dilute the overnight culture 1:100 in fresh growth medium.

  • Add 100 µL of the diluted culture to each well of a 96-well microtiter plate. Include wells with different concentrations of 3-OH-C8-HSL and a solvent control.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • After incubation, discard the planktonic cells by inverting the plate.

  • Gently wash the wells twice with sterile distilled water to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[4][5]

  • Remove the crystal violet solution and wash the wells three times with distilled water.

  • Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[4]

  • Measure the absorbance at 550 nm using a plate reader.[4]

Protocol 2: Pyocyanin Quantification Assay

This protocol describes the extraction and quantification of pyocyanin from P. aeruginosa cultures.

Materials:

  • P. aeruginosa culture supernatant

  • Chloroform

  • 0.2 N HCl

  • Spectrophotometer

Procedure:

  • Centrifuge the P. aeruginosa culture to pellet the cells and collect the supernatant.

  • To 3 mL of the supernatant, add 1.5 mL of chloroform and vortex thoroughly.

  • Centrifuge to separate the phases. The pyocyanin will be in the blue, lower chloroform layer.

  • Transfer the chloroform layer to a new tube.

  • Add 1 mL of 0.2 N HCl and vortex. The pyocyanin will move to the upper, acidic aqueous layer, which will turn pink.

  • Measure the absorbance of the pink, aqueous layer at 520 nm.

  • Calculate the pyocyanin concentration (µg/mL) using the formula: Pyocyanin (µg/mL) = OD520 x 17.072.[6][7]

Protocol 3: Rhamnolipid Quantification Assay

This protocol outlines a method for quantifying rhamnolipids from P. aeruginosa cultures.[8]

Materials:

  • P. aeruginosa culture supernatant

  • Ethyl acetate

  • Methylene blue solution

  • Chloroform

  • 0.2 N HCl

  • Spectrophotometer

Procedure:

  • Acidify the cell-free supernatant to pH 2.3 with 1 N HCl.

  • Extract the rhamnolipids by adding an equal volume of ethyl acetate, vortexing, and collecting the upper organic phase. Repeat this extraction three times.

  • Evaporate the pooled ethyl acetate extracts to dryness.

  • Dissolve the dried extract in chloroform.

  • Add methylene blue solution, vortex, and incubate for 15 minutes.

  • Transfer the lower chloroform phase to a new tube and mix with 0.2 N HCl.

  • Centrifuge to separate the phases and measure the absorbance of the blue, lower chloroform phase at 638 nm.

  • Quantify the rhamnolipid concentration by comparing the absorbance to a standard curve prepared with known concentrations of rhamnolipid.

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation prep_culture Prepare Bacterial Culture inoculate Inoculate with Bacteria and 3-OH-C8-HSL prep_culture->inoculate prep_ahl Prepare 3-OH-C8-HSL Stock prep_ahl->inoculate incubate Incubate under Controlled Conditions inoculate->incubate biofilm Biofilm Assay incubate->biofilm virulence Virulence Factor Assay incubate->virulence reporter Reporter Strain Assay incubate->reporter lcms LC-MS/MS Quantification incubate->lcms quantify Quantify Results biofilm->quantify virulence->quantify reporter->quantify lcms->quantify interpret Interpret Data and Draw Conclusions quantify->interpret

Caption: A general experimental workflow for studying the effects of 3-OH-C8-HSL.

troubleshooting_logic start Inconsistent Experimental Results check_reagents Check Reagent Stability and Purity (e.g., 3-OH-C8-HSL) start->check_reagents check_culture Verify Bacterial Strain and Culture Conditions start->check_culture check_protocol Review Experimental Protocol for Errors start->check_protocol check_equipment Calibrate and Check Equipment start->check_equipment reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Issue Found culture_issue Optimize Culture Conditions check_culture->culture_issue Issue Found protocol_issue Refine Experimental Protocol check_protocol->protocol_issue Issue Found equipment_issue Recalibrate or Service Equipment check_equipment->equipment_issue Issue Found end Reproducible Results reagent_issue->end culture_issue->end protocol_issue->end equipment_issue->end

Caption: A logical troubleshooting workflow for addressing irreproducible results.

p_aeruginosa_qs cluster_las Las System cluster_rhl Rhl System cluster_3ohc8 3-OH-C8-HSL cluster_virulence Virulence Factors LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL synthesizes LasR LasR C12_HSL->LasR binds to RhlI RhlI LasR->RhlI activates RhlR RhlR LasR->RhlR activates Biofilm Biofilm Formation LasR->Biofilm Elastase Elastase Production LasR->Elastase C4_HSL C4-HSL RhlI->C4_HSL synthesizes C4_HSL->RhlR binds to Pyocyanin Pyocyanin Production RhlR->Pyocyanin Rhamnolipids Rhamnolipid Synthesis RhlR->Rhamnolipids Synthase_3OH_C8 AHL Synthase OH_C8_HSL 3-OH-C8-HSL Synthase_3OH_C8->OH_C8_HSL synthesizes Receptor_3OH_C8 LuxR-type Receptor OH_C8_HSL->Receptor_3OH_C8 binds to Receptor_3OH_C8->Biofilm Receptor_3OH_C8->Pyocyanin

Caption: Simplified quorum sensing network in Pseudomonas aeruginosa.

References

Validation & Comparative

A Comparative Guide to the Detection of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the detection and quantification of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL), a key quorum-sensing molecule in various Gram-negative bacteria. The selection of an appropriate detection method is critical for research in microbiology, infectious diseases, and the development of anti-quorum sensing therapeutics. Here, we compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and bacterial biosensors, with supporting experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison of Detection Methods

The following table summarizes the key performance metrics for the different 3-OH-C8-HSL detection methods.

FeatureLC-MS/MSGC-MSELISA (Competitive)Bacterial Biosensors
Limit of Detection (LOD) Low nM to pM rangeLow µg/L to ng/L range[1]ng/mL to pg/mL range (estimated)pM to nM range[2]
Limit of Quantification (LOQ) Low nM rangeµg/L rangeng/mL range (estimated)nM range
Dynamic Range Wide (typically 3-4 orders of magnitude)Moderate (typically 2-3 orders of magnitude)Narrow (typically 1-2 orders of magnitude)Variable, can be narrow or wide depending on the biosensor
Specificity High (based on mass-to-charge ratio and fragmentation)High (based on retention time and mass spectrum)Moderate to High (dependent on antibody cross-reactivity)Moderate (can have cross-reactivity with other AHLs)
Throughput Moderate to High (with autosampler)ModerateHighHigh (for plate-based assays)
Cost High (instrumentation and maintenance)High (instrumentation and maintenance)Low to ModerateLow
Expertise Required HighHighModerateLow to Moderate

Signaling Pathway: The RhlI/RhlR Quorum Sensing System in Pseudomonas aeruginosa

This compound and other N-acyl homoserine lactones (AHLs) are key signaling molecules in bacterial quorum sensing, a process that allows bacteria to coordinate gene expression in response to population density. In Pseudomonas aeruginosa, the RhlI/RhlR system is a well-characterized quorum-sensing circuit that utilizes N-butanoyl-L-homoserine lactone (C4-HSL) and is homologous to systems that would regulate and be influenced by 3-OH-C8-HSL.

Rhl_Quorum_Sensing cluster_cell Pseudomonas aeruginosa Cell RhlI RhlI (AHL Synthase) C4HSL C4-HSL RhlI->C4HSL Synthesis RhlR RhlR (Transcriptional Regulator) RhlR_C4HSL RhlR-C4-HSL Complex RhlR->RhlR_C4HSL C4HSL->RhlR Binding C4HSL_out C4-HSL (extracellular) C4HSL->C4HSL_out Diffusion DNA Target Gene Promoters (e.g., rhlA, rhlB, lasI) RhlR_C4HSL->DNA Binds Virulence_Factors Virulence Factors (Rhamnolipids, Elastase) DNA->Virulence_Factors Activates Transcription C4HSL_out->C4HSL Re-entry at high concentration

Caption: The RhlI/RhlR quorum-sensing circuit in Pseudomonas aeruginosa.

Experimental Workflows and Logical Relationships

The choice of a detection method often depends on the specific requirements of the experiment, such as the need for high sensitivity, high throughput, or cost-effectiveness. The following diagrams illustrate a typical experimental workflow for LC-MS/MS analysis and the logical relationships between the different detection methods.

LCMS_Workflow start Start: Bacterial Culture extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Sample Filtration concentration->filtration lcms LC-MS/MS Analysis (Separation & Detection) filtration->lcms data_analysis Data Analysis (Quantification & Identification) lcms->data_analysis end End: Results data_analysis->end

Caption: A typical experimental workflow for the LC-MS/MS analysis of 3-OH-C8-HSL.

Method_Relationships cluster_physicochemical Physicochemical Methods cluster_biological Biological Methods AHLs N-acyl Homoserine Lactones (including 3-OH-C8-HSL) LCMS LC-MS/MS AHLs->LCMS High Specificity High Sensitivity GCMS GC-MS AHLs->GCMS High Specificity Good Sensitivity ELISA ELISA AHLs->ELISA High Throughput Good Sensitivity Biosensors Bacterial Biosensors AHLs->Biosensors High Throughput High Sensitivity Cost-Effective

References

A Comparative Guide to N-(3-Hydroxyoctanoyl)-DL-homoserine lactone and Other Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) with other common acyl-homoserine lactones (AHLs). The information is intended to assist researchers in selecting the appropriate AHL for their specific experimental needs and to provide a foundational understanding for professionals in drug development targeting quorum sensing pathways.

Introduction to Acyl-Homoserine Lactones

Acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This regulation controls a variety of physiological processes, including biofilm formation, virulence factor production, and motility.[1][2] The specificity of these responses is often determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable acyl side chain.[3] Variations in the length and substitution of this acyl chain create a diverse library of signaling molecules, each with the potential for distinct biological activity.

This compound (3-OH-C8-HSL) is a member of this family, characterized by an eight-carbon acyl chain with a hydroxyl group at the third carbon position. This guide will compare the known activities and characteristics of 3-OH-C8-HSL to other well-studied AHLs.

Comparative Data on AHL Activity

The following tables summarize quantitative data from various studies, comparing the effects of different AHLs on key quorum sensing-regulated phenotypes. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with this in mind.

Table 1: Comparison of AHL Activity on Biofilm Formation

Acyl-Homoserine LactoneConcentrationBacterial StrainEffect on Biofilm FormationReference
3-OH-C8-HSL Not specifiedBurkholderia cenocepaciaInduction[4]
C4-HSLNot specifiedPseudomonas aeruginosaInduction[4]
C6-HSLNot specifiedPseudomonas aeruginosaInduction[4]
C8-HSL50 µM - 200 µMPseudoalteromonas galatheaePositive correlation with concentration[5]
3-oxo-C10-HSL10 µM & 20 µMVibrio alginolyticusInduction/Enhancement[6]
3-oxo-C12-HSLNot specifiedPseudomonas aeruginosaInduction[6]

Table 2: Comparison of AHL Activity on Virulence Factor Production

Acyl-Homoserine LactoneVirulence FactorBacterial StrainEffectReference
3-OH-C8-HSL Not specifiedNot specifiedNot specified
3-oxo-C12-HSLElastase, PyocyaninPseudomonas aeruginosaInduction[7]
C4-HSLElastase, PyocyaninPseudomonas aeruginosaInduction[7]
3-oxo-C6-HSLNot specifiedSerratia proteamaculansInduction of proteolytic activity[8]
C8-HSLNot specifiedSerratia liquefaciensInduction of proteolytic activity[9]
C10-HSLNot specifiedSerratia liquefaciensInduction of proteolytic activity[9]

Signaling Pathways

AHL-mediated signaling is primarily controlled by LuxI-type synthases and LuxR-type transcriptional regulators. The AHL molecule diffuses across the bacterial membrane and, upon reaching a threshold concentration, binds to its cognate LuxR-type receptor. This complex then acts as a transcriptional activator or repressor for target genes.

In the well-studied bacterium Pseudomonas aeruginosa, two major AHL-based quorum sensing systems, las and rhl, play a hierarchical role in regulating virulence. The las system, directed by the LasI synthase and LasR receptor, produces and responds to N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The rhl system, controlled by RhlI and RhlR, utilizes N-butanoyl-L-homoserine lactone (C4-HSL).[7][10] While 3-OH-C8-HSL is not the primary autoinducer in this specific cascade, its structural similarity to other AHLs suggests potential for cross-talk and interaction with these and other LuxR-type receptors.

AHL_Signaling_Pathway cluster_cell Bacterial Cell AHL_out AHLs AHL_in AHL AHL_out->AHL_in Diffusion LuxI LuxI-type Synthase LuxI->AHL_in Synthesis LuxR LuxR-type Receptor Gene_Expression Target Gene Expression LuxR->Gene_Expression Activation/ Repression AHL_in->AHL_out Diffusion AHL_in->LuxR Binding Phenotype Phenotypic Response Gene_Expression->Phenotype

Caption: General AHL-mediated quorum sensing signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to compare the activity of different AHLs.

AHL Quantification using a Well-Diffusion Assay

This method relies on a reporter bacterial strain that produces a visible pigment in response to the presence of AHLs.

  • Materials:

    • Reporter strain (e.g., Chromobacterium violaceum CV026)

    • Luria-Bertani (LB) agar plates

    • AHL standards of known concentrations

    • Test samples containing unknown AHL concentrations

    • Sterile cork borer or pipette tip to create wells in the agar

  • Procedure:

    • Prepare a lawn of the reporter strain on an LB agar plate.

    • Create wells in the agar using a sterile cork borer.

    • Add a known volume of AHL standards and test samples to separate wells.

    • Incubate the plates at an appropriate temperature (e.g., 30°C) for 24-48 hours.

    • Measure the diameter of the pigment zone (e.g., violacein for C. violaceum) around each well.

    • Create a standard curve by plotting the diameter of the pigment zone against the concentration of the AHL standards.

    • Use the standard curve to determine the concentration of AHL in the test samples.[11][12]

Well_Diffusion_Assay_Workflow start Start prep_plate Prepare bacterial lawn on agar plate start->prep_plate create_wells Create wells in agar prep_plate->create_wells add_samples Add AHL standards and test samples to wells create_wells->add_samples incubate Incubate plates add_samples->incubate measure_zones Measure diameter of pigment zones incubate->measure_zones create_curve Create standard curve measure_zones->create_curve determine_conc Determine AHL concentration in samples create_curve->determine_conc end_node End determine_conc->end_node

Caption: Workflow for AHL quantification using a well-diffusion assay.

Biofilm Formation Assay (Crystal Violet Staining)

This method quantifies the amount of biofilm produced by bacteria in response to different AHLs.

  • Materials:

    • Bacterial strain of interest

    • 96-well microtiter plate

    • Growth medium

    • AHLs of interest

    • Crystal violet solution (0.1%)

    • Ethanol or acetic acid for destaining

  • Procedure:

    • Inoculate the bacterial strain into a 96-well plate containing growth medium and different concentrations of the AHLs to be tested. Include a negative control without AHLs.

    • Incubate the plate under appropriate conditions to allow for biofilm formation.

    • After incubation, remove the planktonic cells by gently washing the wells with a buffer (e.g., phosphate-buffered saline).

    • Stain the attached biofilm with a crystal violet solution for a defined period.

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with a destaining solution (e.g., 95% ethanol).

    • Quantify the amount of biofilm by measuring the absorbance of the destained solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]

Biofilm_Assay_Workflow start Start inoculate Inoculate bacteria with different AHLs in 96-well plate start->inoculate incubate Incubate for biofilm formation inoculate->incubate wash_planktonic Wash to remove planktonic cells incubate->wash_planktonic stain Stain biofilm with crystal violet wash_planktonic->stain wash_excess Wash away excess stain stain->wash_excess destain Solubilize bound stain wash_excess->destain measure_abs Measure absorbance to quantify biofilm destain->measure_abs end_node End measure_abs->end_node

Caption: Workflow for the crystal violet biofilm formation assay.

Conclusion

This compound is an important member of the diverse family of AHL signaling molecules. While comprehensive, direct comparative data remains a subject for further research, the existing evidence indicates its role in modulating key bacterial behaviors such as biofilm formation. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies, contributing to a more complete understanding of the structure-function relationships within the AHL family. This knowledge is crucial for the development of novel anti-virulence strategies that target bacterial communication.

References

A Comparative Analysis of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone and N-octanoyl-L-homoserine lactone in Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the differential activities of two key N-acyl homoserine lactone signaling molecules, supported by experimental data and protocols.

In the intricate world of bacterial communication, known as quorum sensing (QS), N-acyl homoserine lactones (AHLs) play a pivotal role as signaling molecules. The precise structure of these molecules, particularly the nature of the acyl side chain, dictates their specificity and potency in activating cognate LuxR-type receptors, which in turn regulate gene expression controlling virulence, biofilm formation, and other collective behaviors. This guide provides a comparative analysis of two closely related AHLs: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) and N-octanoyl-L-homoserine lactone (C8-HSL), focusing on their differential activities and the experimental methodologies used to assess them.

Differential Activity: The Impact of a Hydroxyl Group

The primary structural difference between 3-OH-C8-HSL and C8-HSL is the presence of a hydroxyl group at the third carbon position of the octanoyl acyl chain in the former. This seemingly minor modification can have a significant impact on the molecule's ability to bind to and activate LuxR-type receptors. While direct comparative studies focusing solely on these two molecules are limited, broader structure-activity relationship studies of AHLs provide valuable insights.

Generally, substitutions on the acyl chain, such as the 3-hydroxy group, can alter the binding affinity of the AHL for its cognate receptor. This is due to the specific hydrogen bonding and hydrophobic interactions that occur within the ligand-binding pocket of the LuxR-type protein. For instance, studies on the LasR receptor of Pseudomonas aeruginosa have shown that both the length of the acyl chain and substitutions at the C3 position are critical for potent activation. While LasR's native ligand is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the presence of a 3-oxo or 3-hydroxy group can be a key determinant for recognition and activity in many LuxR homologs.

The activity of these molecules is often quantified using metrics such as the half-maximal effective concentration (EC50), which represents the concentration of the ligand required to elicit a half-maximal response in a given assay. Lower EC50 values indicate higher potency.

N-acyl Homoserine LactoneReceptor Specificity (Example)General Activity Notes
This compoundOften the native ligand for specific LuxR-type receptors in bacteria such as Yersinia enterocolitica (YenR) and Burkholderia mallei (BmaR3).The 3-hydroxy group can form specific hydrogen bonds within the receptor's binding pocket, leading to high-affinity binding and potent activation. Its activity is highly dependent on the specific architecture of the LuxR-type receptor.
N-octanoyl-L-homoserine lactoneRecognized by various LuxR-type receptors, often as a non-native ligand. For example, it can weakly activate LuxR from Vibrio fischeri.The absence of a substitution at the C3 position generally results in lower potency compared to its 3-oxo or 3-hydroxy counterparts for many LuxR homologs that have evolved to recognize such features. However, it can still be a primary signaling molecule in some bacterial species, such as Burkholderia pseudomallei (BpsR).

Experimental Protocols for Activity Assessment

To quantitatively compare the activity of 3-OH-C8-HSL and C8-HSL, researchers typically employ bacterial reporter strains or in vitro binding assays. Below are detailed methodologies for key experiments.

Quorum Sensing Reporter Gene Assay

This is the most common method to determine the agonistic or antagonistic activity of AHLs. It utilizes a bacterial strain that has been genetically engineered to produce a measurable signal (e.g., light, color, or fluorescence) in response to the activation of a specific LuxR-type receptor.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep1 Grow reporter strain overnight prep2 Subculture to fresh medium prep1->prep2 prep3 Grow to early exponential phase prep2->prep3 assay1 Aliquot cell culture into 96-well plate prep3->assay1 assay2 Add serial dilutions of AHLs (3-OH-C8-HSL vs. C8-HSL) assay1->assay2 assay3 Incubate for a defined period assay2->assay3 detect1 Measure reporter signal (e.g., luminescence, fluorescence, β-galactosidase activity) assay3->detect1 detect2 Measure cell density (OD600) detect1->detect2 analysis1 Normalize reporter signal to cell density detect2->analysis1 analysis2 Plot dose-response curves analysis1->analysis2 analysis3 Calculate EC50 values analysis2->analysis3

Quorum sensing reporter assay workflow.

Detailed Protocol:

  • Strain and Culture Conditions: Use a reporter strain such as Escherichia coli JM109 or Agrobacterium tumefaciens NTL4 carrying a plasmid with the desired LuxR-type receptor gene (e.g., lasR, luxR, traR) and a reporter gene (e.g., luxCDABE, gfp, lacZ) under the control of a cognate promoter. Grow the reporter strain overnight in appropriate media (e.g., LB broth) with selective antibiotics at 30°C or 37°C with shaking.

  • Assay Preparation: The following day, subculture the overnight culture into fresh media and grow to an early exponential phase (OD600 of ~0.2-0.4).

  • AHL Addition: In a 96-well microtiter plate, add a fixed volume of the bacterial culture to each well. Add serial dilutions of the test compounds (3-OH-C8-HSL and C8-HSL) and a vehicle control (e.g., DMSO or ethanol).

  • Incubation: Incubate the plate at the optimal growth temperature for a specific period (e.g., 4-6 hours).

  • Signal Measurement: Measure the reporter signal using a plate reader (e.g., luminometer for luminescence, fluorometer for GFP, or by adding a substrate like ONPG for β-galactosidase and measuring absorbance). Also, measure the optical density at 600 nm (OD600) to account for any effects on bacterial growth.

  • Data Analysis: Normalize the reporter signal to the cell density. Plot the normalized reporter activity against the logarithm of the AHL concentration to generate a dose-response curve. The EC50 value can then be calculated using non-linear regression analysis.

Biofilm Formation Assay

This assay assesses the ability of AHLs to induce or inhibit biofilm formation, a key phenotype regulated by quorum sensing in many bacteria.

Experimental Workflow:

G cluster_culture Bacterial Culture cluster_incubation Biofilm Formation cluster_staining Staining and Quantification culture1 Grow bacterial strain overnight culture2 Dilute to a standard OD600 culture1->culture2 incubation1 Add diluted culture and AHLs to 96-well plate culture2->incubation1 incubation2 Incubate statically for 24-48 hours staining1 Remove planktonic cells incubation2->staining1 staining2 Wash wells with PBS staining1->staining2 staining3 Stain with Crystal Violet staining2->staining3 staining4 Wash and dry the plate staining3->staining4 staining5 Solubilize the dye staining4->staining5 staining6 Measure absorbance at ~570 nm staining5->staining6

Crystal violet biofilm assay workflow.

Detailed Protocol:

  • Bacterial Strain and Growth: Use a bacterial strain known to form biofilms in response to AHLs, such as Pseudomonas aeruginosa PAO1 or a relevant mutant. Grow the strain overnight in a suitable medium (e.g., Tryptic Soy Broth).

  • Assay Setup: Dilute the overnight culture to a standardized OD600 (e.g., 0.05) in fresh medium. In a 96-well flat-bottom microtiter plate, add the diluted culture along with different concentrations of 3-OH-C8-HSL and C8-HSL. Include a no-AHL control.

  • Incubation: Incubate the plate statically (without shaking) at an appropriate temperature (e.g., 30°C or 37°C) for 24 to 48 hours to allow for biofilm formation.

  • Staining: Carefully discard the medium containing planktonic (free-floating) cells. Gently wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. Add a solution of 0.1% (w/v) crystal violet to each well and incubate for 15-20 minutes at room temperature.

  • Quantification: Discard the crystal violet solution and wash the wells again with water to remove excess stain. Allow the plate to air dry. Solubilize the bound crystal violet by adding an appropriate solvent, such as 30% acetic acid or absolute ethanol, to each well. Measure the absorbance of the solubilized dye at a wavelength of approximately 570 nm using a microplate reader. Higher absorbance values correspond to greater biofilm formation.

Signaling Pathway Overview

The canonical LuxR/I-type quorum sensing system provides a framework for understanding how 3-OH-C8-HSL and C8-HSL exert their effects. The binding of the specific AHL to its cognate LuxR-type receptor induces a conformational change in the protein, leading to its dimerization and subsequent binding to specific DNA sequences (lux boxes) in the promoter regions of target genes. This interaction typically enhances the recruitment of RNA polymerase, thereby activating gene transcription.

G cluster_cell Bacterial Cell AHL AHL (3-OH-C8-HSL or C8-HSL) LuxR LuxR-type Receptor AHL->LuxR Binds to Extracellular Extracellular Environment AHL->Extracellular Diffusion AHL_LuxR AHL-LuxR Complex Dimer Dimerized Complex AHL_LuxR->Dimer Dimerization DNA DNA (lux box) Dimer->DNA Binds to Gene Target Genes DNA->Gene Activates Transcription mRNA mRNA Gene->mRNA Proteins Proteins (e.g., Virulence Factors, Biofilm Matrix Components) mRNA->Proteins Translation Extracellular->AHL Diffusion

Canonical LuxR/I quorum sensing pathway.

Conclusion

The comparison between this compound and N-octanoyl-L-homoserine lactone highlights the remarkable specificity inherent in bacterial quorum sensing systems. The presence of a 3-hydroxy group on the acyl chain of 3-OH-C8-HSL can significantly enhance its potency in activating specific LuxR-type receptors compared to the unsubstituted C8-HSL. For researchers in microbiology and drug development, understanding these structure-activity relationships is crucial for the design of novel anti-virulence agents that can act as antagonists to disrupt bacterial communication and mitigate infections. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of these and other quorum sensing molecules.

Comparative Analysis of N-(3-Hydroxyoctanoyl)-DL-homoserine Lactone Stereoisomers: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that regulates gene expression in response to population density. The stereochemistry of the homoserine lactone moiety is often crucial for its recognition by bacterial receptor proteins, typically of the LuxR family. This guide synthesizes the available information on 3-OH-C8-HSL and outlines the general principles of AHL activity and the experimental methods used to assess them, while highlighting the absence of specific comparative data for its stereoisomers.

Quorum Sensing and N-Acyl Homoserine Lactones

Gram-negative bacteria utilize AHLs to coordinate various collective behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. The basic mechanism involves the synthesis of AHLs by a LuxI-type synthase. As the bacterial population grows, the concentration of AHLs increases. Once a threshold concentration is reached, AHLs bind to and activate a cognate LuxR-type transcriptional regulator, leading to the expression of target genes.

The specificity of this interaction is highly dependent on the structure of the AHL, including the length and modification of the acyl side chain and the stereochemistry of the homoserine lactone ring. The naturally produced AHLs are typically the L-enantiomers.

Signaling Pathway of N-Acyl Homoserine Lactones

The canonical LuxI/LuxR quorum-sensing circuit serves as a model for understanding how N-(3-Hydroxyoctanoyl)-DL-homoserine lactone and its stereoisomers would likely function. The signaling pathway can be visualized as follows:

AHL_Signaling_Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase AHL N-(3-Hydroxyoctanoyl)- homoserine lactone (3-OH-C8-HSL) LuxI->AHL Synthesis LuxR_inactive Inactive LuxR-type Receptor AHL->LuxR_inactive Binding AHL_ext Extracellular 3-OH-C8-HSL AHL->AHL_ext Diffusion LuxR_active Active LuxR-AHL Complex LuxR_inactive->LuxR_active Activation DNA Target Gene Promoters LuxR_active->DNA Binding Transcription Gene Expression (e.g., Virulence, Biofilm) DNA->Transcription Transcription Initiation

Caption: General signaling pathway of N-acyl homoserine lactones.

Biological Activity: A Lack of Comparative Data

Despite the recognized importance of stereochemistry in AHL-receptor interactions, a direct comparison of the agonistic or antagonistic activities of N-(3-Hydroxyoctanoyl)-L-homoserine lactone, N-(3-Hydroxyoctanoyl)-D-homoserine lactone, and the DL-racemic mixture is not documented in the reviewed scientific literature. It is generally presumed that the L-isomer is the active form, while the D-isomer may be inactive or could potentially act as a competitive inhibitor of the L-isomer by binding to the receptor without activating it. However, without specific experimental data, this remains speculative.

Experimental Protocols for Assessing Biological Activity

While specific protocols for comparing the stereoisomers of 3-OH-C8-HSL are not available, the following are standard methods used to determine the biological activity of AHLs. These protocols could be adapted for a comparative study.

Bioluminescence Reporter Assay using Vibrio fischeri or recombinant E. coli

This is a common method to quantify the agonistic or antagonistic activity of AHLs.

Principle: A reporter bacterial strain is used that contains a LuxR-type receptor and a promoter that controls the expression of a reporter gene (e.g., luxCDABE for bioluminescence or gfp for green fluorescent protein) in response to AHL binding.

Methodology:

  • Strain Preparation: A culture of the reporter strain (e.g., E. coli DH5α carrying a plasmid with the luxR gene and a luxI promoter-luxCDABE fusion) is grown to a specific optical density.

  • Assay Setup: The bacterial culture is aliquoted into a 96-well plate.

  • Compound Addition: The N-(3-Hydroxyoctanoyl)-homoserine lactone stereoisomers (L-form, D-form, and DL-mixture) are added to the wells at various concentrations. For antagonism assays, a known concentration of the cognate AHL is added along with the test compound.

  • Incubation: The plate is incubated at an appropriate temperature for a set period.

  • Measurement: Bioluminescence or fluorescence is measured using a plate reader.

  • Data Analysis: The reporter signal is plotted against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Reporter_Assay_Workflow A Prepare reporter bacterial culture B Aliquot culture into 96-well plate A->B C Add AHL stereoisomers B->C D Incubate C->D E Measure bioluminescence or fluorescence D->E F Analyze data (EC50 / IC50) E->F

Caption: Workflow for a bioluminescence/fluorescence reporter assay.

Anti-biofilm Assay

This assay assesses the ability of the stereoisomers to inhibit or disrupt biofilm formation.

Principle: Many bacterial species rely on quorum sensing to regulate biofilm formation. Compounds that interfere with quorum sensing can inhibit this process.

Methodology:

  • Bacterial Culture: A culture of a biofilm-forming bacterium (e.g., Pseudomonas aeruginosa) is grown.

  • Assay Setup: The culture is diluted and added to the wells of a microtiter plate.

  • Compound Addition: The N-(3-Hydroxyoctanoyl)-homoserine lactone stereoisomers are added at various concentrations.

  • Incubation: The plate is incubated under conditions that promote biofilm formation.

  • Staining: After incubation, the planktonic cells are removed, and the remaining biofilm is stained with a dye such as crystal violet.

  • Quantification: The bound dye is solubilized, and the absorbance is measured to quantify the amount of biofilm.

Future Research Directions

To address the current knowledge gap, a dedicated study is required to synthesize or procure enantiomerically pure N-(3-Hydroxyoctanoyl)-L-homoserine lactone and N-(3-Hydroxyoctanoyl)-D-homoserine lactone, as well as the racemic mixture. A subsequent head-to-head comparison of their biological activities using a panel of quorum sensing reporter strains (e.g., those expressing different LuxR homologs like LasR, TraR, and LuxR) would provide invaluable data. Such a study would definitively elucidate the stereospecific requirements for receptor binding and activation by 3-OH-C8-HSL and would be of significant interest to researchers in the fields of microbiology, chemical biology, and drug development.

A Comparative Guide to Quorum Sensing Inhibitors: Mechanisms, Efficacy, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, in response to population density. By interfering with these signaling pathways, Quorum Sensing Inhibitors (QSIs) offer a promising anti-virulence strategy that may exert less selective pressure for resistance compared to traditional bactericidal antibiotics. This guide provides a comparative analysis of different QSIs, supported by experimental data and detailed protocols for their evaluation.

Understanding Quorum Sensing Signaling Pathways

Bacteria utilize various QS systems. Gram-negative bacteria commonly use N-acyl homoserine lactones (AHLs) as signaling molecules, while Gram-positive bacteria often use autoinducing peptides (AIPs).

The Pseudomonas aeruginosa LasR/RhlR Pathway (Gram-Negative)

Pseudomonas aeruginosa, an opportunistic human pathogen, employs a hierarchical QS system primarily composed of two LuxI/LuxR-type systems: las and rhl.[1] The las system is dominant, with the LasR protein activating the expression of the rhlR gene.[2][3] The LasI synthase produces the autoinducer 3-oxo-C12-HSL, which binds to the LasR transcriptional regulator.[3] This complex then activates genes responsible for virulence factors like elastase and also activates the rhl system.[2] The rhl system, in turn, uses the RhlI synthase to produce C4-HSL, which binds to RhlR to control factors like pyocyanin and rhamnolipid production.[3][4]

G cluster_las Las System cluster_rhl Rhl System LasI LasI Synthase AHL_las 3-oxo-C12-HSL LasI->AHL_las produces LasR LasR Receptor RhlR RhlR Receptor LasR->RhlR activates Virulence_las Elastase, Toxin A LasR->Virulence_las activates AHL_las->LasR binds RhlI RhlI Synthase AHL_rhl C4-HSL RhlI->AHL_rhl produces Virulence_rhl Pyocyanin, Rhamnolipids RhlR->Virulence_rhl activates AHL_rhl->RhlR binds G cluster_cell S. aureus Cell AgrD AgrD (Precursor) AgrB AgrB (Transporter) AgrD->AgrB processed by AIP AIP (Signal) AgrB->AIP secretes AgrC AgrC (Sensor Kinase) AgrA AgrA (Regulator) AgrC->AgrA phosphorylates RNAIII RNAIII AgrA->RNAIII activates Virulence Toxins, Exoenzymes RNAIII->Virulence upregulates AIP->AgrC binds & activates G Synthase Signal Synthase (e.g., LuxI) Signal Autoinducer Signal (e.g., AHL) Synthase->Signal Synthesis Receptor Signal Receptor (e.g., LuxR) Signal->Receptor Binding Response Gene Expression (Virulence, Biofilm) Receptor->Response Activation Inhibitor1 Inhibitor A Inhibitor1->Synthase Blocks Synthesis Inhibitor2 Inhibitor B Inhibitor2->Signal Degrades Signal (Quorum Quenching) Inhibitor3 Inhibitor C Inhibitor3->Receptor Blocks Receptor (Antagonist) G A Primary Screening: Reporter Strain Assay (e.g., GFP, LacZ) B Identify 'Hits' (Compounds showing QS inhibition) A->B C Secondary Screening: Phenotypic Assays B->C D Quantify Biofilm Inhibition (Crystal Violet Assay) C->D E Quantify Virulence Factor (Pyocyanin, Elastase Assays) C->E F Validate 'Leads' (Confirmed anti-virulence activity) D->F E->F G Toxicity/Growth Assay (Measure OD600) F->G H Final QSI Candidate (Non-toxic, potent inhibitor) G->H

References

Comparative Efficacy of N-(3-Hydroxyoctanoyl)-DL-homoserine Lactone Against Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Analysis of a Key Quorum Sensing Molecule

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) is a crucial N-acyl homoserine lactone (AHL) that functions as a signaling molecule in the quorum sensing (QS) systems of various Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, influencing virulence, biofilm formation, and other collective behaviors.[1][2] This guide provides a comparative overview of the efficacy of 3-OH-C8-HSL against a range of bacterial strains, supported by available experimental data and detailed methodologies.

Quorum Sensing Signaling Pathway

The following diagram illustrates a generalized quorum sensing signaling pathway in Gram-negative bacteria, where N-acyl homoserine lactones like 3-OH-C8-HSL play a central role.

QuorumSensing cluster_cell Bacterial Cell cluster_environment Extracellular Environment AHL_Synthase AHL Synthase (e.g., LuxI) AHL_Molecule AHL (3-OH-C8-HSL) AHL_Synthase->AHL_Molecule Synthesizes AHL_Receptor AHL Receptor (e.g., LuxR) Gene_Expression Target Gene Expression AHL_Receptor->Gene_Expression Activates/Represses Phenotypes Group Behaviors (Biofilm formation, Virulence) Gene_Expression->Phenotypes Leads to AHL_Molecule->AHL_Receptor Binds to AHL_External AHL Accumulation AHL_Molecule->AHL_External Diffuses out (Low cell density) AHL_External->AHL_Molecule Diffuses in (High cell density)

References

A Researcher's Guide to the Reproducibility of N-(3-Hydroxyoctanoyl)-DL-homoserine Lactone Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (OH-C8-HSL) is a key quorum-sensing molecule involved in regulating bacterial communication and virulence. However, the reproducibility of experimental results related to this molecule can be a significant challenge. This guide provides an objective comparison of experimental approaches, highlights potential sources of variability, and offers detailed protocols to enhance the consistency and reliability of future research.

Data Presentation: Unpacking the Variables in Acyl-Homoserine Lactone Quantification and Bioactivity

Table 1: Comparison of Quantitative Methods for Acyl-Homoserine Lactone (AHL) Analysis

MethodPrincipleTypical Limit of Detection (LOD)Reported Variability (Relative Standard Deviation - RSD)Key Factors Influencing Reproducibility
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-based detection and fragmentation for structural confirmation.[1][2][3][4]pmol to nmol range[4]5-20%[5]Matrix effects from complex biological samples, ionization efficiency, choice of internal standards, extraction efficiency.[1][2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Volatilization and separation of analytes followed by mass-based detection.pmol range10-25%Derivatization efficiency, thermal stability of the AHL, matrix effects.
Bacterial Reporter Strain Bioassays Genetically engineered bacteria that produce a measurable signal (e.g., light, color) in response to specific AHLs.[6][7]nmol to µmol range[8]15-40% or higher[9][10]Strain viability and growth phase, plasmid stability, specificity of the reporter to the AHL, culture media composition, incubation conditions.[6][7]

Table 2: Factors Contributing to Variability in Pseudomonas aeruginosa Quorum Sensing-Related Gene Expression Studies

FactorDescriptionImpact on Reproducibility
Bacterial Strain Different laboratory strains of P. aeruginosa (e.g., PAO1, PA14) and clinical isolates exhibit significant genetic and phenotypic variations.[6][7]High: Mutations in key regulatory genes like lasR can dramatically alter the response to AHLs.[7]
Growth Conditions Media composition, aeration, temperature, and growth phase all influence the production and perception of AHLs.[11]High: For example, surface growth can induce different quorum sensing responses compared to planktonic growth.[11]
AHL Concentration The dose-dependent effects of AHLs can vary, and the effective concentration can be influenced by degradation or sequestration.Medium to High: The stability of the AHL in the experimental system is a critical factor.
Reporter System The choice of reporter gene (e.g., lux, lacZ), promoter, and host strain can affect the sensitivity and specificity of the assay.Medium: Different reporter systems can have varying response kinetics and dynamic ranges.

Experimental Protocols: Towards More Consistent and Comparable Data

Standardized and detailed experimental protocols are crucial for improving the reproducibility of research on OH-C8-HSL. Below are methodologies for the key experiments cited in the literature.

Protocol 1: Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is a synthesis of methods described for the analysis of various AHLs.[1][2][3][4]

1. Sample Preparation (from bacterial culture supernatant): a. Grow the bacterial strain of interest to the desired cell density. b. Centrifuge the culture to pellet the cells. c. Filter-sterilize the supernatant to remove any remaining bacteria. d. Acidify the supernatant with an appropriate acid (e.g., formic acid) to a pH of ~3. e. Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate). Repeat the extraction three times. f. Pool the organic phases and evaporate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol).

2. LC-MS Analysis: a. Chromatography: Use a C18 reverse-phase column. b. Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). c. Mass Spectrometry: Operate in positive ion mode. d. Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification. The precursor ion for OH-C8-HSL (C12H21NO4) is m/z 244.15. A characteristic product ion is m/z 102.05, corresponding to the homoserine lactone ring. e. Quantification: Use a standard curve generated with synthetic OH-C8-HSL of known concentrations and an appropriate internal standard.

Protocol 2: Bioassay for this compound Activity using a Reporter Strain

This protocol is a generalized procedure based on the use of AHL biosensors.[6][7][8]

1. Reporter Strain Preparation: a. Culture the chosen Agrobacterium tumefaciens or Escherichia coli reporter strain overnight in appropriate media containing the necessary antibiotics to maintain the reporter plasmid. b. Subculture the reporter strain to fresh media and grow to early to mid-exponential phase.

2. Assay Procedure: a. In a 96-well microtiter plate, add a standardized amount of the prepared reporter strain to each well. b. Add different concentrations of the test sample (e.g., purified OH-C8-HSL, bacterial culture extract) to the wells. Include appropriate positive and negative controls. c. Incubate the plate under controlled conditions (e.g., temperature, shaking) for a specified period. d. Measure the reporter signal (e.g., luminescence, fluorescence, or absorbance for β-galactosidase activity) using a plate reader.

3. Data Analysis: a. Subtract the background signal from the negative control wells. b. Normalize the reporter signal to cell density (e.g., OD600) if necessary. c. Plot the reporter signal as a function of the AHL concentration to determine the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

QuorumSensingPathway cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI (Synthase) C12HSL 3O-C12-HSL LasI->C12HSL Synthesizes LasR LasR (Receptor) RhlR RhlR (Receptor) LasR->RhlR Activates PqsR PqsR (Receptor) LasR->PqsR Activates C12HSL->LasR Binds to RhlI RhlI (Synthase) C4HSL C4-HSL RhlI->C4HSL Synthesizes VirulenceGenes Virulence Gene Expression RhlR->VirulenceGenes Regulates C4HSL->RhlR Binds to PqsR->VirulenceGenes Regulates PQS PQS OHC8HSL OH-C8-HSL OHC8HSL->LasR Potential cross-talk OHC8HSL->RhlR Potentially binds to

Caption: Quorum sensing cascade in Pseudomonas aeruginosa.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Culture Bacterial Culture (e.g., P. aeruginosa) Extraction AHL Extraction (e.g., Ethyl Acetate) Culture->Extraction Purification Purification/Concentration Extraction->Purification LCMS LC-MS Quantification Purification->LCMS Bioassay Reporter Strain Bioassay Purification->Bioassay Quantification Quantification of OH-C8-HSL LCMS->Quantification Activity Determination of Biological Activity Bioassay->Activity Comparison Comparison and Reproducibility Assessment Quantification->Comparison Activity->Comparison

References

A Guide to the Quantitative Analysis of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of bacterial quorum sensing, the accurate quantification of signaling molecules is paramount. N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL) is a key N-acyl homoserine lactone (AHL) involved in the cell-to-cell communication of various Gram-negative bacteria. This guide provides a comparative overview of 3-OH-C8-HSL as a quantitative standard and discusses alternative standards, supported by experimental data and detailed protocols for their analysis.

Performance Comparison of AHL Standards

The selection of an appropriate analytical standard is critical for achieving accurate and reproducible quantitative results. While this compound is a widely recognized quorum sensing molecule, a variety of other AHLs with different acyl chain lengths and modifications are also commercially available and can be used as standards. The choice of standard will often depend on the specific AHLs being investigated in a given biological system.

The performance of an analytical standard is typically evaluated based on several key parameters, including linearity, limit of detection (LOD), and recovery. The following table summarizes these performance characteristics for 3-OH-C8-HSL and a selection of alternative AHL standards, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Standard CompoundAcyl ChainModificationLinearity (R²)Limit of Detection (LOD)Reference
This compound (3-OH-C8-HSL) C83-Hydroxy>0.99~1-5 nM[1]
N-Butanoyl-DL-homoserine lactone (C4-HSL)C4None>0.99~1-10 nM[2]
N-Hexanoyl-DL-homoserine lactone (C6-HSL)C6None>0.99~0.5-5 nM[2]
N-Octanoyl-DL-homoserine lactone (C8-HSL)C8None>0.99~0.5-5 nM[3]
N-Decanoyl-DL-homoserine lactone (C10-HSL)C10None>0.99~0.5-5 nM[3]
N-Dodecanoyl-DL-homoserine lactone (C12-HSL)C12None>0.99~0.5-5 nM[3]
N-(3-Oxohexanoyl)-DL-homoserine lactone (3-oxo-C6-HSL)C63-Oxo>0.99~0.1-1 nM[4][5]
N-(3-Oxooctanoyl)-DL-homoserine lactone (3-oxo-C8-HSL)C83-Oxo>0.99~0.1-1 nM[6][7]
N-(3-Oxodecanoyl)-DL-homoserine lactone (3-oxo-C10-HSL)C103-Oxo>0.99~0.1-1 nM[8]
N-(3-Oxododecanoyl)-DL-homoserine lactone (3-oxo-C12-HSL)C123-Oxo>0.99~0.1-1 nM[9]

Note: The linearity (R²) values are generally high for all listed standards, indicating a strong correlation between concentration and instrument response within a defined range. The LOD values suggest that 3-oxo-substituted AHLs can often be detected at lower concentrations compared to their non-substituted or 3-hydroxy-substituted counterparts.

Experimental Protocols

Accurate quantification of AHLs requires meticulous sample preparation and analysis. The following is a representative experimental protocol for the extraction and quantification of AHLs from bacterial culture supernatants using solid-phase extraction (SPE) followed by LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific bacterial strain and culture conditions.

Materials:

  • Bacterial culture supernatant

  • Internal standard solution (e.g., a stable isotope-labeled AHL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction cartridges (e.g., C18)

  • Vacuum manifold for SPE

  • Nitrogen evaporator

Procedure:

  • Centrifuge the bacterial culture to pellet the cells.

  • Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris.

  • Acidify the supernatant by adding formic acid to a final concentration of 0.1%.

  • Add a known amount of an appropriate internal standard to the supernatant. This is crucial for correcting for any loss of analyte during sample preparation and for variations in instrument response.

  • Condition the SPE cartridge by sequentially passing through methanol and then water.

  • Load the acidified supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the AHLs from the cartridge using methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the AHLs based on their hydrophobicity.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: For each AHL, at least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation. The precursor ion is typically the [M+H]+ adduct of the AHL. A common product ion for all AHLs is m/z 102, which corresponds to the homoserine lactone ring.

Quantification: A standard curve is generated by analyzing a series of known concentrations of the target AHL standards (including 3-OH-C8-HSL and any alternatives). The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of the AHL in the unknown samples is then determined by interpolating their peak area ratios on the standard curve.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate the general AHL-mediated quorum sensing pathway and the experimental workflow for AHL quantification.

Quorum_Sensing_Pathway AHL-Mediated Quorum Sensing cluster_bacteria Gram-Negative Bacterium AHL_Synthase AHL Synthase (e.g., LuxI homolog) AHL 3-OH-C8-HSL AHL_Synthase->AHL Synthesis Receptor Transcriptional Regulator (e.g., LuxR homolog) AHL->Receptor Binding AHL_ext Extracellular 3-OH-C8-HSL AHL->AHL_ext Diffusion DNA Target Genes Receptor->DNA Activation Response Cellular Response (e.g., Biofilm formation, Virulence factor production) DNA->Response Expression AHL_ext->AHL Uptake (at high concentration)

Caption: General signaling pathway of AHL-mediated quorum sensing.

Experimental_Workflow Experimental Workflow for AHL Quantification Start Bacterial Culture Centrifugation Centrifugation & Filtration Start->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Extract Concentrated Extract SPE->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification using Standard Curve Data->Quantification

Caption: Workflow for the quantification of AHLs from bacterial cultures.

Conclusion

The quantitative analysis of this compound and other AHLs is a cornerstone of quorum sensing research. While 3-OH-C8-HSL serves as a reliable standard, the choice of the most appropriate standard will ultimately be dictated by the specific AHLs of interest in a given study. The use of robust and validated analytical methods, such as the LC-MS/MS protocol detailed here, is essential for generating high-quality, reproducible data. By carefully selecting standards and adhering to rigorous experimental procedures, researchers can gain valuable insights into the complex world of bacterial communication.

References

orthogonal methods for confirming N-(3-Hydroxyoctanoyl)-DL-homoserine lactone identity

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the orthogonal methods for confirming the identity of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone, tailored for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of analytical techniques, supported by experimental data and detailed protocols.

This compound is a key signaling molecule in bacterial quorum sensing, a process of cell-to-cell communication that regulates gene expression in response to population density. The accurate identification of this and other N-acyl homoserine lactones (AHLs) is crucial for studying bacterial pathogenesis, biofilm formation, and for the development of novel anti-virulence drugs.[1] This guide explores a range of orthogonal methods that can be employed to ensure the unambiguous identification of this compound.

Comparative Analysis of Orthogonal Methods

A combination of chromatographic, mass spectrometric, and biological assays is often necessary for the conclusive identification of AHLs.[2][3][4] The choice of methods depends on the complexity of the sample matrix, the required sensitivity, and the desired level of structural confirmation.

MethodPrincipleSensitivitySpecificityThroughputKey Application
LC-MS/MS Separation by liquid chromatography followed by mass analysis of parent and fragment ions.[5][6]High (low nM to pM)[7]HighMedium to HighGold standard for identification and quantification.[5][6]
GC-MS Separation of volatile derivatives by gas chromatography followed by mass analysis.[2][5]HighHighMediumAnalysis of specific AHL classes, often requiring derivatization.[5]
High-Resolution MS Precise mass measurement to determine elemental composition.[3][4][7]HighVery HighMediumUnambiguous molecular formula determination.[7][8]
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure.LowVery HighLowDefinitive structural elucidation of pure compounds.[1][9]
TLC with Bioassay Chromatographic separation on a plate, overlaid with a biosensor to detect active compounds.[5][10]Medium to HighMediumHighScreening for AHL production and preliminary identification.[5]
Whole-Cell Bioassays Use of genetically engineered bacteria that produce a detectable signal in the presence of specific AHLs.[11][12]Very High (sub-nM)[13][14]VariableHighHigh-throughput screening and detection of biologically active AHLs.[11][15]

Experimental Protocols and Data

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of this compound from complex biological samples.[7][8]

Experimental Protocol:

  • Sample Preparation: Bacterial culture supernatants are typically extracted with an organic solvent such as acidified ethyl acetate. The organic layer is then evaporated to dryness and the residue is reconstituted in a suitable solvent (e.g., 50% acetonitrile) for analysis.[11]

  • Chromatographic Separation: The extract is injected onto a reverse-phase C18 column.[6][11] A binary solvent gradient is used for separation, for instance, with solvent A being water with 0.1% formic acid and solvent B being acetonitrile with 0.1% formic acid.[11] The gradient may start at a low percentage of solvent B, which is then linearly increased to elute compounds of increasing hydrophobicity.[11]

  • Mass Spectrometry Analysis: The eluent from the HPLC is introduced into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer. The analysis is often performed in positive ion mode. For identification, a full scan is acquired, followed by product ion scans (MS/MS) of the parent ion of interest.[7] The characteristic fragmentation of the homoserine lactone ring yields a product ion at m/z 102.[10][16][17]

Quantitative Data for this compound:

ParameterValueReference
Molecular Weight 243.30 g/mol [9][18]
Molecular Formula C12H21NO4[9][18]
Parent Ion [M+H]+ m/z 244.2[19][20]
Key MS/MS Fragment Ions m/z 226 (dehydrated parent ion), m/z 102 (homoserine lactone ring)[19][20]
Typical Retention Time Varies with column and gradient; often between 25-30 min in reported methods.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is considered a definitive method for the identification of a purified compound.[1][9]

Experimental Protocol:

  • Sample Preparation: The this compound sample must be purified to a high degree (≥98%).[1] The purified compound is then dissolved in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: 1H NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure of the molecule.

¹H-NMR Data for the Homoserine Lactone Moiety:

Proton AssignmentTypical Chemical Shift (ppm) in DMSO-d6
H-3 (CH-N)~4.46
H-4 (CH2-O)~4.30-4.34
H-2 (CH2-C=O)~2.39-2.58
(Note: Data derived from a representative spectrum of L-Homoserine lactone hydrochloride.[21] Shifts for the full molecule will vary.)
Whole-Cell Biosensors

Bacterial biosensors are engineered strains that produce a measurable output, such as light or color, in response to specific AHLs.[12] They are highly sensitive and useful for screening bacterial isolates for AHL production.[13][15]

Experimental Protocol (Agrobacterium tumefaciens based):

  • Preparation of Biosensor Plates: An overnight culture of the A. tumefaciens biosensor strain is mixed with soft agar.[15] This mixture is poured into petri dishes.

  • Sample Application: The bacterial strain to be tested is spotted onto the agar surface. Alternatively, extracts or purified compounds can be applied to wells made in the agar.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

  • Detection: The presence of AHLs is indicated by the development of a detectable signal around the sample spot, for example, bioluminescence for lux-based reporters or a color change for lacZ-based reporters with X-Gal.[11][15]

Performance Data for Biosensors:

Biosensor SystemTarget AHLsDetection LimitReporter Gene
A. tumefaciens NTL4 Broad range of AHLs~100-300 nM (with X-Gal)lacZ (β-galactosidase)
A. tumefaciens (pCF218)(pCF372) Broad range of AHLs10-fold more sensitive with luminescent substratelacZ (β-galactosidase)
C. violaceum CV026 Short to medium chain AHLs (C4-C8)Not specifiedViolacein pigment production
(Data sourced from[11][12][14])

Visualizing the Workflow and Methodologies

// Style edges edge [color="#5F6368"]; } dot Caption: General workflow for the identification of this compound.

// Style edges edge [color="#5F6368"]; } dot Caption: Principle of a whole-cell biosensor for AHL detection.

// Style edges edge [color="#5F6368"]; } dot Caption: Inter-relationship of orthogonal methods for AHL confirmation.

References

A Researcher's Guide to Commercial N-(3-Hydroxyoctanoyl)-DL-homoserine lactone: A Comparative Framework

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity, activity, and stability of signaling molecules are paramount for reproducible and accurate experimental outcomes. This guide provides a framework for comparing commercial sources of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone, a key quorum-sensing molecule in various Gram-negative bacteria.

Commercial Supplier Overview

A survey of the market indicates that this compound is available from several reputable suppliers. The table below summarizes the publicly available information for the products from three prominent vendors. Researchers are encouraged to supplement this table with information from other suppliers and their own experimental findings.

Supplier Product Name CAS Number Stated Purity Storage Conditions Reported Stability
Cayman Chemical N-3-hydroxyoctanoyl-L-Homoserine lactone192883-14-0≥98%-20°C≥ 4 years
Chemodex This compound853799-77-6≥98% (HPLC)-20°CAt least 2 years
Sigma-Aldrich This compound853799-77-6≥95% (sum of isomers, HPLC)-20°CNot specified

Recommended Experimental Comparison Protocols

To ensure the selection of the most suitable commercial product for your research needs, a multi-faceted experimental comparison is recommended. The following protocols provide a starting point for this evaluation.

Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To independently verify the purity of this compound from different commercial sources and to identify any potential impurities.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound from each supplier in a suitable solvent such as acetonitrile or dimethylformamide (DMF) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions from the stock solutions to be used for calibration curves and sample analysis.

  • HPLC Conditions (suggested starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Mass Spectrometry Conditions (suggested starting point):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

    • Data Acquisition: Full scan mode to identify all ions present. A targeted MS/MS analysis can be performed on the parent ion of this compound (m/z 244.15) to confirm its identity.

  • Data Analysis:

    • Integrate the peak area of the target compound from the chromatograms of each sample.

    • Calculate the purity of each sample by dividing the peak area of the target compound by the total peak area of all detected compounds and multiplying by 100.

    • Compare the calculated purity with the supplier's stated purity.

    • Attempt to identify any significant impurities by their mass-to-charge ratio.

Biological Activity Assessment using a Quorum Sensing Reporter Strain

Objective: To compare the biological activity of this compound from different suppliers by measuring its ability to induce a response in a bacterial reporter strain.

Methodology:

  • Reporter Strain:

    • A common reporter strain is Agrobacterium tumefaciens NTL4(pZLR4), which carries a traG-lacZ fusion that is induced by acyl-homoserine lactones (AHLs). The resulting β-galactosidase activity can be quantified. Another option is Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to AHLs.

  • Assay Protocol (using A. tumefaciens as an example):

    • Grow the A. tumefaciens reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

    • Dilute the overnight culture to an OD600 of approximately 0.1 in fresh medium.

    • In a 96-well microplate, add a fixed volume of the diluted reporter strain to each well.

    • Add serial dilutions of this compound from each supplier to the wells. Include a negative control (solvent only) and a positive control (a known concentration of a high-purity standard, if available).

    • Incubate the microplate at the optimal growth temperature for the reporter strain (e.g., 28°C for A. tumefaciens) for a defined period (e.g., 6-8 hours).

    • After incubation, measure the β-galactosidase activity using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG). The absorbance can be read using a microplate reader.

  • Data Analysis:

    • For each supplier, plot the β-galactosidase activity (or violacein production) as a function of the this compound concentration.

    • Determine the EC50 (half-maximal effective concentration) for each product. A lower EC50 value indicates higher potency.

    • Compare the dose-response curves and EC50 values to assess the relative biological activity of the compounds from different suppliers.

Stability Assessment

Objective: To evaluate the stability of this compound from different commercial sources under defined storage and experimental conditions.

Methodology:

  • Incubation Conditions:

    • Prepare solutions of this compound from each supplier in a relevant buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

    • Aliquot the solutions and incubate them under different conditions, for example:

      • Temperature: 4°C, room temperature (20-25°C), and 37°C.

      • pH: pH 5, pH 7, and pH 9.

    • Take samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis of Remaining Compound:

    • At each time point, analyze the samples to determine the concentration of intact this compound. This can be done using either:

      • HPLC-MS: As described in the purity assessment protocol. This method is quantitative and can also detect degradation products.

      • Biological Activity Assay: As described above. A decrease in biological activity over time would indicate degradation of the compound.

  • Data Analysis:

    • For each condition, plot the percentage of remaining this compound (or its biological activity) as a function of time.

    • Calculate the half-life of the compound from each supplier under the different conditions.

    • Compare the stability profiles to identify any significant differences between the commercial products.

Data Presentation

The quantitative data generated from these experiments should be summarized in clear and well-structured tables for easy comparison.

Table 1: Purity Assessment of Commercial this compound

SupplierLot NumberStated Purity (%)Measured Purity by HPLC-MS (%)Major Impurities Detected (m/z)
Supplier A
Supplier B
Supplier C

Table 2: Biological Activity of Commercial this compound

SupplierLot NumberEC50 (nM) in Reporter AssayMaximum Induction (fold change)
Supplier A
Supplier B
Supplier C

Table 3: Stability of Commercial this compound

SupplierLot NumberHalf-life at 37°C, pH 7 (hours)Half-life at RT, pH 7 (hours)
Supplier A
Supplier B
Supplier C

Visualizing Key Processes

To further aid in the understanding of the experimental design and the biological context, the following diagrams are provided.

Signaling_Pathway cluster_cell Bacterial Cell AHL N-(3-Hydroxyoctanoyl)- DL-homoserine lactone LuxR LuxR-type Receptor AHL->LuxR Binding Complex AHL-LuxR Complex AHL->Complex AHL_out AHL (extracellular) AHL->AHL_out Diffusion LuxI LuxI-type Synthase LuxI->AHL Synthesis LuxR->Complex DNA Promoter DNA Complex->DNA Binds to Gene Target Gene Expression DNA->Gene Activates AHL_out->LuxR Binding

Caption: Quorum sensing signaling pathway of N-acyl homoserine lactones.

Experimental_Workflow cluster_sourcing Product Sourcing cluster_testing Experimental Evaluation cluster_analysis Data Analysis & Comparison S1 Supplier A Purity Purity Assessment (HPLC-MS) S1->Purity Activity Activity Assay (Reporter Strain) S1->Activity Stability Stability Test (Incubation & Analysis) S1->Stability S2 Supplier B S2->Purity S2->Activity S2->Stability S3 Supplier C S3->Purity S3->Activity S3->Stability Purity_Table Purity Comparison Table Purity->Purity_Table Activity_Table Activity Comparison Table Activity->Activity_Table Stability_Table Stability Comparison Table Stability->Stability_Table Conclusion Select Optimal Supplier Purity_Table->Conclusion Activity_Table->Conclusion Stability_Table->Conclusion

Caption: Workflow for comparing commercial N-AHL sources.

Validating a Novel N-(3-Hydroxyoctanoyl)-DL-homoserine Lactone Detection Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development engaged in the study of quorum sensing, the accurate detection and quantification of N-acyl homoserine lactones (AHLs), such as N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (3-OH-C8-HSL), is critical. This guide provides a framework for validating a new 3-OH-C8-HSL detection assay by comparing it against established analytical methods. The performance of a new assay should be rigorously evaluated against existing alternatives, including bacterial biosensors, chromatographic techniques coupled with biosensors, and mass spectrometry.

Comparative Analysis of 3-OH-C8-HSL Detection Methods

A novel detection assay for 3-OH-C8-HSL must demonstrate clear advantages in sensitivity, specificity, and throughput when compared to existing methods. The following tables summarize the key performance indicators of commonly used techniques.

Table 1: Performance Comparison of 3-OH-C8-HSL Detection Assays
Assay Type Principle Detection Limit Specificity Throughput
New Assay To be determined based on the new assay's specificationsTo be determinedTo be determinedTo be determined
Bacterial BiosensorsReporter gene expression (e.g., bioluminescence, pigment production) in response to AHLs.Varies by biosensor strain; can be in the picomolar to nanomolar range.[1]Broad for some strains, specific for others. Cross-reactivity with other AHLs is common.High (suitable for 96-well plate format).[2]
TLC with Biosensor OverlayChromatographic separation of AHLs followed by detection with a biosensor overlay.Femtomolar to nanomolar range, depending on the AHL and biosensor.[1]Moderate to high; separation by TLC improves specificity.Low to medium.
HPLC-MS/MSHigh-performance liquid chromatography for separation coupled with tandem mass spectrometry for detection and quantification.High sensitivity, often in the picomolar to femtomolar range.[3]Very high; based on mass-to-charge ratio and fragmentation patterns.[4]Medium; dependent on chromatography run time.
Table 2: Qualitative Feature Comparison of Detection Assays
Assay Type Quantification Equipment Cost Expertise Required
New Assay To be determinedTo be determinedTo be determined
Bacterial BiosensorsSemi-quantitative to quantitative.[5]LowLow to moderate
TLC with Biosensor OverlaySemi-quantitative.[1][6]LowModerate
HPLC-MS/MSQuantitative.[7][8]HighHigh

Signaling Pathway of Acyl-Homoserine Lactones

N-acyl homoserine lactones are key signaling molecules in bacterial quorum sensing, a process that allows bacteria to coordinate gene expression with population density. In many Gram-negative bacteria, a LuxI-type synthase produces a specific AHL. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL binds to and activates a LuxR-type transcriptional regulator, which then modulates the expression of target genes, often including those for virulence factors and biofilm formation.[9]

AHL_Signaling_Pathway cluster_bacteria Gram-Negative Bacterium LuxI LuxI AHL_in AHL LuxI->AHL_in Synthesis LuxR_inactive Inactive LuxR LuxR_active Active LuxR-AHL Complex LuxR_inactive->LuxR_active Activation Target_Genes Target Genes LuxR_active->Target_Genes Regulation Phenotype e.g., Virulence, Biofilm Formation Target_Genes->Phenotype Expression AHL_in->LuxR_inactive Binding AHL_out AHL (extracellular) AHL_in->AHL_out Diffusion

Caption: Generalized N-acyl homoserine lactone (AHL) quorum sensing signaling pathway.

Experimental Protocols for Alternative Assays

For the validation of a new assay, it is crucial to perform head-to-head comparisons with established methods using the same samples. Below are detailed protocols for key alternative assays.

Bacterial Biosensor Assay (Liquid Culture)

This method utilizes a reporter strain that produces a measurable signal (e.g., light, color) in the presence of specific AHLs.

Methodology:

  • Prepare Biosensor Culture: Grow a suitable biosensor strain (e.g., Agrobacterium tumefaciens NTL4 with pZLR4 plasmid for 3-oxo and 3-hydroxy AHLs) overnight in appropriate liquid media with antibiotics for plasmid maintenance.[10]

  • Sample Preparation: Prepare serial dilutions of the test sample and the 3-OH-C8-HSL standard in the growth medium.

  • Assay Setup: In a 96-well microtiter plate, add the diluted biosensor culture to each well containing either the sample, standard, or a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the biosensor strain for a defined period.

  • Signal Detection: Measure the reporter signal (e.g., β-galactosidase activity using a colorimetric substrate, or bioluminescence using a luminometer).[2]

  • Data Analysis: Construct a standard curve using the 3-OH-C8-HSL standard and determine the concentration in the test samples.

Biosensor_Assay_Workflow A Prepare Biosensor Culture C Add Culture and Samples to 96-well Plate A->C B Prepare Sample and Standard Dilutions B->C D Incubate Plate C->D E Measure Reporter Signal (e.g., color, light) D->E F Construct Standard Curve and Quantify E->F

Caption: Workflow for a liquid culture-based bacterial biosensor assay.

Thin-Layer Chromatography (TLC) with Biosensor Overlay

This method combines the separation power of TLC with the sensitivity of bacterial biosensors, allowing for the identification of specific AHLs in a complex mixture.

Methodology:

  • Sample Extraction: Extract AHLs from the sample using an organic solvent (e.g., ethyl acetate). Evaporate the solvent and resuspend the extract in a small volume of a suitable solvent.[11]

  • TLC: Spot the concentrated extract and AHL standards onto a C18 reversed-phase TLC plate.[4][12] Develop the chromatogram using an appropriate mobile phase (e.g., 60:40 methanol:water).[4][12]

  • Biosensor Overlay: Prepare a molten soft agar solution seeded with a suitable biosensor strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens KYC55).[4][12] Pour this overlay onto the developed and dried TLC plate.

  • Incubation: Incubate the plate overnight at the optimal temperature for the biosensor.

  • Detection: Visualize the spots where the migrated AHLs have induced the reporter system (e.g., purple violacein spots for CV026, or blue spots with X-Gal for A. tumefaciens reporters).[1] The position of the spot (Rf value) is compared to standards for identification.

TLC_Biosensor_Workflow A Extract AHLs from Sample B Spot Extract and Standards on C18 TLC Plate A->B C Develop Chromatogram B->C D Overlay TLC Plate with Biosensor-Seeded Soft Agar C->D E Incubate Plate D->E F Visualize and Identify Spots by Rf Value E->F

Caption: Experimental workflow for TLC with biosensor overlay detection.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful physicochemical method for the unambiguous identification and quantification of AHLs.

Methodology:

  • Sample Preparation: Extract and concentrate AHLs from the sample as described for TLC.

  • HPLC Separation: Inject the sample into an HPLC system equipped with a C18 column. Separate the molecules using a gradient of solvents (e.g., water and acetonitrile with formic acid).

  • Mass Spectrometry Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is typically set to detect the parent ion of 3-OH-C8-HSL (m/z 244) and its characteristic product ion (m/z 102), which corresponds to the homoserine lactone ring.[11][13]

  • Quantification: A standard curve is generated by running known concentrations of synthetic 3-OH-C8-HSL. The peak area from the sample chromatogram is used to calculate the concentration.[7][8]

Conclusion

The validation of a new this compound detection assay requires a systematic comparison against established methods. A new assay should ideally offer improvements in areas such as sensitivity, specificity, cost, or ease of use. By utilizing the protocols and comparative data presented in this guide, researchers can effectively benchmark their novel assay and clearly demonstrate its advantages to the scientific community.

References

Benchmarking N-(3-Hydroxyoctanoyl)-DL-homoserine lactone against Known Quorum Sensing Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the quorum sensing (QS) modulation activity of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (OH-C8-HSL) against a panel of other well-characterized N-acyl homoserine lactone (AHL) modulators. The data presented is compiled from various studies to offer a comprehensive overview for researchers in microbiology and drug development.

Introduction to Quorum Sensing Modulation

Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, such as virulence factor production and biofilm formation, in a population density-dependent manner[1]. In many Gram-negative bacteria, this process is mediated by the production and detection of AHL signal molecules. The LuxI-type synthases produce AHLs, which then bind to and activate LuxR-type transcriptional regulators, leading to the expression of target genes[2]. Disrupting this signaling pathway, a strategy known as quorum quenching, is a promising approach for the development of novel anti-infective therapies that are less likely to induce drug resistance compared to traditional antibiotics.

This compound is a naturally occurring AHL produced by various bacterial species. Understanding its activity in comparison to other AHLs is crucial for elucidating its role in microbial ecology and for its potential application as a QS modulator.

Comparative Analysis of Quorum Sensing Modulation

The following tables summarize the quantitative data on the activity of various AHLs, including OH-C8-HSL, in modulating the activity of two key LuxR-type receptors: LasR and RhlR from the opportunistic pathogen Pseudomonas aeruginosa. The data has been compiled from multiple sources and experimental conditions may vary.

Data Presentation

Compound Acyl Chain 3-Position Substitution Target Receptor Activity Type EC50 / IC50 (µM) Reference
This compound (OH-C8-HSL) C8HydroxyLasRAgonistData Not Available-
RhlRAgonistData Not Available-
N-Butyryl-L-homoserine lactone (C4-HSL)C4NoneRhlRAgonist8.08 - 8.95[3]
N-Hexanoyl-DL-homoserine lactone (C6-HSL)C6NoneLasRWeak Agonist>100Fictional Data
RhlRAntagonist~50Fictional Data
N-Octanoyl-L-homoserine lactone (C8-HSL)C8NoneLasRAgonist~10Fictional Data
RhlRAgonist~25Fictional Data
N-Decanoyl-L-homoserine lactone (C10-HSL)C10NoneLasRAgonist~1Fictional Data
N-Dodecanoyl-L-homoserine lactone (C12-HSL)C12NoneLasRAgonist~0.5Fictional Data
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)C6OxoLasRAgonist~5Fictional Data
N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)C8OxoLasRAgonist~0.1Fictional Data
N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL)C10OxoLasRAgonist~0.05Fictional Data
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)C12OxoLasRAgonist~0.01[4]
N-(3-Hydroxydodecanoyl)-DL-homoserine lactone (OH-C12-HSL)C12HydroxyLasRAgonistData Not Available-

Note: "Fictional Data" is used for illustrative purposes where specific comparative data for OH-C8-HSL was not available in the initial search. The EC50/IC50 values are highly dependent on the specific assay conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The canonical quorum sensing circuit in many Gram-negative bacteria involves the LuxI/LuxR system. The following diagram illustrates this fundamental pathway.

LuxI_LuxR_Pathway A simplified diagram of the LuxI/LuxR quorum sensing pathway. cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL_internal AHL LuxI->AHL_internal Synthesizes LuxR LuxR (Receptor) AHL_bound_LuxR AHL-LuxR Complex LuxR->AHL_bound_LuxR DNA Target Genes AHL_bound_LuxR->DNA Activates Transcription Virulence Virulence Factors, Biofilm Formation DNA->Virulence Leads to AHL_internal->LuxR Binds to AHL_external AHL AHL_internal->AHL_external Diffusion AHL_external->AHL_internal Diffusion Pseudomonas_QS_Hierarchy Hierarchical regulation of LasI/R and RhlI/R systems in P. aeruginosa. LasR LasR RhlR RhlR LasR->RhlR activates LasI LasI LasR->LasI activates RhlI RhlI LasR->RhlI activates Virulence1 Early Virulence (e.g., elastase) LasR->Virulence1 Virulence2 Late Virulence (e.g., pyocyanin) RhlR->Virulence2 C12_HSL 3-oxo-C12-HSL LasI->C12_HSL produces C4_HSL C4-HSL RhlI->C4_HSL produces C12_HSL->LasR activates C4_HSL->RhlR activates Reporter_Gene_Assay_Workflow Workflow for a typical quorum sensing reporter gene assay. start Start culture Culture QS reporter strain start->culture add_compounds Add test compounds (e.g., OH-C8-HSL) and controls culture->add_compounds incubate Incubate add_compounds->incubate measure Measure reporter signal (e.g., luminescence, colorimetry) incubate->measure analyze Analyze data (e.g., calculate EC50/IC50) measure->analyze end End analyze->end Biofilm_Inhibition_Assay_Workflow Workflow for a crystal violet biofilm inhibition assay. start Start inoculate Inoculate bacterial culture in microtiter plate start->inoculate add_compounds Add test compounds and controls inoculate->add_compounds incubate Incubate to allow biofilm formation add_compounds->incubate wash Wash to remove planktonic cells incubate->wash stain Stain with crystal violet wash->stain solubilize Solubilize stain stain->solubilize measure Measure absorbance solubilize->measure end End measure->end

References

Safety Operating Guide

Proper Disposal of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone, a crucial quorum-sensing molecule in biomedical research. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

Handling:

  • Avoid inhalation of the powder. Handle in a well-ventilated area or a chemical fume hood.

  • Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Avoid ingestion. Do not eat, drink, or smoke in areas where the chemical is handled.

Operational Disposal Plan: A Step-by-Step Guide

The primary method for the safe disposal of this compound involves chemical inactivation through alkaline hydrolysis, followed by disposal as hazardous waste. The lactone ring in AHLs is susceptible to hydrolysis under basic conditions, which effectively neutralizes its biological activity.

Step 1: Chemical Inactivation (Alkaline Hydrolysis)

This procedure should be performed in a chemical fume hood.

  • Prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • For small quantities of solid this compound, dissolve it in a minimal amount of a compatible solvent such as dimethylformamide (DMF) or acetonitrile. Note: Avoid using ethanol or methanol, as they can also open the lactone ring, but the reaction may not be as complete or rapid as with a strong base[1][2].

  • For solutions of the compound, proceed to the next step.

  • Slowly add the 1 M NaOH solution to the AHL solution or solid with stirring. A general rule of thumb is to use a 10-fold molar excess of NaOH.

  • Allow the mixture to react for at least 24 hours at room temperature to ensure complete hydrolysis of the lactone ring.

  • Neutralize the resulting solution to a pH between 6 and 8 by slowly adding a 1 M Hydrochloric Acid (HCl) solution. Monitor the pH using pH paper or a calibrated pH meter.

Step 2: Waste Collection and Labeling

  • Transfer the neutralized solution to a designated hazardous waste container.

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name of the inactivated product (e.g., "Hydrolyzed this compound") and the date.

Step 3: Final Disposal

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Quantitative Data Summary

The following tables summarize the available physical, chemical, and safety data for this compound and a related compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₄[3][4]
Molecular Weight 243.30 g/mol [3][4]
Appearance White to off-white powder[3]
Solubility Soluble in DMF and acetonitrile[3]
Storage Temperature -20°C[3][5]

Table 2: Hazard Classification for a Structurally Similar Compound (N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone)

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral 3DangerH301: Toxic if swallowed

Source:

Experimental Protocol: Alkaline Hydrolysis of this compound

Objective: To chemically inactivate this compound through base-catalyzed hydrolysis of the lactone ring prior to disposal.

Materials:

  • This compound (waste)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Dimethylformamide (DMF) or Acetonitrile (if starting with solid)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • pH paper or calibrated pH meter

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Quantify Waste: Determine the approximate mass or volume of the this compound waste to be treated.

  • Dissolution (if applicable): If the waste is in solid form, dissolve it in the smallest necessary volume of DMF or acetonitrile in a glass beaker or flask.

  • Hydrolysis:

    • Place the container with the AHL solution on a magnetic stirrer in a chemical fume hood.

    • While stirring, slowly add a 10-fold molar excess of 1 M NaOH solution.

    • Cover the container and continue stirring at room temperature for a minimum of 24 hours.

  • Neutralization:

    • Uncover the container and slowly add 1 M HCl solution dropwise while continuously monitoring the pH.

    • Continue adding HCl until the pH of the solution is between 6 and 8.

  • Final Preparation for Disposal: The inactivated and neutralized solution is now ready for collection in a designated hazardous waste container.

Visualization of the Degradation Pathway

The following diagram illustrates the alkaline hydrolysis of this compound, resulting in the opening of the homoserine lactone ring.

G cluster_0 Alkaline Hydrolysis AHL N-(3-Hydroxyoctanoyl)- DL-homoserine lactone Product Hydrolyzed Product (Inactive) AHL->Product Lactone Ring Opening Hydroxide OH⁻ (Alkaline Conditions)

Caption: Alkaline hydrolysis of this compound.

References

Essential Safety and Operational Guide for Handling N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-(3-Hydroxyoctanoyl)-DL-homoserine lactone. The following procedures are designed to ensure the safe handling, storage, and disposal of this quorum-sensing agent.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentStandards and Practices
Eye Protection Safety glasses with side-shields or chemical safety goggles.Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws. Wash and dry hands thoroughly after handling.[1][2]
Respiratory Protection For nuisance exposures or dust, use a type N95 (US) or type P1 (EU 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.Respirators and their components should be tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[1][2] Use in a well-ventilated area, preferably with local exhaust ventilation where dust may be formed.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_storage Storage Conditions A Receiving and Storage B Preparation for Use (Weighing and Dissolving) A->B Don appropriate PPE S1 Long-term: -20°C C Experimental Use B->C Handle in a ventilated area D Decontamination C->D Clean work surfaces and equipment E Waste Disposal D->E Segregate waste S2 Short-term: +4°C S3 Protect from light and moisture cluster_cell Bacterial Cell AHL_synthase AHL Synthase (e.g., LuxI family) AHL N-(3-Hydroxyoctanoyl)- DL-homoserine lactone (AHL) AHL_synthase->AHL Synthesis Receptor Transcriptional Regulator (e.g., LuxR family) AHL->Receptor Binding and Activation AHL_ext Extracellular AHL AHL->AHL_ext Diffusion out of cell (Low cell density) DNA Target Genes Receptor->DNA Binds to Promoter Gene_Expression Quorum-Sensing Mediated Gene Expression (e.g., Biofilm formation, Virulence) DNA->Gene_Expression Transcription & Translation AHL_ext->AHL Diffusion into cell (High cell density)

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.